Dimesitylborinic acid
Description
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Properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTANMHIUXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408354 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20631-84-9 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimesitylborinic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of Dimesitylborinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sterically hindered diarylborinic acid, is a valuable reagent and building block in organic synthesis and medicinal chemistry. Its robust nature and unique reactivity make it an important tool for researchers. This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and critical safety considerations. This document is designed to be a self-validating system, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
Borinic acids (R₂BOH) and their derivatives are a subclass of organoboron compounds with growing importance in cross-coupling reactions, catalysis, and as structural motifs in medicinal chemistry. This compound, with its two bulky mesityl (2,4,6-trimethylphenyl) groups, exhibits remarkable stability and unique reactivity due to steric hindrance around the boron center. This steric shielding prevents unwanted side reactions, such as the formation of trimeric boroxines, which can be a challenge with less hindered boronic acids[1].
The synthesis of diarylborinic acids, particularly those with bulky substituents, is most effectively achieved through the reaction of organometallic reagents with boron trihalides or their etherates.[2][3] This guide will focus on a reliable and well-established method: the Grignard reaction between mesitylmagnesium bromide and boron trifluoride dimethyl etherate, followed by hydrolysis.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds in two main stages: the formation of the dimesitylboron fluoride intermediate via a Grignard reaction, and its subsequent hydrolysis to the desired borinic acid.
Stage 1: Grignard Reaction
The core of this synthesis is the reaction of a Grignard reagent, mesitylmagnesium bromide (MesMgBr), with boron trifluoride dimethyl etherate (BF₃·OMe₂). The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the BF₃·OMe₂ complex. Two equivalents of the Grignard reagent are required to displace two of the fluoride atoms on the boron, forming a dimesitylboron fluoride (Mes₂BF) intermediate. The use of boron trihalides is particularly advantageous for the synthesis of diarylborinic acids bearing hindered ortho-substituents.[2]
Reaction Scheme: 2 MesMgBr + BF₃·OMe₂ → Mes₂BF + 2 MgBrF + Me₂O
Stage 2: Hydrolysis
The dimesitylboron fluoride intermediate is then hydrolyzed to yield this compound. This is typically achieved by carefully quenching the reaction mixture with water or an acidic solution.[2][3]
Reaction Scheme: Mes₂BF + H₂O → Mes₂BOH + HF
The overall reaction demonstrates a well-controlled method for the formation of a C-B bond, a cornerstone of organoboron chemistry.
Visualizing the Synthetic Workflow
To provide a clear overview of the entire process, from starting materials to the final product, the following workflow diagram has been generated.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromomesitylene | 199.07 | 10.0 g | 50.2 | --- |
| Magnesium Turnings | 24.31 | 1.34 g | 55.2 | --- |
| Iodine | 253.81 | 1 crystal | --- | For Grignard initiation |
| Anhydrous Tetrahydrofuran (THF) | --- | 150 mL | --- | --- |
| Boron Trifluoride Dimethyl Etherate | 141.93 | 3.56 g (3.1 mL) | 25.1 | --- |
| Sulfuric Acid (10% aq. solution) | --- | ~50 mL | --- | For hydrolysis |
| Diethyl Ether | --- | ~100 mL | --- | For extraction |
| Anhydrous Sodium Sulfate | --- | --- | --- | For drying |
| Hexane | --- | --- | --- | For recrystallization |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part 1: Preparation of Mesitylmagnesium Bromide
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.
-
Grignard Formation: Allow the flask to cool to room temperature. Add 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 2-bromomesitylene in 50 mL of anhydrous THF.
-
Addition: Add a small portion of the 2-bromomesitylene solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Completion: Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[4]
Part 2: Synthesis of this compound
-
Boron Reagent Preparation: In a separate flask, prepare a solution of boron trifluoride dimethyl etherate in 30 mL of anhydrous THF. Cool this solution to -10 °C using a dry ice/acetone bath.[4]
-
Grignard Addition: Slowly add the freshly prepared mesitylmagnesium bromide solution to the cooled BF₃·OMe₂ solution via a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[4]
-
Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 50 mL of a 10% aqueous sulfuric acid solution to quench the reaction and hydrolyze the intermediate. Stir vigorously for 30 minutes.[4]
-
Work-up: Transfer the mixture to a separatory funnel. The mixture will separate into an organic and an aqueous layer. Separate the layers.
-
Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
An expected yield for this synthesis is in the range of 50-60%.[2][3]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the mesityl groups: two singlets for the aromatic protons and a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR will show the expected signals for the aromatic and methyl carbons of the mesityl groups.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[6] this compound, being a tricoordinate boronic acid derivative, is expected to show a broad signal in the ¹¹B NMR spectrum.
Safety and Handling
Working with organometallic and organoboron compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Inert Atmosphere: Grignard reagents are highly reactive with air and moisture. All reactions must be carried out under an inert atmosphere.
-
Solvent Safety: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Boron Compounds: Boron compounds can be irritating to the respiratory tract, skin, and eyes.[8][9] Avoid inhalation of dust and direct contact.
-
Quenching: The hydrolysis step is exothermic. Perform the addition of the aqueous acid slowly and with cooling.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can reliably synthesize this valuable compound for their applications in organic synthesis and drug development. The provided workflow, detailed steps, and characterization guidance aim to ensure a reproducible and successful outcome.
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Baudoin, O. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules2023 , 28(6), 2660. [Link]
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Silva, M.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2021 , 26(18), 5635. [Link]
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Baudoin, O. Recent Advances in the Synthesis of Borinic Acid Derivatives. National Center for Biotechnology Information2023 . [Link]
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Reddit. Purification of boronic acids?. Reddit2017 . [Link]
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Karns, K.; et al. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. National Center for Biotechnology Information2025 . [Link]
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KingProlly. What safety precautions are needed when handling boron trioxide?. KingProlly2025 . [Link]
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An In-Depth Technical Guide to Dimesitylborinic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unique Standing of Dimesitylborinic Acid in Organoboron Chemistry
This compound, systematically known as bis(2,4,6-trimethylphenyl)borinic acid, represents a fascinating nexus of steric hindrance and Lewis acidity within the broader family of organoboron compounds. Unlike its less encumbered diarylborinic acid cousins, the two bulky mesityl groups flanking the boron center impart a unique set of properties that render it a highly selective and stable tool in modern organic synthesis. This guide aims to provide a comprehensive technical overview of this compound, from its historical synthesis to its contemporary applications, with a particular focus on the mechanistic rationale that underpins its utility for professionals in research and drug development.
Discovery and Foundational Synthesis: A Tale of Steric Encumbrance
The story of this compound is intrinsically linked to the exploration of sterically demanding organoboron compounds. While the fundamental chemistry of boronic acids has been known since the 19th century, the synthesis and characterization of highly hindered diarylborinic acids came much later.
The first definitive structural characterization of this compound was reported in 1987 by Weese, Bartlett, Murray, Olmstead, and Power.[1] Their work not only elucidated the solid-state structure of this compound but also referenced its synthesis, which is achieved through a classic organometallic approach: the Grignard reaction.
The choice of the Grignard reaction is a direct consequence of the steric bulk of the mesityl group. The formation of the Grignard reagent, mesitylmagnesium bromide, from 2,4,6-trimethylbromobenzene is a standard procedure. The subsequent reaction with a boron electrophile, typically a trialkyl borate or boron trifluoride etherate, allows for the introduction of the two mesityl groups onto the boron center. The steric hindrance of the mesityl groups plays a crucial role in controlling the stoichiometry of the reaction, favoring the formation of the diarylborinic acid over the triarylborane.
Causality in Synthesis: Why the Grignard Approach Prevails
The selection of the Grignard-based synthesis is a prime example of rational experimental design. The bulky methyl groups at the ortho positions of the phenyl ring in the mesityl group prevent over-alkylation of the boron center. After the addition of the first mesityl group to the boron electrophile, the steric congestion around the boron atom is significantly increased. This makes the approach of a second, equally bulky mesityl Grignard reagent more challenging, and the addition of a third mesityl group is highly disfavored. This inherent steric control is a key advantage of this synthetic route for producing diarylborinic acids with bulky substituents.
Molecular Structure and Characterization: A Study in Solid-State Behavior
This compound presents as a white, crystalline solid with a melting point in the range of 144-146 °C.[2] Its molecular formula is C₁₈H₂₃BO, with a corresponding molecular weight of 266.19 g/mol .[2]
The solid-state structure of this compound has been a subject of interest, with at least two polymorphs having been identified. The initial structure reported by Weese et al. in 1987 revealed a tetrameric arrangement in the crystal lattice, held together by hydrogen bonds between the hydroxyl groups of the borinic acid moieties.[1] A subsequent study in 2008 by Kuhlmann, Baumgartner, and Parvez described a new polymorph that forms centrosymmetric dimers through weak O-H···π(arene) interactions, rather than the more conventional O-H···O hydrogen bonds.[1] This variability in solid-state packing highlights the subtle interplay of intermolecular forces in the crystalline state of this sterically hindered molecule.
Spectroscopic Signature
| Technique | Expected Observations |
| ¹H NMR | Resonances for the aromatic protons of the mesityl groups (typically in the range of 6.8-7.0 ppm), distinct signals for the ortho- and para-methyl protons of the mesityl groups (in the range of 2.1-2.5 ppm), and a broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the mesityl rings, including the ipso-carbon attached to boron (which may be broad due to quadrupolar relaxation of the boron nucleus), and signals for the methyl carbons. |
| ¹¹B NMR | A characteristic broad signal in the region typical for tricoordinate borinic acids (around 30-50 ppm), with the exact chemical shift being sensitive to the electronic environment of the boron atom.[3][4] |
| IR Spectroscopy | A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic C-H stretching bands for the aromatic and methyl groups just below and above 3000 cm⁻¹, and B-O stretching vibrations typically observed in the 1300-1400 cm⁻¹ region.[5] |
Experimental Protocol: A Validated Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound based on the established Grignard methodology.[6][7] This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.
Workflow for the Synthesis of this compound
Caption: Catalytic cycle of a diarylborinic acid in site-selective functionalization.
Conclusion and Future Outlook
This compound, born from the need to control reactivity through steric design, has evolved from a structural curiosity to a valuable tool in selective organic synthesis. Its robust synthesis and unique catalytic properties, driven by the bulky mesityl groups, offer elegant solutions to long-standing challenges in the functionalization of complex molecules. For researchers and professionals in drug development, understanding the principles behind the synthesis and application of this compound opens doors to more efficient and innovative synthetic strategies. As the demand for highly selective and sustainable chemical methodologies continues to grow, the role of sterically engineered organoboron catalysts like this compound is set to expand, paving the way for the discovery and development of the next generation of therapeutic agents.
References
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- Dimakos, V., & Taylor, M. S. (2019). Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives. Journal of the American Chemical Society, 141(13), 5149-5153.
- Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1185.
- Rychnovsky, S. D., & Marumoto, S. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Organic Letters, 23(18), 7049–7054.
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]
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Supporting Information for An In-Depth Study of Carboxyborane Stability and Its CO-Releasing Properties. (n.d.). Retrieved from [Link]
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- Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters.
- Dimakos, V., Su, H. Y., Garrett, G. E., & Taylor, M. S. (2019). Site-Selective and Stereoselective C-H Alkylations of Carbohydrates via Combined Diarylborinic Acid and Photoredox Catalysis. Journal of the American Chemical Society, 141(13), 5149-5153.
- Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.
- Marumoto, S., & Rychnovsky, S. D. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Organic Letters, 23(18), 7049-7054.
- Valenzuela, S. A., & Wiskur, S. L. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Perera, D., & Roy, I. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5099.
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- Graham, B., & Raines, R. T. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 87(22), 14937–14951.
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An In-depth Technical Guide to N-Boc-L-prolinol (CAS 69610-40-8): Properties, Synthesis, and Applications in Drug Development
This guide provides an in-depth technical overview of N-Boc-L-prolinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis methodologies, and its versatile applications, with a focus on the causal reasoning behind its use in complex molecular design.
Introduction: The Strategic Importance of N-Boc-L-prolinol
N-Boc-L-prolinol, with the CAS number 69610-40-8, is an amino alcohol derivative distinguished by a pyrrolidine ring, a primary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This unique structural arrangement makes it a highly valuable chiral synthon. The Boc group enhances its stability and solubility in organic solvents while allowing for selective reactions, making it an essential component in the asymmetric synthesis of complex, biologically active molecules.[1][2] Its utility spans from the creation of peptide-based therapeutics to the development of chiral ligands and catalysts for enantioselective reactions.[2]
Physicochemical and Structural Properties
N-Boc-L-prolinol typically appears as a white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source |
| CAS Number | 69610-40-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3][4] |
| Molecular Weight | 201.26 g/mol | [1][3][4] |
| Melting Point | 62-64 °C | [1][3] |
| Appearance | White crystalline powder/solid | [1][3] |
| Solubility | Soluble in chloroform, methanol. Limited solubility in water. | [1] |
| Optical Rotation | [α]21/D −48°, c = 1.3 in chloroform | [3] |
| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | [4] |
The presence of the bulky tert-butoxycarbonyl (Boc) group is central to the utility of N-Boc-L-prolinol. It serves to deactivate the nucleophilicity of the proline nitrogen, thereby enabling chemists to perform selective modifications at the hydroxyl group without unintended side reactions. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, offering a controlled deprotection strategy at the desired stage of a synthetic pathway.
Synthesis and Preparation: A Validated Protocol
The synthesis of N-Boc-L-prolinol is typically achieved through the protection of the amine group of L-prolinol. This process enhances the compound's stability and facilitates its application in diverse synthetic contexts.[1] A common and reliable method involves the reaction of L-prolinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-Boc-L-prolinol
-
Reaction Setup: In a round-bottom flask, dissolve L-prolinol in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Base Addition: Add a base, for example, triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove any water-soluble byproducts.
-
Purification: Purify the crude product through recrystallization or column chromatography to obtain high-purity N-Boc-L-prolinol.
This protocol provides a self-validating system, as the purity of the final product can be readily assessed through standard analytical techniques like NMR spectroscopy and melting point determination.
Applications in Drug Discovery and Development
N-Boc-L-prolinol is a cornerstone in the synthesis of a wide array of pharmaceutical agents and complex molecules. Its chiral nature and functional group arrangement make it an ideal starting material for creating enantiomerically pure products.
Asymmetric Synthesis and Organocatalysis
While N-Boc-L-prolinol itself is not a direct catalyst due to the protected nitrogen, it serves as a crucial precursor for the synthesis of more sophisticated chiral catalysts.[5][6] By modifying the hydroxyl group and subsequently deprotecting the nitrogen, researchers can construct advanced organocatalysts like prolinamides and diarylprolinol ethers.[5] These catalysts often exhibit superior performance in terms of yield, reaction time, and enantioselectivity in critical asymmetric transformations compared to unmodified proline.[5]
Diagram: Role of N-Boc-L-prolinol in Catalyst Synthesis
Caption: N-Boc-L-prolinol as a starting material in the drug discovery pipeline.
Safety and Handling
N-Boc-L-prolinol is classified as a combustible solid and requires careful handling in a laboratory setting. [3]It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. [3]Store in a cool, dry place away from incompatible materials. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-Boc-L-prolinol (CAS 69610-40-8) is a versatile and indispensable chiral building block for researchers and professionals in drug development and organic synthesis. Its unique combination of a protected amine, a reactive hydroxyl group, and a defined stereochemistry provides a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of next-generation therapeutics and catalysts.
References
- N-Boc-L-Prolinol: A Comprehensive Overview. (URL: )
- Boc-L-prolinol - Chem-Impex. (URL: )
- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich. (URL: )
- (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem - NIH. (URL: )
- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich. (URL: )
- A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis - Benchchem. (URL: )
- Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions - Benchchem. (URL: )
- N-(tert-Butoxycarbonyl)-L-prolinol | 69610-40-8 - TCI Chemicals. (URL: )
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Dimesitylborinic Acid: A Technical Guide to its Mechanism of Action in Catalysis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unique Niche of Dimesitylborinic Acid
In the vast landscape of organoboron chemistry, this compound, [(CH₃)₃C₆H₂]₂BOH, occupies a distinct position. While the broader families of boronic acids and their derivatives have seen extensive exploration, the specific attributes of this sterically hindered diarylborinic acid merit a focused examination. This guide eschews a conventional template to present a narrative tailored to the nuanced reactivity of this compound. We will delve into its core mechanistic principles, grounded in its structural and electronic properties, and explore its applications, drawing upon field-proven insights to provide a comprehensive resource for researchers.
The Structural and Electronic Landscape of this compound
At the heart of this compound's reactivity lies the interplay between the electron-deficient boron center and the sterically demanding mesityl groups.
1.1. The Borinic Acid Moiety: A Lewis Acidic Core
The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a Lewis base. This fundamental property is the cornerstone of its catalytic activity, allowing it to activate substrates by withdrawing electron density.
1.2. The Mesityl Groups: Steric Guardians and Electronic Modulators
The two mesityl (2,4,6-trimethylphenyl) groups flanking the boron center are not mere spectators. Their significant steric bulk plays a crucial role in directing the approach of substrates and reagents, influencing the regioselectivity and stereoselectivity of catalyzed reactions.[1] Furthermore, the electronic nature of the mesityl rings can modulate the Lewis acidity of the boron atom.
1.3. Solid-State Structure: Insights from Crystallography
X-ray crystallographic studies of this compound have revealed the formation of a new polymorph.[2] In this structure, molecules are linked by weak intermolecular O-H···π(arene) interactions to form centrosymmetric dimers, a departure from the O-H···O interactions observed in other polymorphs.[2] This structural information is vital for understanding its behavior in the solid state and can inform the design of related catalysts.
Table 1: Selected Crystallographic Data for this compound Polymorph
| Parameter | Value |
| Chemical Formula | C₁₈H₂₃BO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.334(2) |
| b (Å) | 12.008(2) |
| c (Å) | 13.076(3) |
| β (°) | 100.91(3) |
| Volume (ų) | 1592.5(6) |
| Z | 4 |
Data obtained from Kuhlmann et al. (2008).[2]
Mechanism of Action in Catalysis
This compound, as a representative diarylborinic acid, demonstrates catalytic activity in a range of organic transformations, primarily through the activation of hydroxyl groups.
2.1. Regioselective Functionalization of Diols and Carbohydrates
A significant application of diarylborinic acids is the regioselective acylation, sulfonylation, and alkylation of diols and carbohydrates.[3][4] This catalytic protocol allows for the differentiation of hydroxyl groups in polyol substrates, a notoriously challenging task in organic synthesis.
The Catalytic Cycle: The proposed mechanism involves the formation of a tetracoordinate borinate complex as the key intermediate.[3][4]
Figure 1: Proposed Catalytic Cycle for Diarylborinic Acid-Catalyzed Regioselective Functionalization of Diols.
Causality Behind Experimental Choices: The choice of a diarylborinic acid catalyst is predicated on its ability to reversibly form a cyclic borinate ester with a diol. The steric bulk of the mesityl groups in this compound can further enhance regioselectivity by favoring the formation of the thermodynamically more stable borinate ester, often with the less sterically hindered hydroxyl group remaining free for subsequent reaction. The use of a base is often necessary to facilitate the formation of the tetracoordinate borinate complex.
2.2. A Note on Amidation Reactions: A Case of Incompetence
While boronic acids are known to catalyze direct amidation reactions, studies have shown that borinic acids, including by extension this compound, are not competent catalysts for this transformation.[5] They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to the corresponding boronic acid.[5] This is a critical consideration for researchers designing catalytic systems and highlights the importance of understanding the specific reactivity of different classes of organoboron compounds.
Experimental Protocols: A General Framework
General Protocol for Diarylborinic Acid-Catalyzed Regioselective Acylation of a Diol:
-
Catalyst Preparation: A stock solution of the diarylborinic acid catalyst (e.g., 0.1 M in a suitable anhydrous solvent like dichloromethane or toluene) is prepared under an inert atmosphere.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is added the diol substrate (1.0 equiv).
-
Solvent Addition: Anhydrous solvent (e.g., dichloromethane) is added to dissolve the diol.
-
Base Addition: A suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equiv) is added to the reaction mixture.
-
Catalyst Addition: The diarylborinic acid catalyst solution (e.g., 5-10 mol%) is added to the mixture.
-
Cooling: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.
-
Acylating Agent Addition: The acylating agent (e.g., an acid chloride or chloroformate, 1.0-1.2 equiv) is added dropwise to the stirred solution.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as saturated aqueous sodium bicarbonate solution.
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as flash column chromatography on silica gel, to afford the desired monofunctionalized product.
Self-Validating System: This protocol incorporates several checks for validation. The use of an inert atmosphere and anhydrous solvents is crucial to prevent hydrolysis of the catalyst and reagents. Monitoring the reaction by TLC or LC-MS allows for the determination of the reaction's endpoint and can reveal the formation of any side products. The final purification step and characterization of the product by NMR spectroscopy and mass spectrometry confirm the identity and purity of the desired compound.
This compound in Chemical Sensing and Biological Systems: An Emerging Frontier
While the application of boronic acids as chemical sensors and in biological systems is well-established, the specific use of this compound in these areas is less explored.
4.1. Potential as a Chemical Sensor
The Lewis acidic boron center of this compound makes it a potential candidate for the development of chemosensors for anions, particularly fluoride. The interaction of the borinic acid with fluoride would lead to the formation of a tetracoordinate boronate complex, which could be detected through a change in a spectroscopic signal (e.g., fluorescence or color). The bulky mesityl groups could potentially enhance the selectivity of the sensor by creating a specific binding pocket.
Figure 2: Conceptual Mechanism for Fluoride Sensing by this compound.
4.2. Biological Activity: A Realm of Possibilities
The biological activities of boron-containing compounds are diverse, with some exhibiting anticancer, antibacterial, and enzyme-inhibitory properties.[7] While specific studies on the cytotoxicity or enzyme inhibition of this compound are scarce in the current literature, its structural features suggest potential avenues for exploration. The lipophilic nature of the mesityl groups could facilitate cell membrane permeability, a desirable trait for drug candidates. However, the steric hindrance might also prevent effective binding to biological targets. Further research, including cytotoxicity assays on various cell lines and enzyme inhibition studies, is necessary to elucidate the potential of this compound in a biological context.
Table 2: General Cytotoxicity of Selected Boron Compounds (for context)
| Compound | Cell Line | IC₅₀ | Reference |
| Boric Acid | HL-60 (leukemia) | ~500 µM | [4] |
| Sodium Tetraborate | HL-60 (leukemia) | >500 µM | [4] |
Note: This table provides context on the biological activity of simpler boron compounds. Data for this compound is not currently available in the cited literature.
Conclusion and Future Outlook
This compound presents a fascinating case study in the interplay of steric and electronic effects in organoboron chemistry. Its utility as a catalyst for the regioselective functionalization of polyols is a testament to the power of its unique architecture. However, this guide also highlights the significant gaps in our understanding of this molecule. The limited exploration of its potential in chemical sensing and biological systems represents a fertile ground for future research. A deeper investigation into its catalytic mechanisms through computational studies, coupled with the development of specific and robust experimental protocols, will undoubtedly unlock new applications for this intriguing compound. As we continue to unravel the complexities of organoboron reactivity, this compound stands as a reminder of the rich opportunities that await at the intersection of fundamental chemistry and applied science.
References
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Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1185. [Link]
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PubChem. This compound. [Link]
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Amarne, H., Baik, C., Murphy, S. K., & Wang, S. (2010). Steric and electronic influence on photochromic switching of N,C-chelate four-coordinate organoboron compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 16(16), 4750–4761. [Link]
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Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation, and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]
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Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]
- Ishihara, K., & Yamamoto, H. (2000). Boronic Acid Catalysis. In Lewis Acids in Organic Synthesis (Vol. 1, pp. 89-134). Wiley-VCH.
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Çelik, A., & Büyükleyla, M. (2015). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. Cytotechnology, 67(4), 637–644. [Link]
- Hall, D. G. (Ed.). (2011).
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Taylor, M. S., & Lee, D. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260-8267. [Link]
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Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]
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Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives. (n.d.). ResearchGate. [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. [Link]
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Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]
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Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(2), 433-443. [Link]
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A Comprehensive Technical Guide to the Starting Materials and Synthesis of Dimesitylborinic Acid
Introduction: The Significance of Dimesitylborinic Acid in Modern Chemistry
This compound, a sterically hindered diarylborinic acid, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structural and electronic properties, stemming from the bulky mesityl (2,4,6-trimethylphenyl) groups, impart remarkable stability and reactivity. This guide provides an in-depth exploration of the synthesis of this compound, focusing on the selection of starting materials and the critical experimental parameters that ensure a successful and reproducible outcome. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, offering a reliable resource for chemists in both academic and industrial settings.
Strategic Overview of the Synthetic Pathway
The most prevalent and efficient route to this compound involves a two-step sequence commencing with commercially available mesitylene. This strategy hinges on the formation of a key organometallic intermediate, mesitylmagnesium bromide, which subsequently undergoes borylation. This pathway is favored for its reliability and scalability.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Starting Materials
Bromomesitylene: The Aryl Halide Precursor
The synthesis begins with the bromination of mesitylene. This electrophilic aromatic substitution reaction is straightforward and high-yielding.
Experimental Protocol: Synthesis of Bromomesitylene
This protocol is adapted from a well-established procedure in Organic Syntheses.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene in carbon tetrachloride. Cool the flask in an ice-salt bath to below 10 °C.
-
Bromine Addition: Prepare a solution of bromine in carbon tetrachloride and add it dropwise to the stirred mesitylene solution over several hours, maintaining the temperature below 15 °C.
-
Quenching and Work-up: After the addition is complete, allow the mixture to stir at room temperature for one hour. Wash the reaction mixture sequentially with water and a sodium hydroxide solution to remove unreacted bromine and hydrobromic acid.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude bromomesitylene is then purified by vacuum distillation.
Causality and Experimental Insights:
-
Temperature Control: The bromination of activated aromatic rings like mesitylene is highly exothermic. Maintaining a low temperature is crucial to prevent polysubstitution and other side reactions.
-
Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness. However, due to its toxicity, alternative solvents like dichloromethane can be considered, though reaction conditions may need re-optimization.
-
Purity of Starting Material: The mesitylene used should be of high purity to avoid the formation of isomeric byproducts.
Mesitylmagnesium Bromide: The Nucleophilic Workhorse
The formation of the Grignard reagent, mesitylmagnesium bromide, is a critical step that requires strict anhydrous conditions.
Experimental Protocol: Preparation of Mesitylmagnesium Bromide
This procedure is based on standard Grignard reaction protocols.
-
Apparatus and Reagent Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon). Magnesium turnings are placed in a two-necked flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small amount of a solution of bromomesitylene in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Grignard Reagent Formation: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), the remaining bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
Causality and Experimental Insights:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired product.
-
Solvent: Diethyl ether is a common solvent for Grignard reagent formation as it solvates the magnesium species, aiding in its formation and stability. Anhydrous tetrahydrofuran (THF) can also be used and may be preferred for the subsequent borylation step.
-
Initiation: The initiation of a Grignard reaction can sometimes be sluggish. Activating the magnesium surface with iodine or a small amount of 1,2-dibromoethane can be effective.
Part 2: Synthesis of this compound
The final step in the synthesis is the reaction of the prepared mesitylmagnesium bromide with a suitable boron electrophile. Boron trifluoride etherate is a commonly used and effective reagent for this transformation.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared solution of mesitylmagnesium bromide in a dry, inert atmosphere to 0 °C using an ice bath.
-
Borylation: Slowly add a solution of boron trifluoride dimethyl etherate in anhydrous diethyl ether to the stirred Grignard reagent solution. A 2:1 molar ratio of the Grignard reagent to the boron source is theoretically required. In practice, a slight excess of the Grignard reagent may be used to ensure complete consumption of the boron trifluoride etherate.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature and stir for an additional two hours. The reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization. A suitable solvent system can be a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane. The pure product is typically obtained as a white crystalline solid.
Causality and Experimental Insights:
-
Stoichiometry: The stoichiometry is critical in this step. An excess of the Grignard reagent can lead to the formation of the triarylborane (trimesitylborane) as a byproduct. Conversely, an excess of the boron source will result in the formation of the corresponding boronic acid (mesitylboronic acid) after hydrolysis.
-
Choice of Boron Source: Boron trifluoride etherate is a convenient and reactive boron source.[1] Trialkyl borates, such as triisopropyl borate, can also be used, but the reaction may require different conditions and often proceeds through a boronic ester intermediate that requires subsequent hydrolysis.
-
Hydrolysis: The final product, this compound, is obtained after hydrolysis of the initially formed boron-containing intermediate. Careful quenching and work-up are necessary to ensure a good yield of the desired acid.
Data Presentation
Table 1: Summary of Starting Materials and Reagents
| Compound | Role | Molar Mass ( g/mol ) | Key Considerations |
| Mesitylene | Ultimate Starting Material | 120.19 | High purity is essential. |
| Bromine | Brominating Agent | 159.81 | Highly corrosive and toxic; handle with care. |
| Magnesium | Grignard Reagent Formation | 24.31 | Use turnings with a fresh surface. |
| Boron Trifluoride Dimethyl Etherate | Boron Source | 141.93 | Moisture sensitive; handle under inert atmosphere. |
| Diethyl Ether (anhydrous) | Solvent | 74.12 | Must be rigorously dried. |
| Carbon Tetrachloride | Solvent | 153.82 | Toxic; consider alternatives. |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₃BO |
| Molar Mass | 266.19 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 144-146 °C[2] |
| Expected NMR Data | |
| ¹H NMR | Signals corresponding to aromatic protons (around 6.8 ppm), methyl protons (around 2.2 ppm), and the B-OH proton (broad singlet). |
| ¹³C NMR | Signals for aromatic carbons and methyl carbons. |
| ¹¹B NMR | A characteristic broad signal in the region typical for tricoordinate borinic acids. |
Conclusion
The synthesis of this compound is a multi-step process that relies on the careful execution of well-established organic transformations. Success is predicated on the use of high-purity starting materials, strict adherence to anhydrous reaction conditions for the Grignard reagent formation, and precise control of stoichiometry during the borylation step. This guide provides the necessary technical details and mechanistic insights to enable researchers to confidently and reproducibly synthesize this valuable chemical entity for their research and development endeavors.
References
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This compound 98 | CAS#:20631-84-9 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2022). Molecules, 28(x), x. [Link]
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In-Depth Technical Guide: Structural Characterization of Dimesitylborinic Acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesitylborinic acid (C₁₈H₂₃BO), a sterically hindered organoborinic acid, is a compound of significant interest in synthetic and medicinal chemistry.[1] Its two bulky mesityl groups create a unique steric and electronic environment around the boron center, profoundly influencing its reactivity and potential applications. A precise understanding of its three-dimensional structure is fundamental for the rational design of novel catalysts and therapeutic agents. This technical guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation of this compound, with a focus on the underlying rationale for experimental choices and the interpretation of the resulting data.
Introduction: The Imperative of Structural Elucidation
The spatial arrangement of atoms and the nature of intermolecular interactions in this compound are critical determinants of its chemical and physical properties. The steric bulk of the mesityl groups shields the boron atom, modulating its Lewis acidity and governing its reaction pathways. Furthermore, the hydroxyl group (B-OH) can participate in hydrogen bonding, leading to the formation of supramolecular assemblies in the solid state.[2][3] Detailed structural information, primarily from X-ray crystallography, provides the essential foundation for computational modeling and structure-activity relationship (SAR) studies, where subtle variations in molecular geometry can have a substantial impact on biological activity.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is the unparalleled technique for determining the precise three-dimensional structure of a crystalline material.[4] For this compound, this method yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of its solid-state conformation.
The "Why": Beyond the Molecule to Supramolecular Chemistry
A key insight from the crystallographic analysis of this compound is its propensity to form hydrogen-bonded dimers.[2][3] In many crystalline forms, the hydroxyl group of one molecule forms a hydrogen bond with the oxygen atom of a neighboring molecule, creating a centrosymmetric dimeric structure. This intermolecular interaction significantly influences the compound's physical properties, such as its melting point and solubility. Understanding these supramolecular assemblies is crucial for crystal engineering and the design of materials with specific solid-state properties.[5]
Experimental Protocol: From Solution to a Refined Structure
Step 1: Crystallization
-
Rationale: The growth of high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment. The aim is to achieve slow, ordered molecular packing from a supersaturated solution.
-
Protocol:
-
Dissolve this compound in a minimal amount of a suitable hot solvent (e.g., toluene or hexane).
-
Allow the solution to cool slowly to ambient temperature, followed by further cooling if necessary.
-
Alternatively, slow evaporation of the solvent or vapor diffusion of a non-solvent (e.g., pentane) into a solution of the compound can yield diffraction-quality crystals.[6]
-
Step 2: Data Collection
-
Rationale: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4]
-
Protocol:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion.
-
The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.[4]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is mathematically transformed to generate an electron density map, from which the atomic positions are determined and refined.[7]
-
Protocol:
-
The diffraction data are processed and corrected for experimental factors.
-
The crystal structure is "solved" using computational methods to obtain an initial model.
-
The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value for this compound | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/n or other | Defines the specific symmetry elements within the unit cell.[2] |
| B-O Bond Length | ~1.354 Å | Shorter than a typical B-O single bond, indicating some double bond character.[3] |
| B-C Bond Length | ~1.572 Å | Typical length for a bond between boron and an sp²-hybridized carbon.[3] |
| C-B-C Bond Angle | ~127° | Larger than the ideal 120°, reflecting the steric strain from the bulky mesityl groups.[6] |
| Intermolecular O-H···O distance | ~1.8-2.0 Å | Confirms the presence of hydrogen bonding in dimeric structures.[3] |
Visualization: this compound Experimental Workflow
Caption: Schematic of the this compound molecule.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [8][9]
The "Why": High-Accuracy Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of the elemental composition of this compound. This is crucial for confirming the identity of a newly synthesized compound.
Experimental Protocol: Soft Ionization for Intact Molecules
Step 1: Sample Preparation and Ionization
-
Rationale: The sample must be ionized before it can be analyzed by the mass spectrometer. Soft ionization techniques are preferred to minimize fragmentation and observe the intact molecular ion.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). [10] Step 2: Mass Analysis
-
-
Rationale: The ions are separated based on their mass-to-charge ratio (m/z).
-
Protocol:
-
The ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole).
-
The analyzer separates the ions, and a detector measures their abundance.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z (for C₁₈H₂₃¹¹BO) | Significance |
| [M+H]⁺ | 267.1975 | Protonated molecular ion (positive ion mode) |
| [M-H]⁻ | 265.1822 | Deprotonated molecular ion (negative ion mode) |
| [M+Na]⁺ | 289.1794 | Sodium adduct of the molecular ion |
Conclusion
The comprehensive structural characterization of this compound requires a synergistic approach, integrating data from multiple analytical techniques. X-ray crystallography provides an unparalleled, detailed view of the solid-state structure, including crucial intermolecular interactions. NMR spectroscopy offers vital information about the molecule's structure and electronic properties in solution. Finally, mass spectrometry confirms the molecular weight and elemental composition with high precision. Together, these methods provide a robust and self-validating structural characterization that is indispensable for the continued development and application of this important organoboron compound.
References
- Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1185.
- Van Veen, R., & Bickelhaupt, F. (1972). Synthesis of the 9-mesityl-10-phenyl-9-boraanthracene anion. Journal of Organometallic Chemistry, 43(2), 241–248.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
- Entwistle, C. D., Batsanov, A. S., & Marder, T. B. (2007). Mesityl(2,4,6-trimethoxyphenyl)borinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2639–o2641.
- Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. (1984). Biomedical Mass Spectrometry, 11(12), 611-615.
- Synthesis and Structural Characterization of Diazulenylborinic Acid. (2020). Molecules, 25(8), 1935.
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- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076.
- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (2015). The Journal of Organic Chemistry, 80(1), 346–352.
- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2018). ACS Infectious Diseases, 4(11), 1686–1696.
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An In-depth Technical Guide to the Lewis Acidity of Dimesitylborinic Acid
Introduction
Dimesitylborinic acid, [(CH₃)₃C₆H₂]₂BOH, is a sterically hindered organoboron compound that has garnered significant interest within the scientific community. Its unique structural features, characterized by the presence of two bulky mesityl groups attached to a boron center, impart a distinct reactivity profile. This guide provides a comprehensive exploration of the Lewis acidity of this compound, a fundamental property that underpins its utility in a range of chemical transformations. We will delve into the theoretical underpinnings of its acidity, the methodologies for its characterization, and its practical applications in catalysis and frustrated Lewis pair (FLP) chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.
The Nature of Lewis Acidity in Organoboranes
A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct.[1] In organoboranes, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic. The strength of this acidity is modulated by both electronic and steric factors. Electron-withdrawing groups attached to the boron atom enhance its electrophilicity and increase Lewis acidity, while electron-donating groups have the opposite effect. Steric hindrance around the boron center can influence the accessibility of the vacant p-orbital, affecting its ability to form adducts with Lewis bases.
Structural and Electronic Characteristics of this compound
This compound possesses a trigonal planar geometry around the boron atom. The two mesityl (2,4,6-trimethylphenyl) groups are sterically demanding, creating a crowded environment around the boron center. This steric bulk plays a crucial role in its reactivity, particularly in the context of frustrated Lewis pairs. The methyl groups on the mesityl rings are electron-donating, which might be expected to reduce the Lewis acidity of the boron center to some extent. However, the overall electronic nature of the aryl groups and the presence of the hydroxyl group also influence the electrophilicity of the boron atom.
The synthesis of this compound can be achieved through the reaction of a Grignard reagent derived from mesitylene with boron trifluoride etherate.[2]
Quantifying Lewis Acidity: Methodologies and Scales
The quantification of Lewis acidity is essential for comparing the reactivity of different Lewis acids and for the rational design of catalysts and reagents. Several experimental and computational methods have been developed for this purpose.
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[3] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal of the phosphine oxide. The magnitude of this shift, denoted as the acceptor number (AN), is a direct measure of the Lewis acidity.[3]
Experimental Protocol: Gutmann-Beckett Titration
-
Preparation of Solutions: Prepare a standard solution of triethylphosphine oxide in a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆). Prepare a solution of the Lewis acid (e.g., this compound) of known concentration in the same solvent.
-
NMR Measurement of Free Et₃PO: Acquire a ³¹P NMR spectrum of the triethylphosphine oxide solution to determine the chemical shift of the free Lewis base.
-
Titration: Add aliquots of the Lewis acid solution to the Et₃PO solution.
-
NMR Measurement of Adduct: After each addition, acquire a ³¹P NMR spectrum. The formation of the Lewis acid-base adduct will result in a downfield shift of the ³¹P signal.
-
Data Analysis: Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar ratio of Lewis acid to Et₃PO. The acceptor number (AN) can be calculated from the limiting chemical shift at high Lewis acid concentrations.
The causality behind this experimental choice lies in the sensitivity of the ³¹P NMR chemical shift to the electronic environment of the phosphorus nucleus. The formation of a dative bond from the oxygen of Et₃PO to the boron center of the Lewis acid withdraws electron density from the phosphorus atom, leading to its deshielding and a downfield shift in the NMR spectrum.
Fluoride Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.[2] It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion to form a tetra-coordinate fluoro-adduct. A more positive FIA value indicates a stronger Lewis acid.
Computational Protocol: Calculation of Fluoride Ion Affinity
-
Geometry Optimization: Perform geometry optimizations of the Lewis acid (e.g., this compound) and its corresponding fluoride adduct using a suitable level of theory (e.g., density functional theory with a large basis set).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: Calculate the electronic energies of the optimized structures.
-
FIA Calculation: The fluoride ion affinity is calculated as the difference in the total enthalpy of the products and reactants: FIA = - [H(Lewis acid-F⁻ adduct) - (H(Lewis acid) + H(F⁻))]
This protocol provides a self-validating system as the computational results can be benchmarked against experimental data for known Lewis acids to ensure the accuracy of the chosen level of theory.
Comparative Lewis Acidity
| Lewis Acid | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kcal/mol) | Steric Hindrance |
| B(C₆F₅)₃ | 82[3] | High | High |
| BPh₃ | Moderate | Moderate | Moderate |
| BF₃ | 89[3] | Moderate | Low |
| BCl₃ | 105 (calculated) | High | Low |
| BBr₃ | 109 (calculated) | High | Low |
| This compound | Not Reported | Not Reported | Very High |
Table 1: Comparative Lewis Acidity Data for Selected Boranes.
Applications Driven by Lewis Acidity
The Lewis acidic nature of this compound is central to its application in various chemical transformations, most notably in catalysis and frustrated Lewis pair chemistry.
Catalysis
Diarylborinic acids have emerged as effective catalysts in a variety of organic reactions.[4] Their ability to activate substrates through Lewis acid-base interactions is key to their catalytic activity. For instance, diarylborinic acids have been shown to catalyze formal SNi reactions of cis-4-hydroxymethyl-1,2-cyclopentene oxides.[4] In these reactions, the borinic acid acts as a dual-role catalyst, activating the epoxide and facilitating a double-displacement mechanism.
Frustrated Lewis Pair (FLP) Chemistry
A frustrated Lewis pair (FLP) is a combination of a sterically hindered Lewis acid and a Lewis base that are prevented from forming a classical adduct due to steric repulsion.[5] This "frustration" leads to unique reactivity, enabling the activation of small molecules such as H₂, CO₂, and olefins. The significant steric bulk of the mesityl groups in this compound makes it an excellent candidate for the Lewis acid component in FLPs.
Diagram of H₂ activation by a frustrated Lewis pair.
In this workflow, the sterically encumbered this compound and a bulky phosphine are unable to form a traditional adduct. In the presence of dihydrogen, the FLP cooperatively cleaves the H-H bond, with the borinic acid accepting a hydride (H⁻) and the phosphine accepting a proton (H⁺). This reactivity has significant implications for metal-free hydrogenation reactions.
Conclusion
This compound is a valuable synthetic tool whose utility is fundamentally linked to its Lewis acidic character. The steric hindrance provided by the two mesityl groups, combined with the electronic properties of the boron center, creates a unique reactivity profile. While quantitative measures of its Lewis acidity, such as the Gutmann-Beckett number and fluoride ion affinity, are not yet established in the literature, a qualitative understanding of its properties can be gained through comparison with other organoboranes. Its demonstrated applications in catalysis and its potential as a component of frustrated Lewis pairs highlight the importance of this compound in modern synthetic chemistry. Further quantitative studies on the Lewis acidity of this compound would undoubtedly provide deeper insights into its reactivity and pave the way for the development of new and innovative chemical transformations.
References
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Suresh, D., Gomes, C.S., Lopes, P.S., Figueira, C.A., Ferreira, B., Gomes, P.T., Di Paolo, R.E., Macanita, A.L., Duarte, M.T., Charas, A., et al. (2014). Luminescent Di- and Trinuclear Boron Complexes Based on Aromatic Iminopyrrolyl Spacer Ligands: Synthesis, Structure, Photophysical Characterization, and Application in OLEDs. Chemistry – A European Journal, 20, 4126–4140. [Link]
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Shaver, M. P., Allan, L. E. N., Rzepa, H. S., & Chisholm, M. H. (2010). Borinic Acid/Ester Catalyzed Imide and Amide Formation from Carboxylic Acids and Amines. Angewandte Chemie International Edition, 49(43), 7957-7961. [Link]
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Wang, Y., et al. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters. [Link]
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Dixon, J. A., & Lanam, S. R. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Stephan, D. W. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions, (17), 3129-3136. [Link]
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Erker, G. (2005). Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More. Angewandte Chemie International Edition, 44(25), 3894-3897. [Link]
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Beckett, M. A., Strickland, G. C., Holland, J. R., & Varma, K. S. (1996). A convenient n.m.r. method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. [Link]
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Jäkle, F. (2010). Boron: a versatile element for academic and industrial applications. Dalton Transactions, 39(36), 8335-8347. [Link]
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Methodological & Application
A Technical Guide to Boron-Catalyzed Direct Amidation: A Critical Evaluation of Dimesitylborinic Acid and Protocols for Proven Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Greener Amide Bond Formation
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials. Consequently, its formation is one of the most frequently performed reactions in medicinal and organic chemistry.[1] Historically, amide synthesis has relied on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or acyl halides, which generate significant amounts of chemical waste and present poor atom economy.[1] This has spurred the development of direct catalytic amidation—the formation of an amide from a carboxylic acid and an amine with the extrusion of only water. This approach aligns with the principles of green chemistry by minimizing waste and improving efficiency.[1]
Among various catalytic systems, boron-based catalysts have emerged as exceptionally practical due to their low cost, low toxicity, and operational simplicity.[2][3] While boric acid itself can catalyze this reaction, substituted boron derivatives like boronic acids have demonstrated a much broader substrate scope and higher activity. This guide provides a critical evaluation of borinic acids, specifically dimesitylborinic acid (Mes₂BOH), as potential catalysts and presents detailed protocols for the use of well-established and highly effective arylboronic acids.
Part 1: The Challenge with Borinic Acids in Catalytic Amidation
The general mechanism for boron-catalyzed amidation involves the formation of an acyloxyboron intermediate from the reaction of the catalyst with a carboxylic acid. This intermediate is more electrophilic than the parent carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond and regenerate the catalyst.
While boronic acids [RB(OH)₂] and borate esters [B(OR)₃] are effective in this role, a comprehensive mechanistic investigation by Sheppard and Whiting has brought the catalytic competence of borinic acids [R₂B(OH)] into question.[4] Their detailed studies, supported by experimental and theoretical data, concluded that borinic acids are generally not effective catalysts for direct amidation for two primary reasons:
-
Formation of Unreactive Complexes: Borinic acids readily react with both the amine and carboxylic acid to form stable, tetra-coordinate amino-carboxylate complexes. These complexes are thermodynamically stable and sequester the catalyst in an unreactive state, halting the catalytic cycle.[4]
-
Protodeboronation: Instead of catalyzing the amidation, borinic acids can undergo protodeboronation in the presence of the carboxylic acid. This process cleaves a carbon-boron bond, converting the borinic acid into a boronic acid, which is the true, active catalyst in the reaction mixture.[4] In instances where amidation appeared to be catalyzed by a borinic acid, it was demonstrated that the borinic acid was serving as a pre-catalyst that converted to a more active boronic acid in situ.[4]
This compound is a sterically hindered borinic acid due to its two bulky mesityl (2,4,6-trimethylphenyl) groups. One might hypothesize that this steric bulk could destabilize the formation of the off-cycle amino-carboxylate complexes, potentially allowing it to act as a catalyst. However, a thorough review of the scientific literature reveals no published evidence supporting the use of this compound as an effective catalyst for direct amidation reactions.
Based on the strong evidence against the general efficacy of borinic acids and the absence of specific data for Mes₂BOH, it is concluded that This compound is not a recommended catalyst for this transformation. Researchers are advised to focus on proven classes of boron catalysts to achieve efficient and reliable amide bond formation.
Logical Relationship: The Fate of Borinic Acids in Amidation Conditions
Caption: Fate of borinic acids under amidation conditions.
Part 2: Application Notes for Arylboronic Acid-Catalyzed Amidation
Arylboronic acids are highly effective, reliable, and widely used catalysts for the direct amidation of carboxylic acids and amines. They offer a broad substrate scope and high functional group tolerance.
The currently accepted mechanism for boronic acid-catalyzed amidation involves the following key steps:
-
Esterification: The boronic acid catalyst reacts with the carboxylic acid to form a mono- or diacyloxyboronate species, releasing water.
-
Activation: This acyloxyboronate intermediate is a highly activated form of the carboxylic acid.
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Product Formation & Catalyst Regeneration: The intermediate collapses to form the amide product and regenerate the boronic acid catalyst, which re-enters the catalytic cycle. The removal of water is crucial to drive the reaction equilibrium towards the products.
Catalytic Cycle for Boronic Acid-Mediated Amidation
Caption: Generalized catalytic cycle for amidation.
-
High Efficiency: Often require low catalyst loadings (1-10 mol%).
-
Broad Substrate Scope: Effective for a wide range of aliphatic and aromatic carboxylic acids and amines.
-
Stability: Many arylboronic acids are air- and moisture-stable solids that are easy to handle.
-
Green Conditions: The only byproduct is water, making the process environmentally friendly.
-
Chemoselectivity: The reaction is often highly chemoselective, and stereocenters adjacent to the reacting groups are typically preserved.[4]
The following table summarizes the general applicability of arylboronic acid catalysts. Yields are typically good to excellent.
| Carboxylic Acid Type | Amine Type | Typical Catalyst Loading | Notes |
| Aromatic | Primary Alkyl | 5 mol% | Generally high-yielding. |
| Aliphatic | Primary Alkyl | 5 mol% | Excellent results. |
| Aromatic | Secondary Alkyl | 5-10 mol% | Good yields, may require longer reaction times. |
| Aliphatic | Aniline | 5-10 mol% | Electron-rich anilines react well; electron-poor anilines are more challenging. |
| α,β-Unsaturated | Primary Alkyl | 5 mol% | Generally proceeds without side reactions. |
| Heterocyclic | Primary/Secondary | 5-10 mol% | Substrate dependent, but many examples exist. |
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the direct amidation of a carboxylic acid and an amine using an arylboronic acid catalyst with azeotropic water removal.
-
Catalyst: 2-Iodophenylboronic acid (or other suitable arylboronic acid)
-
Reactants: Carboxylic acid, Amine
-
Solvent: Toluene or Xylene (suitable for azeotropic water removal)
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with 4 Å molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and the arylboronic acid catalyst (0.05 equiv, 5 mol%).
-
Add the solvent (e.g., toluene) to create a concentration of approximately 0.2-0.5 M with respect to the carboxylic acid.
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux (for toluene, this is ~111 °C).
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.
-
Continue refluxing until the starting materials are consumed or water generation ceases (typically 12-24 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted carboxylic acid and the catalyst) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be purified, if necessary, by recrystallization or column chromatography on silica gel.
-
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly. Alternatively, use freshly activated molecular sieves in a Soxhlet extractor. |
| Catalyst deactivation. | Use a slightly higher catalyst loading (e.g., 10 mol%). Ensure reagents are of sufficient purity. | |
| Formation of Salt | Acid-base reaction between starting materials. | This is a common initial state. Ensure the reaction is heated to a sufficient temperature to drive the catalytic reaction forward. |
| Epimerization | (Rare) High temperature for extended periods with sensitive substrates. | While boronic acid catalysis generally preserves stereointegrity[4], consider using a lower boiling point solvent if this is a concern, though this may slow the reaction. |
Conclusion
While the unique structure of this compound makes it an interesting subject for chemical study, current scientific evidence strongly indicates that borinic acids as a class are not competent catalysts for direct amidation reactions. Instead, they often serve as pre-catalysts that convert to the truly active boronic acid species. For researchers and professionals in drug development seeking reliable and efficient methods for amide bond formation, arylboronic acids and borate esters remain the state-of-the-art in boron-mediated catalysis. The protocols and principles outlined in this guide provide a robust foundation for the successful application of these proven catalysts in a wide range of synthetic endeavors.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Procter, R. J., Sheppard, T. D., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(30), 6437-6448. [Link]
-
Arnold, K., Davies, B., & Whiting, A. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 85, 1-10. [Link]
-
Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL (University College London). [Link]
-
Al-Zoubi, R. M. (2007). Boric Acid Catalyzed Amidation. Organic Process Research & Development, 11(6), 1065-1068. [Link]
-
Coomber, C. E., et al. (2024). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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Procter, R. J., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Gomez, S., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(19), 6526. [Link]
-
GalChimia. (2008). Boric acid-catalyzed amidation. GalChimia News. [Link]
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Dimesitylborinic Acid: A Bulky Protecting Group for the Strategic Protection of Diols in Complex Molecule Synthesis
Application Note & Protocols
Introduction: Navigating the Challenge of Polyol Functionalization
In the intricate world of organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the selective functionalization of polyhydroxylated molecules is a persistent challenge. Diols, especially 1,2- and 1,3-diols, are ubiquitous structural motifs that require temporary masking or protection to allow for selective reactions at other sites within a complex molecule. An ideal protecting group should be introduced under mild conditions, remain robust throughout various synthetic transformations, and be removed chemoselectively without affecting other functionalities.
Dimesitylborinic acid (Mes₂BOH) has emerged as a powerful tool for the temporary protection of diols, forming a cyclic dimesitylborinate ester. The two bulky mesityl (2,4,6-trimethylphenyl) groups attached to the boron atom impart unique steric and electronic properties that offer distinct advantages in terms of stability, selectivity, and orthogonality compared to less hindered boronic acids like phenylboronic acid. This application note provides a comprehensive overview of the mechanism, applications, and detailed protocols for the use of this compound as a diol protecting group for researchers in organic synthesis and drug development.
The Mechanistic Rationale: Why this compound?
The protection of a diol with this compound proceeds through a reversible esterification reaction to form a five- or six-membered cyclic borinate ester. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.
The core advantage of the dimesitylborinyl group lies in its significant steric bulk. This bulk not only influences the stability of the resulting borinate ester but also plays a crucial role in directing regioselective reactions on the protected substrate. The mesityl groups effectively shield the boron atom and the surrounding ester linkage, enhancing its stability towards a range of reagents compared to simpler boronate esters.
Caption: Mechanism of Diol Protection with this compound.
Key Advantages of the Dimesitylborinyl Protecting Group
-
Enhanced Stability: The steric hindrance provided by the two mesityl groups significantly increases the stability of the borinate ester linkage towards hydrolysis and a variety of reaction conditions compared to less bulky boronic esters.
-
High Regioselectivity: In polyol systems, this compound can exhibit high regioselectivity for cis-vicinal diols, allowing for the selective protection of specific diol units within a larger molecule.
-
Orthogonality: Dimesitylborinate esters are stable under basic conditions, allowing for subsequent reactions such as esterifications or silyl ether formations at other positions. They are, however, readily cleaved under acidic conditions, providing a valuable orthogonal protecting group strategy.
-
Catalytic Applications: Beyond stoichiometric protection, diarylborinic acids can act as catalysts to direct the regioselective acylation, sulfonylation, and alkylation of diols.[1][2][3][4] In these cases, the borinic acid transiently forms a cyclic ester, activating one of the hydroxyl groups for selective functionalization.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol with this compound
This protocol describes a general method for the formation of a cyclic dimesitylborinate ester from a 1,2-diol.
Materials:
-
Diol substrate
-
This compound (Mes₂BOH)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the diol (1.0 equiv) and this compound (1.05-1.1 equiv).
-
Add a sufficient volume of anhydrous toluene or benzene to allow for efficient azeotropic removal of water (typically 0.1-0.2 M concentration of the diol).
-
Flush the apparatus with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to reflux and maintain reflux until the theoretical amount of water has been collected in the Dean-Stark trap, and thin-layer chromatography (TLC) indicates complete consumption of the starting diol.
-
Allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude dimesitylborinate ester, which can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography on silica gel.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical as the reaction is an equilibrium that is driven by the removal of water. Any extraneous water will inhibit the formation of the borinate ester.
-
Azeotropic Removal of Water: The Dean-Stark apparatus is essential for physically sequestering the water produced during the esterification, thereby driving the reaction to completion according to Le Châtelier's principle.[2]
-
Slight Excess of Mes₂BOH: A small excess of this compound ensures the complete conversion of the diol.
Protocol 2: Deprotection of a Dimesitylborinate Ester
The cleavage of the dimesitylborinate ester is typically achieved under mild acidic conditions or through transesterification.
Method A: Mild Acidic Hydrolysis
-
Dissolve the dimesitylborinate ester in a suitable solvent mixture such as acetone/water or THF/water.
-
Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Stir the mixture at room temperature and monitor the progress of the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected diol.
Method B: Transesterification with a Sacrificial Diol
This method is particularly useful when acidic conditions are not tolerated by the substrate.
-
Dissolve the dimesitylborinate ester in an anhydrous solvent such as dichloromethane or THF.
-
Add a large excess of a simple, volatile diol such as 1,2-propanediol or ethylene glycol.
-
Stir the reaction at room temperature. The equilibrium will shift towards the formation of the more volatile boronate ester.
-
Monitor the reaction by TLC. The deprotection may be slower than acidic hydrolysis.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography to separate the desired diol from the this compound and the newly formed boronate ester.
Self-Validation and Causality:
-
Acidic Cleavage: The B-O bond in borinate esters is susceptible to protonation, which facilitates nucleophilic attack by water and subsequent hydrolysis.[5]
-
Transesterification: The use of a large excess of a sacrificial diol drives the equilibrium towards the deprotection of the desired substrate.[6]
Substrate Scope and Chemoselectivity
This compound is particularly effective for the protection of cis-1,2- and cis-1,3-diols, where the formation of a five- or six-membered ring is sterically favored. In the context of carbohydrate chemistry, this allows for the selective protection of specific diol pairs, enabling functionalization of other hydroxyl groups. For instance, in a pyranoside containing both cis- and trans-diol units, the dimesitylborinyl group will preferentially protect the cis-diol.
The bulky nature of the mesityl groups can also be exploited for regioselective reactions. When a diol is protected as a dimesitylborinate ester, the steric environment around the two oxygen atoms becomes significantly different. This can allow for regioselective reactions at the less hindered oxygen atom.
Data Summary: Stability Profile of Dimesitylborinate Esters
The following table provides a general overview of the stability of dimesitylborinate esters to common reagents, which is crucial for planning multi-step synthetic sequences.
| Reagent Class | Stability | Notes |
| Bases | ||
| Strong aqueous bases (NaOH, KOH) | Stable | Generally stable, allowing for reactions like deacylation. |
| Amine bases (Et₃N, DIPEA) | Stable | Compatible with a wide range of base-mediated reactions. |
| Organometallics (RLi, RMgX) | Generally Unstable | The Lewis acidic boron center can be attacked. |
| Acids | ||
| Strong aqueous acids (HCl, H₂SO₄) | Labile | Rapidly cleaved. |
| Mild aqueous acids (AcOH, p-TsOH) | Labile | Cleaved under mild acidic conditions, allowing for selective deprotection.[5] |
| Lewis acids (BF₃·OEt₂, TiCl₄) | Potentially Labile | Can coordinate to the oxygen atoms and facilitate cleavage. |
| Reductants | ||
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Compatible with the removal of benzyl-type protecting groups. |
| Hydride reagents (NaBH₄, LiAlH₄) | Generally Stable | Stable to most common hydride reducing agents. |
| Oxidants | ||
| Mild oxidants (PCC, PDC) | Stable | Compatible with the oxidation of unprotected alcohols. |
| Strong oxidants (KMnO₄, O₃) | Potentially Labile | The C-B bond can be susceptible to oxidation under harsh conditions. |
Workflow Visualization
Sources
- 1. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 2. Sci-Hub. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives / Journal of the American Chemical Society, 2011 [sci-hub.sg]
- 3. Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dimesitylborinic Acid in Advanced Carbohydrate Sensing
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: Beyond Boronic Acids
For decades, boronic acids have been the cornerstone of synthetic receptors for carbohydrates, primarily due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2][3] This interaction has been foundational in developing sensors for biologically crucial molecules like glucose.[4][5][6] However, the field is evolving, seeking reagents with enhanced selectivity and tailored reactivity. Dimesitylborinic acid, a diarylborinic acid, represents a significant step in this evolution.
Unlike phenylboronic acid, which possesses two hydroxyl groups on the boron atom, this compound features two bulky mesityl (2,4,6-trimethylphenyl) groups. This structural distinction is not trivial; it imparts unique steric and electronic properties that can be harnessed for highly specific molecular recognition tasks. The steric hindrance from the mesityl groups can create a more defined binding pocket, allowing for finer discrimination between saccharides with subtle structural differences.[7] This guide provides a comprehensive overview of the principles, mechanisms, and protocols for leveraging this compound in advanced carbohydrate sensing applications.
Principle of the Assay: Reversible Covalent Interaction
The fundamental sensing mechanism relies on the reversible formation of a cyclic borinate ester between the this compound and the diol unit of a carbohydrate.[8] Borinic acids, like boronic acids, are Lewis acidic at the boron center. They react with diols to form stable five- or six-membered rings.[7][9]
This equilibrium is pH-dependent. Under neutral to alkaline conditions, the boron atom is more receptive to nucleophilic attack by the diol's hydroxyl groups, favoring the formation of the cyclic ester complex.[10] This reversible nature is critical for creating sensors that can monitor dynamic changes in carbohydrate concentration.
Caption: Reversible formation of a cyclic borinate ester.
Transduction of the Binding Event: Generating a Signal
The formation of the borinate ester must be coupled to a measurable output. Fluorescent signaling is the most common and sensitive method.[2][11] This is typically achieved by designing a sensor molecule where a this compound recognition site is electronically coupled to a fluorophore. The binding event modulates the fluorophore's emission through one of several photophysical mechanisms.
Photoinduced Electron Transfer (PET) is a prevalent mechanism.[12]
-
"OFF" State (No Carbohydrate): In the unbound state, the nitrogen atom of a nearby tertiary amine can donate a lone pair of electrons to the electron-deficient boron center. Upon excitation of the fluorophore, an electron is transferred from this amine to the fluorophore, quenching its fluorescence.
-
"ON" State (Carbohydrate Bound): When a carbohydrate binds to the boron, it forms a stable borinate ester. This interaction reduces the Lewis acidity of the boron and its interaction with the amine. The PET pathway is inhibited, and fluorescence is restored ("turned on").[12]
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Experimental Protocol: Fluorescent Titration for Determining Binding Affinity
This protocol details the steps to quantify the binding affinity (Association Constant, Kₐ) of a this compound-based fluorescent sensor for a specific carbohydrate.
4.1. Reagents and Materials
-
This compound-fluorophore conjugate (Sensor)
-
Carbohydrate of interest (e.g., D-Glucose, D-Fructose)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
High-purity water
-
Calibrated micropipettes and tips
-
96-well microplates (black, clear bottom for fluorescence) or quartz cuvettes
-
Spectrofluorometer
4.2. Rationale and Best Practices
-
Solvent Choice: The sensor is first dissolved in a minimal amount of organic solvent like DMSO to ensure complete solubilization before dilution in aqueous buffer. This prevents aggregation.
-
pH Control: The binding equilibrium is pH-sensitive.[10] Maintaining a constant, physiological pH (7.4) is crucial for results that are biologically relevant and reproducible.
-
Controls: Always include a "sensor only" control well to measure the baseline fluorescence (F₀) and a "buffer only" well to check for background signal.
4.3. Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Sensor Stock (1 mM): Accurately weigh the sensor and dissolve it in anhydrous DMSO to a final concentration of 1 mM. Store protected from light.
-
Carbohydrate Stock (100 mM): Dissolve the carbohydrate in the chosen aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 mM.
-
-
Prepare Working Solutions:
-
Sensor Working Solution (10 µM): Dilute the 1 mM Sensor Stock 1:100 in the aqueous buffer. For example, add 10 µL of 1 mM Sensor Stock to 990 µL of buffer.
-
-
Perform the Titration:
-
Set up a series of wells or cuvettes. To each, add a fixed volume of the 10 µM Sensor Working Solution (e.g., 200 µL for a microplate well).
-
Measure the initial fluorescence of the sensor alone. This is your F₀ value.
-
Create a concentration gradient of the carbohydrate. Add increasing volumes of the 100 mM Carbohydrate Stock to the wells (e.g., 0 µL, 1 µL, 2 µL, 5 µL, 10 µL, etc.). Ensure the total volume added is small compared to the initial volume to minimize dilution effects.
-
Mix gently and allow the system to equilibrate for 5-10 minutes at a constant temperature.
-
Measure the fluorescence intensity (F) at each carbohydrate concentration. Record the excitation and emission wavelengths specific to your fluorophore.
-
-
Data Analysis:
-
Correct for any minor dilution by multiplying the measured fluorescence (F) by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (F - F₀) or the relative fluorescence (F/F₀) against the carbohydrate concentration [C].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding, using non-linear regression) to determine the Association Constant (Kₐ).
-
Data Presentation and Interpretation
The binding affinities for different carbohydrates can be compared to determine the sensor's selectivity.
Table 1: Sample Binding Affinity Data
| Carbohydrate | Association Constant (Kₐ) [M⁻¹] at pH 7.4 | Selectivity Ratio (Kₐ / Kₐ for Glucose) |
| D-Glucose | 3,500 | 1.0 |
| D-Fructose | 18,000 | 5.1 |
| D-Galactose | 2,800 | 0.8 |
| Mannose | 1,200 | 0.3 |
Interpretation:
-
A higher Kₐ value indicates a stronger binding affinity. In this example, the sensor binds to Fructose with approximately 5 times higher affinity than to Glucose.
-
The selectivity is attributed to the specific arrangement of diol groups on the saccharide and how well they fit the binding site created by the this compound. The steric bulk of the mesityl groups plays a key role in this discrimination.[8]
Overall Experimental Workflow
The entire process, from preparation to analysis, can be visualized as a clear workflow.
Caption: Workflow for carbohydrate binding affinity determination.
Conclusion
This compound and its derivatives offer a sophisticated tool for carbohydrate sensing. The inherent steric properties of the mesityl groups provide a rational design handle for achieving higher selectivity compared to simpler arylboronic acids. By coupling this unique recognition motif with sensitive transduction mechanisms like fluorescence, researchers can develop powerful probes for applications ranging from fundamental biological studies to the development of continuous monitoring systems for metabolic disorders.
References
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2025). Google.
- Boronic Acids | SCBT. Santa Cruz Biotechnology.
- Boronic-Acid-Modified Nanomaterials for Biomedical Applic
- Molecular recognition with boronic acids—applications in chemical biology. (2010).
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2020). MDPI.
- A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. (2010). Talanta.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins.
- Molecular Boronic Acid-Based Saccharide Sensors. (2020).
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI.
- Recent development of boronic acid-based fluorescent sensors. (2018).
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. Semantic Scholar.
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- Boronic Acid-Based Carbohydr
- Progress in boronic acid-based fluorescent glucose sensors. (2004).
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014).
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Recent progress in boronic acid‐based carbohydrate sensing.
- Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. (2020).
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Applications of Dimesitylborinic Acid in Organic Synthesis: A Technical Guide for Advanced Research
Abstract
Dimesitylborinic acid, a sterically hindered diarylborinic acid, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of Lewis acidity, steric bulk, and ability to form reversible covalent bonds with hydroxyl groups makes it an exceptional catalyst and directing group for a variety of challenging transformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in regioselective functionalization of polyols, carbon-carbon bond formation, and stereoretentive substitutions. We present detailed mechanistic insights, field-proven experimental protocols, and comprehensive data to empower researchers in leveraging this reagent for complex molecular synthesis in pharmaceutical and materials science discovery.
Introduction: The Unique Profile of this compound
Organoboron compounds are mainstays in organic chemistry, yet within this class, diarylborinic acids (R₂BOH) occupy a distinct niche.[1] Possessing two carbon-boron bonds, they exhibit enhanced Lewis acidity compared to their boronic acid counterparts (RB(OH)₂).[2] this compound, with its two bulky 2,4,6-trimethylphenyl (mesityl) substituents, amplifies these properties with significant steric hindrance. This steric demand is not a limitation but a key feature, enabling exceptional levels of regioselectivity in reactions involving multifunctional molecules like carbohydrates, where subtle differences between hydroxyl groups are often difficult to distinguish.
The primary mode of action for this compound involves its interaction with diols to form a five- or six-membered cyclic borinate ester. This transient intermediate serves two main purposes: it can act as a temporary "masking" group, directing reactions to other parts of the molecule, or it can activate one of the hydroxyl groups, enhancing its nucleophilicity for subsequent reactions.[3][4] This guide will dissect these applications with a focus on the underlying principles and practical execution.
Synthesis of this compound
The compound is accessible through standard organometallic routes. A reliable method involves the reaction of mesitylmagnesium bromide with a boron trihalide or its etherate, followed by aqueous workup.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of diarylborinic acids.[2][4]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Bromomesitylene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: Activate magnesium turnings (2.2 equiv.) with a crystal of iodine in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add a solution of 2-bromomesitylene (2.0 equiv.) in anhydrous THF dropwise. If the reaction does not initiate, gentle heating may be required. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard solution to 0 °C.
-
Reaction with Boron Source: In a separate flame-dried flask, prepare a solution of boron trifluoride diethyl etherate (1.0 equiv.) in anhydrous THF and cool to 0 °C. Slowly add the prepared Grignard reagent to the BF₃·OEt₂ solution via cannula. The reaction is exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (aq.). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid. A yield of approximately 58% has been reported for this transformation.[2]
Application as a Catalyst for Regioselective Functionalization
The most powerful application of this compound is its use as a catalyst for the regioselective acylation, alkylation, and sulfonylation of polyols, particularly carbohydrates.[3][5] The catalyst's steric bulk is paramount, allowing it to differentiate between hydroxyl groups in close proximity.
Mechanism of Catalysis: The Tetracoordinate Borinate Intermediate
The catalytic cycle hinges on the formation of a transient tetracoordinate borinate ester.[6]
-
Activation: The diarylborinic acid reversibly coordinates to a cis-diol, forming a cyclic borinate ester. In the presence of a base (often a hindered amine like triethylamine or pyridine), the boron center becomes tetracoordinate and anionic.
-
Nucleophilicity Enhancement: This coordination dramatically increases the electron density on the coordinated oxygen atoms, making one of them significantly more nucleophilic than the surrounding free hydroxyl groups.[7]
-
Regioselective Attack: The activated hydroxyl group attacks the electrophile (e.g., an acyl chloride). Steric factors heavily influence which hydroxyl group reacts. For pyranosides, the equatorial hydroxyl of a cis-1,2-diol is typically the most reactive.[8]
-
Catalyst Turnover: After the functionalization occurs, the product is released, and the diarylborinic acid is regenerated to re-enter the catalytic cycle.
Catalytic Cycle Diagram:
Caption: Catalytic cycle for regioselective functionalization.
Protocol 2: Regioselective Benzoylation of Methyl α-D-Mannopyranoside
This protocol demonstrates the selective acylation of the C3 hydroxyl group in the presence of other secondary hydroxyls, a common challenge in carbohydrate chemistry. While many literature examples use diphenylborinic acid, this compound is expected to provide similar or enhanced selectivity due to its greater steric hindrance.[3]
Materials:
-
Methyl α-D-mannopyranoside
-
This compound (or diphenylborinic acid as a readily available alternative) (5-10 mol%)
-
Benzoyl chloride (1.1 equiv.)
-
Pyridine (as both base and solvent)
-
Dichloromethane (DCM) for workup
-
Aqueous Copper (II) Sulfate (CuSO₄) solution (5%)
Procedure:
-
Reaction Setup: To a solution of methyl α-D-mannopyranoside (1.0 equiv.) in anhydrous pyridine at 0 °C, add this compound (0.1 equiv.). Stir the mixture for 15 minutes under an inert atmosphere.
-
Acylation: Add benzoyl chloride (1.1 equiv.) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, add a few drops of water to quench any remaining benzoyl chloride. Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with 5% aq. CuSO₄ (to remove pyridine), saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired 3-O-benzoyl-methyl-α-D-mannopyranoside.
Comparative Data for Diarylborinic Acid-Catalyzed Acylation:
| Substrate | Catalyst (10 mol%) | Electrophile | Major Product | Selectivity (Ratio) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | Diphenylborinic Acid | Benzoyl Chloride | 3-O-Benzoyl | >19:1 (3-O vs others) | 89 | [3] |
| Methyl α-D-galactopyranoside | Diphenylborinic Acid | Benzoyl Chloride | 3-O-Benzoyl | >19:1 (3-O vs others) | 85 | [3] |
| Octyl β-D-galactopyranoside | Diphenylborinic Acid | Piv-Cl | 3-O-Piv | >19:1 (3-O vs others) | 81 | [6] |
| 1,2-Octanediol | Diphenylborinic Acid | Ts-Cl | 1-O-Tosyl | 14:1 (1° vs 2°) | 85 | [6] |
Note: this compound is predicted to offer equal or superior selectivity in these reactions due to enhanced steric differentiation.
Application in Carbon-Carbon Bond Formation
This compound and its analogues are effective catalysts for certain C-C bond-forming reactions, most notably the direct aldol reaction of pyruvic acids.
Boron-Catalyzed Direct Aldol Reaction of Pyruvic Acids
This reaction provides a highly efficient route to isotetronic acid derivatives, which are core structures in several bioactive natural products.[9] Diarylborinic acids have shown significantly higher catalytic activity than boronic acids in this transformation. The reaction proceeds smoothly in water at room temperature, highlighting its green chemistry credentials.[10]
Mechanistic Rationale: The borinic acid is proposed to form a cyclic dioxoborolanone intermediate with the pyruvic acid. This complex stabilizes the enol tautomer of the pyruvic acid, which then acts as the nucleophile, attacking the aldehyde. The aqueous environment is crucial for the reaction's success.[9]
Mechanism Diagram:
Caption: Proposed pathway for borinic acid-catalyzed aldol reaction.
Protocol 3: Synthesis of an Isotetronic Acid Derivative
This protocol is adapted from the work of Taylor and co-workers on the diphenylborinic acid-catalyzed aldol reaction.[3][9]
Materials:
-
3,3-Dimethylpyruvic acid (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
This compound (or Diphenylborinic acid) (2 mol%)
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a vial, combine 3,3-dimethylpyruvic acid (1.0 equiv.), benzaldehyde (1.0 equiv.), and this compound (0.02 equiv.).
-
Solvent Addition: Add water to the vial to create a 0.5 M solution with respect to the pyruvic acid.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction mixture will typically become homogeneous as the reaction progresses.
-
Monitoring and Isolation: Monitor the reaction by TLC or ¹H NMR. The reaction is often complete within 2-6 hours. Upon completion, the product often precipitates directly from the aqueous solution. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: If necessary, the product can be further purified by recrystallization.
Substrate Scope for Borinic Acid-Catalyzed Aldol Reaction:
| Pyruvic Acid Derivative | Aldehyde | Catalyst (2 mol%) | Yield (%) | Reference |
| 3,3-Dimethylpyruvic acid | Benzaldehyde | Diphenylborinic Acid | 95 | [9] |
| 3,3-Dimethylpyruvic acid | 4-Nitrobenzaldehyde | Diphenylborinic Acid | 93 | [9] |
| 3,3-Dimethylpyruvic acid | 4-Methoxybenzaldehyde | Diphenylborinic Acid | 95 | [9] |
| 3,3-Dimethylpyruvic acid | Cinnamaldehyde | Diphenylborinic Acid | 85 | [9] |
| 3-Phenylpyruvic acid | Benzaldehyde | Diphenylborinic Acid | 88 | [9] |
Other Notable Applications
Stereoretentive Sɴi-type Reactions
Diarylborinic acids have been successfully employed as dual-role catalysts in formal Sɴi reactions, for instance, in the intramolecular ring-opening/closing of specific cyclopentene oxides.[11] The borinic acid activates the epoxide, and a transient nucleophile (like chloride) facilitates a double-displacement mechanism, ultimately leading to a product with retention of configuration. This methodology showcases the ability of borinic acids to orchestrate complex stereochemical outcomes with very low catalyst loadings (as low as 0.1 mol%).[11]
Direct Amidation: A Point of Clarification
While boron-based reagents are widely used for direct amidation reactions, detailed mechanistic studies have shown that diarylborinic acids themselves are likely not the active catalysts.[12] In the presence of a carboxylic acid, they can undergo protodeboronation to form the corresponding boronic acid in situ. It is this boronic acid (or its anhydride, a boroxine) that is the competent catalyst for the amidation. Therefore, while adding a diarylborinic acid to an amidation reaction may lead to product formation, it is crucial for researchers to understand that it is likely serving as a precatalyst for the true catalytic species.[12]
Conclusion and Future Outlook
This compound is a catalyst of choice for transformations demanding high regioselectivity driven by steric control. Its application in the selective functionalization of carbohydrates and polyols provides a powerful alternative to traditional, often toxic, organotin-based methods. Furthermore, its high activity in promoting C-C bond formation, such as the aqueous aldol reaction of pyruvic acids, opens new avenues for green and efficient synthesis of complex molecular scaffolds.
The field-proven insights and protocols detailed in this guide demonstrate the broad utility of this reagent. Future research will likely focus on the development of chiral diarylborinic acids for enantioselective transformations and the expansion of their application to a wider range of stereoselective reactions. As the demand for precise and sustainable synthetic methods grows, the unique capabilities of this compound will undoubtedly secure its place as an indispensable tool for the modern organic chemist.
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Lee, D., Newman, S. G., & Taylor, M. S. (2009). Boron-Catalyzed Direct Aldol Reactions of Pyruvic Acids. Organic Letters, 11(23), 5486–5489. [Link]
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Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]
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Lee, D., Newman, S. G., & Taylor, M. S. (2009). Boron-Catalyzed Direct Aldol Reactions of Pyruvic Acids. ACS Publications. [Link]
-
Goujon, J.-Y., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]
-
Gouliaras, C., Lee, D., Chan, L., & Taylor, M. S. (2011). Regioselective Activation of Glycosyl Acceptors by a Diarylborinic Acid-Derived Catalyst. Journal of the American Chemical Society, 133(34), 13276–13279. [Link]
-
Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. PubMed. [Link]
-
Goujon, J.-Y., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(12), 3893. [Link]
-
Chan, L., & Taylor, M. S. (2011). Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative. Organic Letters, 13(12), 3090–3093. [Link]
-
Williamson, C. L., & Taylor, M. S. (2013). Diarylborinic acid-catalyzed, site-selective sulfation of carbohydrate derivatives. The Journal of Organic Chemistry, 78(21), 10747–10756. [Link]
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Fuson, R. C. (Ed.). (1941). Organic Syntheses. John Wiley & Sons, Inc. [Link]
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University of Rochester. (n.d.). Acid Induced (Catalyzed) Reactions. University of Rochester Chemistry Department. [Link]
-
Zhang, Y., et al. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Organic Chemistry Portal. [Link]
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Graham, B. J., & Raines, R. T. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]
-
Sheppard, T. D., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(12), 3251–3260. [Link]
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- 11. Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Dimesitylborinic Acid for the Selective Acylation of Carbohydrates
Introduction: The Challenge of Selective Carbohydrate Functionalization
Carbohydrates are fundamental to a vast array of biological processes. Their dense arrangement of hydroxyl (-OH) groups, often with similar reactivity, presents a formidable challenge in synthetic chemistry. Achieving regioselective functionalization—modifying a single, specific hydroxyl group while leaving others untouched—is crucial for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. Traditional methods often rely on laborious multi-step protecting group strategies, which are inefficient and generate significant waste. An alternative approach using organotin reagents, while effective, is hampered by high toxicity.[1] This has driven the need for milder, catalytic, and highly selective methods.
Organoboron compounds, particularly diarylborinic acids like dimesitylborinic acid, have emerged as powerful catalysts to address this challenge.[2][3] They operate through reversible covalent interactions, temporarily binding to specific diol arrangements on the carbohydrate scaffold to direct the reactivity of an acylating agent.[1][2] This guide provides an in-depth exploration of the mechanism, application, and protocols for using this compound and related diarylborinic acids for the regioselective acylation of carbohydrates.
Part 1: The Mechanism of Borinic Acid-Catalyzed Selectivity
The efficacy of diarylborinic acid catalysts hinges on their ability to form a transient, cyclic borinate ester with a diol on the carbohydrate substrate. This interaction is most favorable with cis-vicinal diols due to geometric constraints.
Causality Behind the Selectivity:
-
Reversible Covalent Binding: The Lewis acidic boron atom of the borinic acid readily reacts with two adjacent hydroxyl groups of the carbohydrate to form a five-membered borinate ester ring. This is a reversible process, but the formation of the cyclic intermediate is the key to activating the diol.[1][2]
-
Steric Hindrance and Electronic Activation: The two bulky mesityl groups on this compound create a highly congested steric environment. Once the cyclic borinate ester is formed, one of the bound hydroxyl groups is significantly more sterically accessible than the other. The formation of the B-O bond also increases the nucleophilicity of the oxygen atoms, making them more reactive towards the acylating agent.
-
Directed Acyl Transfer: In the presence of a non-nucleophilic base (e.g., 2,6-lutidine), the acylating agent (e.g., benzoyl chloride) is directed towards the more accessible hydroxyl group of the borinate ester complex. The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
-
Catalyst Turnover: Following the acyl transfer, the mono-acylated product is released, and the this compound catalyst is regenerated, allowing it to enter another catalytic cycle.
This mechanism allows for remarkable selectivity, often favoring the acylation of a secondary hydroxyl group even in the presence of more traditionally reactive primary hydroxyls, provided it is part of a suitable diol system.[1][2]
Sources
Introduction: The Unique Role of Dimesitylborinic Acid in Synthesis
An Application Guide to Dimesitylborinic Acid in Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Organoboron compounds are foundational pillars in modern organic synthesis, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura reaction.[1] While boronic acids (R-B(OH)₂) are the most commonly used organoboron reagents, the related borinic acids (R₂B(OH)) offer distinct reactivity profiles and applications.[2][3] this compound, (Mes)₂BOH, stands out due to the significant steric hindrance provided by its two 2,4,6-trimethylphenyl (mesityl) groups. This steric bulk imparts high stability and influences its reactivity in unique ways.
This technical guide explores the dual functionality of this compound in cross-coupling methodologies. It serves not only as a robust nucleophilic partner in Suzuki-Miyaura type reactions for the formation of carbon-carbon bonds but also as a potent Lewis acid catalyst capable of mediating complex transformations. We will delve into the mechanistic underpinnings of these roles and provide detailed, field-proven protocols for their practical application.
Part 1: this compound as a Nucleophilic Partner in Suzuki-Miyaura Coupling
The most prominent application of organoboron reagents is in the Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organic halide or triflate.[4][5] Diarylborinic acids, including this compound, are competent coupling partners in this transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding this mechanism is critical to rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) catalyst that inserts into the carbon-halide (C-X) bond of the electrophilic partner (e.g., an aryl bromide). This forms a high-valent Pd(II) complex.[6]
-
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the borinic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[4] The base reacts with the borinic acid to form a more nucleophilic tetracoordinate "borinate" species ((Mes)₂B(OH)OR⁻). This activation increases the electron density on the mesityl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.[4] The steric bulk of the mesityl groups can influence the rate of this step, but also enhances the stability of the reagent, potentially reducing side reactions like protodeboronation.[7]
-
Reductive Elimination : The two organic partners (one from the halide, one from the borinic acid) are now bound to the Pd(II) center. They couple and are expelled from the palladium's coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for (Mes)₂BOH Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[9]
Materials and Reagents:
-
Substrates : Aryl Halide (Ar-X, 1.0 equiv), this compound (1.2-1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (1-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, 2-5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), finely powdered
-
Solvent : Toluene, Dioxane, or DME, often with 10-20% v/v water
-
Equipment : Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen), TLC plates, column chromatography supplies.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation : To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%), and powdered base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Catalyst degradation is a common issue caused by oxygen.
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 4 mL Toluene and 1 mL H₂O). The use of degassed solvents is critical to prevent catalyst oxidation.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of its parameters.
| Parameter | Options | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) source but can be thermally sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are stable air-stable precatalysts that are reduced to Pd(0) in situ. |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos) | For simple substrates, PPh₃ is often sufficient. For more challenging or sterically hindered substrates, electron-rich, bulky phosphine ligands (e.g., SPhos) accelerate oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base like Cs₂CO₃ can accelerate transmetalation, especially for less reactive borinic acids or aryl chlorides. K₃PO₄ is often used for sensitive substrates to minimize base-induced side reactions.[7] |
| Solvent | Toluene, Dioxane, DME, THF/H₂O | The solvent must solubilize the reagents. Aprotic polar solvents like Dioxane or DME are common. Adding water helps dissolve the inorganic base, but fully anhydrous conditions can sometimes be beneficial to prevent protodeboronation.[1][10] |
| Temperature | 60 - 120 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature balances reaction speed with catalyst stability. |
Part 2: this compound as a Lewis Acid Catalyst
Beyond its role as a nucleophile, the empty p-orbital on the boron atom of this compound allows it to function as a potent Lewis acid. It can coordinate to lone pairs on heteroatoms (like oxygen), activating a substrate towards nucleophilic attack.
Mechanism: Activation of Hydroxyl Groups
Diarylborinic acids can catalyze reactions by activating hydroxyl groups.[2][11] The borinic acid reversibly forms a borinate ester with the alcohol. This transformation converts the poor -OH leaving group into a much better -OB(Mes)₂ leaving group, facilitating intramolecular substitution reactions.
A prime example is the formal Sₙi reaction of certain epoxy alcohols, where this compound and a chloride source cooperatively catalyze an intramolecular ring-opening/closing cascade.[11] The borinic acid activates the hydroxyl group, which then attacks the epoxide in a double-displacement mechanism, ultimately resulting in a product with retention of configuration.
Caption: Simplified mechanism of hydroxyl activation by this compound.
Protocol Example: Catalytic Intramolecular Substitution
This is an illustrative protocol based on published methodologies.[11]
-
Setup : A solution of the hydroxy-functionalized substrate (1.0 equiv) in a dry, non-coordinating solvent (e.g., CH₂Cl₂) is prepared under an inert atmosphere.
-
Catalyst Addition : this compound (0.1 - 5 mol%) is added as the catalyst.
-
Initiation : A co-catalyst or nucleophile source (e.g., a chloride salt) may be added if required by the specific transformation.
-
Reaction : The reaction is stirred at room temperature or with gentle heating, and monitored by TLC or NMR spectroscopy until completion.
-
Work-up : The reaction is quenched with a mild aqueous solution (e.g., saturated NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification : The product is purified by column chromatography. The low catalyst loading simplifies purification compared to stoichiometric reactions.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its sterically encumbered structure provides stability, while its boron center allows for dual modes of reactivity. As a nucleophilic partner, it enables the construction of complex biaryl structures via palladium-catalyzed Suzuki-Miyaura coupling. As a Lewis acid catalyst, it offers a subtle yet powerful method for activating functional groups to achieve transformations not possible through other means. A thorough understanding of the underlying mechanisms governing these reactions is paramount for harnessing the full potential of this unique reagent in research and development.
References
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]
-
Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. ResearchGate. [Link]
-
Application of Mesitylboronic Acid and Its Esters in Coupling Reactions. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. American Chemical Society. [Link]
-
Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Thieme. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. American Chemical Society. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
purification of dimesitylborinic acid by recrystallization
An In-Depth Technical Guide to the Purification of Dimesitylborinic Acid by Recrystallization
From the Desk of a Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purification of organoboron compounds is a critical step in ensuring the success of subsequent synthetic transformations. This document moves beyond a simple protocol, offering a deeper understanding of the principles and troubleshooting techniques specific to the recrystallization of this compound.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses common foundational questions regarding this compound and the principles of its purification.
Q1: What is this compound, and why is its purity crucial?
This compound, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is an organoboron compound featuring two bulky mesityl groups attached to a boron atom.[1] Its purity is paramount for its effective use in applications such as cross-coupling reactions, catalysis, and as a building block in medicinal chemistry.[2] Impurities can interfere with these reactions, leading to low yields, side product formation, and difficulties in the purification of the final target molecules.
Q2: What are the common impurities found in crude this compound?
Impurities often stem from the synthetic route used. A common synthesis involves the reaction of a Grignard reagent with a boron trifluoride etherate.[3] Potential impurities can include:
-
Boronic acid derivatives: These are common soluble byproducts in borinic acid synthesis.[2][3]
-
Unreacted starting materials: Residual Grignard reagents or borylating agents.
-
Oxidation products: Borinic acids are highly susceptible to oxidation by atmospheric oxygen due to their high Lewis acidity.[2][3]
-
Solvents and reagents: Residual solvents from the reaction or workup.
Q3: What is the core principle of recrystallization for purification?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly ordered crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the solvent (now called the mother liquor).[4][5] The pure crystals are then separated by filtration.
Q4: What makes this compound challenging to purify?
Beyond common recrystallization challenges, this compound presents specific difficulties. Borinic acids are generally more prone to oxidation and protodeboronation (cleavage of the carbon-boron bond) than their more common boronic acid counterparts.[2][3] This means that purification methods involving highly acidic conditions or prolonged exposure to air should be avoided. Purification via silica gel chromatography, for instance, often results in low isolated yields for this class of compounds.[3]
Part 2: Experimental Protocol for Recrystallization
This section provides a detailed, step-by-step methodology for the purification of this compound.
Initial Considerations: Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:
-
Completely dissolve this compound at or near its boiling point.
-
Dissolve this compound poorly or not at all at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards this compound.
-
Be volatile enough to be easily removed from the purified crystals.
While specific quantitative solubility data for this compound is not widely published, data from analogous compounds like phenylboronic acid show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] This suggests that a single solvent like toluene or a mixed solvent system, such as hexane/acetone or hexane/ethyl acetate, would be a promising starting point.[7]
| Property | Value |
| Molecular Formula | C₁₈H₂₃BO |
| Molecular Weight | 266.19 g/mol |
| Appearance | Solid |
| Melting Point | 144-146 °C |
| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents.[8] |
Table 1: Physicochemical Properties of this compound.[9]
Step-by-Step Recrystallization Workflow
This protocol assumes a starting batch of approximately 1-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., toluene) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent in small portions (aliquots) while heating until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary for dissolution.[10] Using too much solvent will prevent the solution from becoming supersaturated upon cooling, drastically reducing the yield.[11]
Step 2: Hot Filtration (Optional, if insoluble impurities are present)
-
If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary.
-
Set up a gravity filtration apparatus (a short-stemmed funnel with fluted filter paper) over a clean Erlenmeyer flask.
-
Pre-heat the entire apparatus by pouring a small amount of boiling solvent through it. Causality: This step is crucial to prevent premature crystallization of the product on the cold funnel or filter paper, which would lead to significant product loss.[10]
-
Carefully and quickly pour the hot solution containing the dissolved product through the pre-heated funnel.
Step 3: Cooling and Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loose cap.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the product's solubility.[5][12]
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel for vacuum filtration with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with a minimal amount of ice-cold solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities. However, the solvent must be ice-cold and used sparingly, as even cold solvent will dissolve some of your product, reducing the final yield.[12]
Step 5: Drying
-
Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used, provided the compound is thermally stable.
Step 6: Purity Assessment
-
Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value (144-146 °C).[9] Impure compounds exhibit a depressed and broad melting point range.[10]
-
Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Reddit r/chemhelp. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Pommier, A., & Pucheault, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 876–891. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Recrystallization Issues. Retrieved from [Link]
-
National Institutes of Health, PubChem. This compound. Retrieved from [Link]
-
TheChemistryShack (YouTube). (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains (YouTube). (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Boric acid. Retrieved from [Link]
-
ResearchGate. (2006). Boric acid solubility in different solvents (Ullmann's 2006). Retrieved from [Link]
-
UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]
-
All In with Dr. Betts (YouTube). (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
OC-TV (YouTube). (2021). [Orgo Lab] Recrystallization of Acetanilide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
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- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. Tips & Tricks [chem.rochester.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
dimesitylborinic acid stability and storage conditions
Welcome to the technical support center for dimesitylborinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this compound in a laboratory setting.
Introduction to this compound
This compound, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is a sterically hindered diarylborinic acid. The presence of the two bulky mesityl groups significantly influences its reactivity and stability compared to simpler boronic and borinic acids. This unique structural feature can offer advantages in certain applications by modulating its reactivity and providing a degree of stability. However, like other organoboron compounds, it is susceptible to certain degradation pathways that users must be aware of to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
-
Temperature: Store at room temperature (15–25°C / 59–77°F)[1]. Avoid exposure to high heat, as it can accelerate potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). While the steric bulk of the mesityl groups may offer some protection against atmospheric oxygen and moisture, it is best practice to minimize exposure.
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption.
-
Light: Protect from direct sunlight.
Q2: Is this compound sensitive to air and moisture?
Yes. Like most boronic and borinic acids, this compound is expected to be sensitive to air and moisture. The primary degradation pathways are likely oxidation and protodeboronation, which are facilitated by the presence of oxygen and water. Prolonged exposure can lead to the formation of impurities that may affect experimental outcomes.
Q3: What are the likely decomposition products of this compound?
Based on the known chemistry of related boronic acids, the two primary decomposition pathways are:
-
Oxidation: In the presence of oxygen, the boron-carbon bond can be cleaved to form a phenol (mesitol) and boric acid.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, most commonly water, to yield mesitylene and boric acid. This process can be accelerated by heat, the presence of a base, or certain metal catalysts[2].
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point around its reported value (144-146°C) is a good indicator of purity[3]. A broad or depressed melting point may suggest the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess purity. The presence of signals corresponding to mesitylene or mesitol would indicate decomposition.
-
Mass Spectrometry: Can be used to confirm the molecular weight of the compound and identify potential degradation products.
Troubleshooting Guide for Experimental Applications
This section provides guidance on common issues that may be encountered when using this compound in chemical reactions.
Issue 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki-Miyaura type).
-
Potential Cause 1: Reagent Degradation. As discussed, this compound can degrade over time. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.
-
Solution: Use a fresh batch of this compound or assess the purity of the existing stock. If possible, store the reagent in a glovebox or desiccator.
-
-
Potential Cause 2: Protodeboronation during the reaction. The conditions of many cross-coupling reactions (e.g., presence of base and water) can promote protodeboronation of the borinic acid, leading to the formation of mesitylene as a byproduct and reducing the amount of active reagent available for the desired reaction[2].
-
Solution:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize this side reaction.
-
Choice of Base: Use a weaker, non-nucleophilic base if possible.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.
-
-
-
Potential Cause 3: Catalyst Inactivation. The presence of impurities in the this compound or other reagents can lead to the deactivation of the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity. Degas solvents thoroughly to remove oxygen, which can contribute to catalyst decomposition[4].
-
Issue 2: Formation of unexpected byproducts.
-
Potential Cause: Homocoupling of this compound. In the presence of a palladium catalyst and an oxidant (like trace oxygen), boronic and borinic acids can undergo homocoupling to form a biaryl species (in this case, bimesityl).
-
Solution: Rigorously exclude oxygen from the reaction mixture by using properly degassed solvents and maintaining an inert atmosphere.
-
Issue 3: Difficulty in purification of the final product.
-
Potential Cause: Presence of Boron-Containing Impurities. Borinic acids and their byproducts can sometimes be challenging to remove during purification.
-
Solution:
-
Aqueous Wash: An aqueous wash with a mild base can sometimes help to remove acidic boron-containing impurities.
-
Diethanolamine Adduct Formation: Boronic acids can form stable adducts with diethanolamine, which may precipitate and can be filtered off[5]. This strategy might be adaptable for the purification of products from reactions involving this compound.
-
Chromatography: If using column chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a modifying agent to the eluent to improve separation.
-
-
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
Given its sensitivity to air and moisture, the following procedure is recommended for handling this compound:
-
Preparation: Before opening the container, have all necessary equipment ready under an inert atmosphere. This can be achieved in a glovebox or by using standard Schlenk line techniques.
-
Inert Atmosphere: If not using a glovebox, flush the container with a gentle stream of nitrogen or argon before opening.
-
Dispensing: Quickly weigh the desired amount of the solid into a tared flask that has been previously flushed with an inert gas.
-
Sealing: Immediately and securely seal the main container, and if possible, wrap the seal with Parafilm® before returning it to storage.
-
Reaction Setup: Add the solvent to the flask containing the this compound under a positive pressure of inert gas.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a degassed solvent (e.g., toluene, dioxane).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Base Addition: Under a positive pressure of argon or nitrogen, add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₃BO | [3] |
| Molecular Weight | 266.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 144-146 °C | [3] |
Visualizations
Decomposition Pathways of this compound
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Caption: Troubleshooting workflow for cross-coupling reactions.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Boric acid. Retrieved from [Link]
-
Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 188, 109177. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Boronic acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society, 116(17), 7977–7978. [Link]
-
Eti Maden. (2007). ETİBORİK ASİT (Boric acid) Safety Data Sheet. Retrieved from [Link]
-
Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3844. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(11), 3192. [Link]
-
Eti Maden. (2007). ETİBORİK ASİT (Boric acid) Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Chemsrc. (2025). This compound 98 | CAS#:20631-84-9. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Yield in Dimesitylborinic Acid Synthesis
Welcome to the technical support center for the synthesis of dimesitylborinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. This compound is a valuable reagent, but its preparation can be sensitive to several experimental variables. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of this compound via the Grignard pathway. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Q1: My yield of this compound is consistently low (<50%), and I've identified trimesitylborane as a major byproduct. What is causing this over-addition, and how can I prevent it?
This is the most common issue in this synthesis. The formation of trimesitylborane arises from the addition of a third equivalent of the mesityl Grignard reagent to the boron center.[1][2][3] The reaction is intended to stop after the addition of two equivalents.
Root Cause Analysis:
The primary cause is a breakdown in stoichiometric control at the reaction site. This can be due to several factors:
-
Incorrect Stoichiometry: Using a Grignard-to-borate ester ratio greater than 2:1.
-
Rapid Addition: Adding the Grignard reagent too quickly creates localized areas of high concentration, favoring the third addition.
-
Elevated Temperature: The activation energy for the third addition is more easily overcome at higher temperatures. The reaction of Grignard reagents with trialkylborates can lead to a mixture of products if not carefully controlled.[4]
Solutions & Optimization Protocol:
-
Strict Stoichiometric Control: Ensure the molar ratio of the mesityl Grignard reagent to your trialkyl borate is precisely 2.0 to 1.0. It is highly recommended to titrate your Grignard reagent just before use to determine its exact concentration.[5]
-
Addition Mode: The order of addition is critical. Always add the Grignard reagent dropwise to the cooled solution of the trialkyl borate. Never the other way around. This ensures the Grignard reagent is always the limiting reagent in the reaction flask.
-
Temperature Management: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the entire addition of the Grignard reagent. Low temperatures are crucial to minimize over-alkylation.[6][7][8]
-
Choice of Borate Ester: Consider using triisopropyl borate instead of trimethyl borate. The bulkier isopropoxy groups of triisopropyl borate provide greater steric hindrance around the boron atom, which significantly disfavors the addition of the third bulky mesityl group.
Q2: After the acidic workup, my NMR spectrum is very messy, showing multiple unidentified species and very little of the desired product. What could be going wrong during the hydrolysis step?
The hydrolysis of the intermediate dimesitylborinate ester to the final borinic acid is a delicate step. Borinic acids are more prone to oxidation and protodeboronation under harsh conditions compared to their more common boronic acid counterparts.[9]
Root Cause Analysis:
-
Incorrect pH: Using an overly concentrated acid or extending the exposure to acidic conditions can promote protodeboronation (cleavage of the boron-carbon bond).
-
Presence of Oxidants: Failure to properly degas solvents or exposure to air during workup can lead to oxidation of the electron-rich borinic acid.
-
Temperature: Performing the quench and extraction at room temperature or higher can accelerate decomposition pathways.
Solutions & Optimization Protocol:
-
Controlled Quench: Perform the hydrolysis by slowly pouring the reaction mixture over an ice-cold, dilute solution of HCl (e.g., 1 M). This helps to control the exotherm and ensures a gentle pH transition.
-
Inert Atmosphere: While a fully inert workup is often impractical, minimize air exposure where possible. Use solvents that have been sparged with nitrogen or argon.
-
Efficient Extraction: Once the hydrolysis is complete, proceed immediately with the extraction using a suitable organic solvent (like diethyl ether or ethyl acetate). Do not let the acidic aqueous layer sit with the product for extended periods. Wash the combined organic layers with brine to remove excess water and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.
Q3: I'm struggling with the initial formation of the mesityl Grignard reagent. The reaction is difficult to initiate, and the final concentration is low, leading to poor overall yield.
A successful synthesis is predicated on the efficient formation of a high-quality Grignard reagent. Issues at this stage will invariably lead to failure.[10]
Root Cause Analysis:
-
Passivated Magnesium: Magnesium turnings can form a layer of magnesium oxide on their surface, which prevents the reaction from starting.[11]
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by any protic source, especially water.[5] This includes moisture in the glassware, solvent, or on the surface of the magnesium.
-
Impurities in Starting Material: The mesityl bromide may contain impurities that inhibit the reaction.
Solutions & Optimization Protocol:
-
Glassware and Solvent Preparation: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum and cooling under a positive pressure of inert gas (argon or nitrogen).[5][10] Use freshly distilled, anhydrous solvents (THF or diethyl ether).
-
Magnesium Activation: Activate the magnesium turnings immediately before use. Common methods include:
-
Adding a small crystal of iodine. The disappearance of the purple color indicates the reaction has initiated.[10]
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings in a dry flask to expose fresh surfaces.
-
-
Initiation: Add a small portion of your mesityl bromide to the activated magnesium in a minimal amount of solvent. You should observe a slight exotherm or bubbling. If it doesn't start, gentle heating with a heat gun may be required. Once initiated, dilute with the remaining solvent and add the rest of the mesityl bromide at a rate that maintains a gentle reflux.
Frequently Asked Questions (FAQs)
Q: Why is this compound difficult to purify by standard silica gel chromatography?
A: this compound, like many boronic and borinic acids, is susceptible to decomposition on standard silica gel.[9] The acidic nature of silica can promote dehydration to form boroxines (cyclic anhydrides) or other degradation pathways. This often results in significant product loss and streaking on the column.[12]
Recommended Purification Strategy: Purification is best achieved by recrystallization, typically from a mixed solvent system like hexane/ethyl acetate or toluene. If chromatography is unavoidable, consider using deactivated (neutral) alumina or silica gel that has been treated with a base like triethylamine.[13] Another effective method involves converting the crude borinic acid into a stable derivative, such as a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the pure borinic acid.[14][15]
Q: What are the key differences and advantages of using triisopropyl borate versus trimethyl borate?
A: The choice between these two common boron sources involves a trade-off between reactivity and selectivity.
| Reagent | Pros | Cons |
| Trimethyl Borate | More reactive, potentially leading to shorter reaction times. | Higher propensity for over-addition to form trimesitylborane. Less sterically hindered. |
| Triisopropyl Borate | Bulkier isopropoxy groups provide steric shielding, significantly improving selectivity for the desired dimesityl product. | Less reactive, may require slightly longer reaction times or warming after the initial addition. |
For achieving the highest and most reproducible yields of this compound, triisopropyl borate is generally the superior choice due to its ability to mitigate the formation of the trimesitylborane byproduct.
Q: How can I confirm the successful formation and purity of my final product?
A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure. For this compound, you should see characteristic signals for the mesityl groups (aromatic protons and three distinct methyl signals) and the disappearance of the borate ester signals (e.g., -OCH₃ or -OCH(CH₃)₂).
-
¹¹B NMR Spectroscopy: This is a powerful tool for boron-containing compounds. This compound should exhibit a broad singlet in the range of δ 45-55 ppm. The byproduct, trimesitylborane, will appear further downfield, typically around δ 80-86 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Compare the observed melting point with the literature value (approx. 157-160 °C) as an indicator of purity.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key pathways and decision-making steps.
Reaction Pathway and Major Side Reaction
Caption: Synthetic pathway from mesityl bromide to this compound, highlighting the critical over-addition side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for systematically troubleshooting the causes of low yield in the synthesis.
References
-
General methods for the synthesis of borinic acids 4 and their derivatives 5.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives.
-
Synthesis of boronic esters and boronic acids using grignard reagents.
-
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
trimesitylborane - Introduction.
-
How to purify boronic acids/boronate esters?
-
Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis.
-
Grignard Formation - Troubleshooting and Perfecting.
-
Purification of boronic acids?
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives.
-
Process for purification of boronic acid and its derivatives.
-
Grignard Reaction.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
-
Troubleshooting my grignard reactions.
-
Synthesis of substituted diarylborinic acids and derivatives.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
-
Trimesitylborane 97%.
-
Trimesitylborane.
-
Purification of alkyl Bpin/other alkyl boronic esters.
-
Titanium‐Mediated Rearrangement of Bis(alkynyl)boranes: B C Activation versus C H Activation.
-
Hydrolysing esters.
-
Mechanism of ester hydrolysis.
-
Acid Purification by Sub-Boiling Distillation.
-
Barbituric acid.
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
-
Levulinic acid.
Sources
- 1. chembk.com [chembk.com]
- 2. Trimesitylborane 97 7297-95-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Dimesitylborinic Acid (DMBA) Catalyst Technical Support Center
Welcome to the technical support center for dimesitylborinic acid (DMBA), a versatile organoboron catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its application in organic synthesis. Our focus is to provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction to this compound Catalysis
This compound is a sterically hindered diarylborinic acid that has emerged as a powerful Lewis acid catalyst for a variety of organic transformations, including amidations, glycosylations, and dehydrative couplings. Its efficacy stems from the electron-deficient boron center, which can activate hydroxyl groups and other functionalities. However, like any catalyst, its performance can be compromised by various deactivation pathways. This guide will address the most common deactivation problems and provide practical solutions.
Troubleshooting Guide: Diagnosing and Resolving DMBA Catalyst Deactivation
This section is structured to help you identify the symptoms of catalyst deactivation, understand the underlying causes, and implement effective solutions.
Issue 1: Stalled or Incomplete Reaction
Symptoms:
-
Reaction progress plateaus before reaching completion, as monitored by TLC, LC-MS, or NMR.
-
Significantly lower yield than expected.
-
The reaction requires much longer times than reported in the literature.
Potential Causes and Solutions:
A. Protodeboronation of the Catalyst
Protodeboronation is a major catalyst deactivation pathway where the carbon-boron bond is cleaved, replacing the dimesitylborinyl group with a proton. This irreversible process renders the catalyst inactive.[1]
-
Causality: This reaction is often promoted by the presence of nucleophiles and protic sources, such as water or alcohols, and can be accelerated at elevated temperatures. The mechanism involves the attack of a nucleophile on the boron center, followed by protonolysis of the C-B bond.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dried glassware. The use of molecular sieves (3Å or 4Å, activated) is highly recommended to scavenge any trace amounts of water generated during the reaction.
-
Solvent Choice: Aprotic solvents are generally preferred. While ethers like THF and dioxane are common, their peroxide content should be checked and removed as peroxides can also lead to catalyst degradation. Non-polar aprotic solvents may offer greater stability.
-
Temperature Control: If possible, run the reaction at the lowest effective temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[2]
-
Reagent Purity: Ensure the purity of your starting materials. Certain impurities can act as potent nucleophiles or proton sources, leading to catalyst deactivation.
-
B. Formation of Unreactive "Ate" Complexes
In the presence of strong nucleophiles, particularly amines and carboxylates, DMBA can form stable, tetra-coordinate boron "ate" complexes. These complexes are often catalytically inactive as the coordination of the nucleophile to the boron center inhibits its ability to activate the substrate.
-
Causality: The Lewis acidic boron atom of DMBA readily accepts a lone pair of electrons from a nucleophile. If the resulting complex is too stable, it will not dissociate to regenerate the active catalyst.
-
Troubleshooting Protocol:
-
Substrate and Reagent Considerations: Be mindful of the nucleophilicity of your substrates and any additives. Highly nucleophilic amines or the carboxylate form of the carboxylic acid can act as inhibitors.
-
Order of Addition: In some cases, the order of addition of reagents can be critical. Premixing the catalyst with the substrate that it is intended to activate before adding the nucleophilic reagent can sometimes mitigate the formation of inactive complexes.
-
Use of Additives: For amidation reactions, the use of dehydrating agents is crucial not only to drive the equilibrium but also to minimize the concentration of water that can facilitate the formation of inhibitory species.
-
Diagram: Key Deactivation Pathways of this compound
Caption: Major deactivation routes for this compound catalyst.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant variations in yield and reaction time between seemingly identical experimental runs.
-
Batches of catalyst from different suppliers or of different ages show variable performance.
Potential Causes and Solutions:
A. Catalyst Purity and Storage
This compound can be susceptible to degradation over time, especially if not stored under appropriate conditions. Impurities in the catalyst can also affect its performance.
-
Causality: Exposure to atmospheric moisture and oxygen can lead to slow hydrolysis and oxidation of the catalyst.
-
Troubleshooting Protocol:
-
Proper Storage: Store DMBA under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox.[3][4] Refrigeration can also help to slow down degradation.
-
Quality Check: If you suspect catalyst degradation, you can check its purity by measuring its melting point or by NMR spectroscopy. The ¹¹B NMR spectrum should show a single major peak corresponding to the active catalyst.
-
Use of Fresh Catalyst: Whenever possible, use a fresh batch of catalyst for critical reactions.
-
B. Variability in Reagent and Solvent Quality
The presence of even small amounts of impurities in reagents and solvents can have a significant impact on the catalytic activity of DMBA.
-
Causality: As mentioned previously, water is a key culprit in deactivation. Other impurities, such as residual acids or bases from the purification of starting materials, can also interfere with the catalyst.
-
Troubleshooting Protocol:
-
Consistent Purification: Use a consistent and reliable method for purifying all reagents and solvents.
-
Solvent Quality: Use high-purity, anhydrous solvents. Consider using a solvent purification system.
-
Reagent Characterization: Fully characterize your starting materials to ensure their purity before use in the catalytic reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can I regenerate a deactivated this compound catalyst?
A: For homogeneous catalysts like DMBA, regeneration is often not practical or efficient. The primary deactivation pathways, such as protodeboronation, are irreversible.[1] The most effective strategy is to prevent deactivation in the first place by carefully controlling the reaction conditions. If deactivation is suspected, it is generally recommended to use a fresh batch of catalyst. While some methods for regenerating catalysts by removing poisons exist, they are more commonly applied to solid-supported catalysts.[5][6]
Q2: My reaction involves a strongly nucleophilic amine. How can I minimize catalyst deactivation?
A: When using strongly nucleophilic amines, the formation of unreactive "ate" complexes is a significant concern. Consider the following strategies:
-
Slow Addition: Add the amine slowly to the reaction mixture containing the catalyst and the other substrate. This can help to maintain a low concentration of the free amine and favor the desired catalytic cycle over the formation of the inactive complex.
-
Protecting Groups: If applicable to your synthetic route, consider using a protected form of the amine that is less nucleophilic and can be deprotected in a subsequent step.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for the portion of the catalyst that is sequestered in the inactive complex. However, this should be balanced against the cost and potential for side reactions.
Q3: Are there any solvents that should be avoided when using this compound?
A: Protic solvents such as water and alcohols should be avoided as they can participate in the protodeboronation of the catalyst.[7][8] Solvents that are difficult to render completely anhydrous can also be problematic. While ethereal solvents like THF and dioxane are commonly used, they can contain peroxides which may lead to oxidative degradation of the catalyst. Always use freshly distilled or inhibitor-free solvents. Chlorinated solvents are generally compatible, but their purity should be ensured.
Q4: How can I monitor the health of my this compound catalyst during a reaction?
A: ¹¹B NMR spectroscopy is a powerful tool for monitoring the state of the boron catalyst. The active tricoordinate this compound will have a characteristic chemical shift. The formation of tetracoordinate "ate" complexes will result in the appearance of new, upfield signals. The complete disappearance of the signal for the active catalyst and the appearance of signals corresponding to boric acid or other boronic acids can indicate catalyst decomposition.
Table 1: Summary of Troubleshooting Strategies for DMBA Catalyst Deactivation
| Symptom | Potential Cause | Recommended Action |
| Stalled or incomplete reaction | Protodeboronation | - Ensure strictly anhydrous conditions (dried reagents, solvents, molecular sieves).- Use aprotic solvents.- Optimize reaction temperature to the lowest effective value. |
| Formation of unreactive "ate" complexes | - Consider the nucleophilicity of substrates and reagents.- Optimize the order of reagent addition.- Use appropriate dehydrating agents. | |
| Inconsistent results | Catalyst degradation | - Store DMBA under an inert atmosphere and in a desiccator.- Use fresh catalyst for critical reactions.- Verify catalyst purity (m.p., NMR). |
| Variable reagent/solvent quality | - Use consistently purified, high-purity, anhydrous reagents and solvents. |
Diagram: Troubleshooting Workflow for DMBA-Catalyzed Reactions
Caption: A step-by-step guide to troubleshooting underperforming DMBA-catalyzed reactions.
References
-
A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Chem. Eur. J.2021 , 27, 1-9. [Link]
-
Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO 2 into Organic Carbonate in Water. ACS Catal.2019 , 9, 7, 6444–6449. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143, 38, 15726–15742. [Link]
-
Solubilities of Betulinic Acid in Thirteen Organic Solvents at Different Temperatures. J. Chem. Eng. Data2013 , 58, 6, 1611–1615. [Link]
-
Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold. Nat. Chem.2023 , 15, 1035–1042. [Link]
-
Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Adv.2024 , 3, 211-236. [Link]
-
Synthesis of amides using boron catalysts. UCL Discovery2018 . [Link]
-
Effect of Organic Solvents in Separation Section of Levulinic Acid Production: Synthesis of Distillation Sequences. Chem. Eng. Trans.2018 , 70, 13-18. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Study on the Regeneration of Waste FCC Catalyst by Boron Modification. MDPI2024 . [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143, 15726-15742. [Link]
-
Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Org. Lett.2024 . [Link]
-
The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al 2 O 3. MDPI2019 . [Link]
-
Boronic acid catalysis. Chem. Soc. Rev.2019 , 48, 3189-3203. [Link]
-
Safety Data Sheet: Boric acid. Carl ROTH. [Link]
-
Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. MDPI2023 . [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143, 15726-15742. [Link]
-
Enhanced Catalyst Durability for Bio-Based Adipic Acid Production by Atomic Layer Deposition. ACS Sustainable Chem. Eng.2022 , 10, 4, 1567–1577. [Link]
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Org. Biomol. Chem.2014 , 12, 5241-5244. [Link]
-
Recent developments in catalytic amide bond formation. Tetrahedron2019 , 75, 41, 5373-5407. [Link]
-
The longevity effect of tannic acid in Caenorhabditis elegans: Disposable Soma meets hormesis. Mech. Ageing Dev.2012 , 133, 1, 13-24. [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. Chem. Sci.2018 , 9, 1058-1072. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. J. Solution Chem.2007 , 36, 1249–1258. [Link]
-
Safe Working Practices: Storing Acids. Safety Storage Systems. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Effect of organic solvents upon the basic hydrolysis of acetylsalicylic acid in aqueous-micellar solutions. J. Mol. Liq.2008 , 142, 1-3, 10-14. [Link]
-
Mild Formamide Synthesis through Borinic Acid Catalysed Transamidation. Chem. Eur. J.2017 , 23, 13, 3031-3035. [Link]
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- 8. research.ed.ac.uk [research.ed.ac.uk]
Dimesitylborinic Acid Catalysis: A Technical Support Center for Reaction Optimization
Welcome to the technical support center for dimesitylborinic acid catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes using this versatile catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.
Foundational Principles of this compound Catalysis
This compound, [(CH₃)₃C₆H₂]₂BOH, is a sterically hindered diarylborinic acid that has gained prominence as a mild Lewis acid catalyst. Its primary utility lies in facilitating dehydrative coupling reactions, most notably amidations and esterifications, directly from carboxylic acids and amines or alcohols. The bulky mesityl groups play a crucial role in modulating the catalyst's reactivity and stability.
The generally accepted mechanism involves the activation of a carboxylic acid by the borinic acid. This forms a reactive acyloxyborinate intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol. The reaction is driven forward by the removal of water, often through the use of molecular sieves or azeotropic distillation.
Below is a generalized catalytic cycle for this compound-catalyzed amidation:
Caption: Generalized catalytic cycle for this compound-catalyzed amidation.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Catalyst Quality and Handling:
-
Impurities: Commercially available this compound may contain impurities from its synthesis, such as boronic acids or residual organometallic reagents.[1] These can interfere with the catalytic cycle. Consider purifying the catalyst by recrystallization or by forming and then hydrolyzing a stable chelate complex with an amino alcohol like ethanolamine.[1]
-
Handling: this compound is sensitive to moisture and air.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid frequent opening of the container. For weighing and dispensing, it is best to work in a glovebox or under a stream of inert gas.
-
-
Reaction Conditions:
-
Water Removal: The presence of water can inhibit the reaction by shifting the equilibrium back towards the starting materials. Ensure your solvent is anhydrous and that your molecular sieves (3Å or 4Å are typical) are properly activated. If using a Dean-Stark apparatus, ensure the solvent forms an effective azeotrope with water.
-
Temperature: While this compound catalysis is known for its mild conditions, some substrate combinations may require heating to proceed at a reasonable rate. If your reaction is slow at room temperature, try gradually increasing the temperature to 40-60 °C.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly sterically hindered carboxylic acids or amines/alcohols can slow down the reaction. In such cases, a higher catalyst loading (up to 10 mol%) or higher temperatures may be necessary.
-
Electronic Effects: Electron-poor carboxylic acids are generally more reactive, while electron-rich ones may require more forcing conditions.
-
Troubleshooting Workflow for Low Conversion:
Caption: Decision-making workflow for troubleshooting low reaction conversion.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation can compromise your yield and purity. Here are some common side reactions and mitigation strategies:
-
Anhydride Formation: Carboxylic acids can sometimes react with the acyloxyborinate intermediate to form an anhydride. This is more common with less hindered carboxylic acids and at higher temperatures.
-
Solution: Use a lower reaction temperature and add the amine or alcohol nucleophile to the reaction mixture before or concurrently with the catalyst.
-
-
Epimerization/Racemization: For chiral carboxylic acids, especially those with an alpha-stereocenter, there is a risk of epimerization.[2]
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Borinic acid-catalyzed peptide synthesis has been shown to proceed with minimal racemization under mild conditions.[3]
-
-
Lactonization (for hydroxy acids): If your carboxylic acid substrate also contains a hydroxyl group, intramolecular esterification (lactonization) can be a competing reaction.
-
Solution: This is a substrate-dependent issue. You may need to protect the hydroxyl group prior to the amidation/esterification reaction. Alternatively, for some substrates, the intermolecular reaction may be favored at lower concentrations.
-
Q3: My catalyst seems to be deactivating over the course of the reaction. Why is this happening and can I prevent it?
A3: Catalyst deactivation can be a frustrating issue. Here are the likely culprits:
-
Hydrolysis: As mentioned, this compound is sensitive to water. If water is produced in the reaction and not effectively removed, it can hydrolyze the catalyst to boric acid and mesitylene, rendering it inactive.[4][5]
-
Prevention: The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction.
-
-
Formation of Unreactive Complexes: Some borinic acids can form unreactive amino-carboxylate complexes with the substrates.[6]
-
Prevention: This is less of an issue with the sterically hindered this compound. However, if you suspect this is happening, you can try altering the solvent to one that is less coordinating.
-
-
Protodeboronation: Under acidic conditions, borinic acids can undergo protodeboronation.[1]
-
Prevention: Ensure your reaction conditions are not overly acidic. If your substrates are acidic, you may need to add a non-nucleophilic base.
-
Q4: Can I regenerate and reuse my this compound catalyst?
A4: While there is no widely established, universal protocol for the regeneration of this compound from a complex reaction mixture, the principles of its purification can be applied. If the catalyst can be isolated from the reaction mixture (e.g., through chromatography), it can be purified by recrystallization. Another approach is to convert the recovered catalyst to a stable chelate, such as with ethanolamine, which can then be isolated and hydrolyzed back to the active borinic acid when needed.[1]
FAQs: Optimizing Reaction Parameters
What is the optimal catalyst loading for my reaction?
For most applications, a catalyst loading of 1-5 mol% is sufficient. For challenging substrates, such as those that are sterically hindered or electronically deactivated, increasing the loading to 10 mol% may be beneficial. It is always advisable to start with a lower loading and increase it if necessary.
How do I choose the right solvent?
The choice of solvent is critical for the success of the reaction. The ideal solvent should:
-
Be anhydrous.
-
Allow for the effective removal of water (e.g., by forming an azeotrope if using a Dean-Stark trap).
-
Solubilize all reactants.
Table 1: Recommended Solvents for this compound Catalysis
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Notes |
| Toluene | 111 | 85 | Excellent for azeotropic water removal. |
| Hexanes | ~69 | ~61 | Good for lower temperature reactions. |
| Dichloromethane | 40 | 38 | Use with molecular sieves for water removal. |
| Tetrahydrofuran (THF) | 66 | 63 | Ensure it is freshly distilled and anhydrous. |
How does substrate concentration affect the reaction?
Generally, higher concentrations will lead to faster reaction rates. However, for some substrates, high concentrations can lead to solubility issues or an increase in side product formation. A good starting point is a concentration of 0.1-0.5 M with respect to the limiting reagent.
Experimental Protocols
General Procedure for this compound-Catalyzed Amidation
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and activated 4Å molecular sieves.
-
Add anhydrous solvent (e.g., toluene, to a concentration of 0.2 M).
-
Add this compound (0.05 equiv.).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Borinic acid c
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Boronic acid. Wikipedia.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Mechanistic insights into boron-catalysed direct amid
- Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC.
- HYDROLYSIS. Unknown Source.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Studies on the Reactions of Lactone Intermediates Derived
- Mechanistic insights into boron-catalysed direct amid
- This compound. PubChem.
- Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
- Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing).
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Improved methylboronic acid preparation method.
- Hydrolysis Reactions. Chemistry LibreTexts.
- The acidity and self-catalyzed lactonization of L-gulonic acid: Thermodynamic, kinetic and computational study.
- Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. NIH.
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversific
- Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Unknown Source.
- Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... YouTube.
- Amid
- Synthesis and purification of dibenzylidene sorbitol.
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- 2. mdpi.com [mdpi.com]
- 3. Borinic acid catalysed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
dimesitylborinic acid protodeboronation side reactions
Welcome to the technical support center for dimesitylborinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the use of this compound, with a specific focus on managing its primary side reaction: protodeboronation.
Introduction
This compound, [(CH₃)₃C₆H₂]₂BOH, is a sterically hindered organoborane valued in organic synthesis. The bulky mesityl groups provide significant steric shielding to the boron center, influencing its reactivity and stability.[1] While this steric hindrance can be advantageous, this compound, like other boronic acids, is susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This undesired side reaction can significantly lower the yield of the intended product and complicate purification processes.[3] This guide provides practical, mechanistically-grounded advice to help you anticipate, diagnose, and mitigate issues related to protodeboronation and other potential side reactions.
Troubleshooting Guide: Protodeboronation and Related Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Low Yield of the Desired Product with Significant Formation of Mesitylene.
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to mesitylene.
-
¹H NMR of the crude product shows a prominent singlet around 2.3 ppm (mesityl methyl protons) and a singlet around 6.8 ppm (aromatic protons of mesitylene), indicating the formation of the protodeboronated byproduct.
-
The isolated yield of the target compound is substantially lower than expected.
Root Cause Analysis:
The formation of mesitylene is a direct result of protodeboronation of the this compound starting material or a dimesitylboron-containing intermediate. This process is often catalyzed by acidic or basic conditions, and the presence of a proton source (like water) is essential.[2]
Solutions:
-
Ensure Anhydrous Conditions:
-
Protocol: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled and dried solvents. Anhydrous solvents from commercial suppliers should be used immediately after opening or stored over molecular sieves.
-
Rationale: Water is a primary proton source for protodeboronation.[2] Minimizing its presence is the most critical step in suppressing this side reaction.
-
-
Control Reaction pH:
-
Acid-Catalyzed Protodeboronation: While less common for sterically hindered borinic acids, strong acidic conditions can promote protodeboronation. If your reaction requires acidic conditions, consider using a milder acid or a buffered system.
-
Base-Catalyzed Protodeboronation: This is a more common pathway, especially in cross-coupling reactions that utilize a base.[4] The base can activate water or other protic species, facilitating protonolysis.
-
Protocol: If possible, use a non-aqueous base (e.g., potassium carbonate that has been flame-dried under vacuum). Alternatively, consider using a "slow-release" strategy for the boronic acid by converting it to a more stable derivative like a MIDA boronate ester.[2]
-
-
-
Optimize Reaction Temperature:
-
Protocol: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It is advisable to perform a temperature screen (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance.
-
Rationale: High temperatures can accelerate the rate of protodeboronation.[3]
-
-
Consider Protecting Groups:
-
Protocol: Convert the this compound to a more stable boronate ester, such as a pinacol ester.[5] These are generally more resistant to protodeboronation.[6]
-
Rationale: Esterification of the boronic acid can increase its stability and prevent premature decomposition.[7] The choice of diol for esterification can be tuned to balance stability and reactivity.
-
Problem 2: Formation of Boroxin Anhydride.
Symptoms:
-
A white, insoluble precipitate forms during the reaction or workup.
-
¹¹B NMR shows a broad signal, and the expected sharp signal for the borinic acid is diminished.
-
Difficulty in redissolving the crude material.
Root Cause Analysis:
Boronic acids, including this compound, can undergo dehydration to form cyclic trimers known as boroxins.[8] This is often reversible but can lead to handling issues and affect reactivity.
Solutions:
-
Workup with a Mild Aqueous Base:
-
Protocol: During the aqueous workup, use a dilute solution of a mild base like sodium bicarbonate to hydrolyze the boroxin back to the borinic acid salt, which is typically more soluble.
-
Rationale: The equilibrium between the borinic acid and the boroxin can be shifted by the addition of water and adjustment of pH.
-
-
Use as a Boronate Ester:
-
Protocol: As mentioned previously, converting the borinic acid to a boronate ester (e.g., with pinacol) will prevent boroxin formation.
-
Rationale: The ester form is not susceptible to this type of dehydration.[5]
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage?
A1: this compound is relatively stable for a boronic acid due to its steric bulk.[1] However, like all boronic acids, it can degrade over time, especially if exposed to moisture and air.[9] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. For particularly sensitive applications, storing in a desiccator or freezer is advisable.
Q2: Can I use this compound in protic solvents like alcohols?
A2: While it is possible, the use of protic solvents increases the risk of protodeboronation, as the solvent itself can act as a proton source.[2] If a protic solvent is necessary, it is crucial to use anhydrous grades and consider lower reaction temperatures to minimize this side reaction. In many cases, aprotic solvents like THF, dioxane, or toluene are preferred.
Q3: What is the role of the mesityl groups in the stability and reactivity of this compound?
A3: The two bulky mesityl groups provide significant steric hindrance around the boron atom. This has several consequences:
-
Increased Stability: The steric bulk helps to protect the C-B bond from attack, making it more resistant to protodeboronation compared to less hindered arylboronic acids.[1]
-
Modified Reactivity: The steric hindrance can also slow down the rate of desired reactions, such as transmetalation in Suzuki-Miyaura coupling. This may necessitate higher reaction temperatures or more active catalysts.
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: Yes, several strategies can be employed to increase stability against protodeboronation:
-
Dimesitylboron Pinacol Ester: This is a common and effective way to protect the boronic acid functionality.[5]
-
Potassium Dimesityltrifluoroborate: Trifluoroborate salts are generally more stable to air and moisture than the corresponding boronic acids.[5] They can often be used directly in cross-coupling reactions.
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by silica gel chromatography.[5] They release the boronic acid slowly under basic conditions, which can be advantageous in suppressing side reactions.[2]
Table 1: Comparison of Dimesitylboron Reagents
| Reagent | Structure | Stability to Protodeboronation | Handling Considerations |
| This compound | Mes₂BOH | Moderate | Sensitive to moisture and heat. |
| Dimesitylboron Pinacol Ester | Mes₂B(pin) | High | Generally stable to chromatography. |
| Potassium Dimesityltrifluoroborate | K[Mes₂BF₃] | High | Crystalline solid, often requires specific conditions for activation. |
| Dimesityl MIDA Boronate | Mes₂B(MIDA) | Very High | Very stable, requires basic hydrolysis for reaction. |
Q5: How can I monitor the progress of a reaction involving this compound and check for protodeboronation?
A5: A combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): Useful for monitoring the disappearance of starting materials and the appearance of the product. Staining with an oxidizing agent like potassium permanganate can help visualize the boron-containing species.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The most direct way to detect the formation of mesitylene, the volatile byproduct of protodeboronation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To monitor the consumption of the borinic acid and the formation of the desired product.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): A powerful tool to observe the boron-containing species in the reaction mixture. This compound will have a characteristic chemical shift, which will change upon conversion to product or decomposition.
References
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society, 139(35), 12159–12162. [Link]
-
Organoboranes as a Source of Radicals. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. Retrieved January 21, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 21, 2026, from [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. (2018). ACS Omega, 3(5), 5502–5510. [Link]
-
Synthesis of substituted diarylborinic acids and derivatives. (a)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. (2018). ACS Omega, 3(5), 5502–5510. [Link]
-
Protection and Deprotection. (n.d.). CEM Corporation. Retrieved January 21, 2026, from [Link]
-
Effect of acidic conditions on decomposition of methylene blue in aqueous solution by air microbubbles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
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- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dimesitylborinic Acid Catalyzed Reactions
Welcome to the technical support center for dimesitylborinic acid (Mes₂BOH) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this unique catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also well-understood and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and general use of this compound.
Q1: What is this compound, and why would I choose it over a standard arylboronic acid catalyst?
This compound, [(CH₃)₃C₆H₂]₂BOH, is a diarylborinic acid characterized by two bulky mesityl groups attached to the boron atom. This steric hindrance is the primary reason for its selection in specific applications.
-
Steric Shielding: The mesityl groups can prevent the formation of less reactive N→B chelated species, which can be an issue with less hindered boronic acids, especially when using coordinating substrates like certain amines or amino acids.[1]
-
Enhanced Lewis Acidity: Borinic acids possess greater Lewis acidity compared to their corresponding boronic acids, which can lead to enhanced catalytic activity in certain reactions.[2]
-
Solubility: Diarylborinic acids are often more soluble in common organic solvents than tetraarylborates or some boronic acids.[2]
However, it is crucial to note a significant finding in the field: for direct amidation reactions, borinic acids may not be the true catalytic species. They can undergo protodeboronation to form the corresponding boronic acid (mesitylboronic acid in this case), which then carries out the catalysis.[3][4] This has profound implications for troubleshooting.
Q2: How should I handle and store this compound?
Proper handling and storage are critical to maintain the catalyst's activity.
-
Storage: Store this compound in a cool, dry place in a tightly sealed container.[3] It is a combustible solid, so it should be kept away from flammable materials.[5]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Stability: this compound is more prone to oxidation and protodeboronation under acidic conditions than its parent boronic acids.[2] Avoid prolonged exposure to air and moisture. Purification over silica gel can lead to low recovery due to degradation.[2]
Q3: What are the primary applications of this compound in catalysis?
This compound is primarily used as a catalyst for dehydrative coupling reactions, leveraging its Lewis acidity to activate carboxylic acids. Key applications include:
-
Amidation: Formation of amide bonds directly from carboxylic acids and amines.[3][4]
-
Esterification: Synthesis of esters from carboxylic acids and alcohols.[1]
-
Selective Functionalization: The bulky nature of the catalyst can allow for site-selective reactions, such as the sulfation of carbohydrates.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Scenario 1: Low to No Product Yield in Amidation/Esterification
Q: My amidation/esterification reaction catalyzed by this compound is giving me very low yields or only starting material. What are the likely causes and how can I fix it?
This is a common issue that can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions.
Potential Cause A: Catalyst Inactivity via Protodeboronation
Expertise & Experience: A critical and often overlooked aspect of using borinic acids in amidation is their potential to not be the true catalyst. Mechanistic studies have shown that borinic acids can be incompetent for direct amidation as they may form unreactive amino-carboxylate complexes or, more importantly, undergo protodeboronation to the corresponding boronic acid, which is the actual catalyst.[3][4] If this protodeboronation is slow or incomplete, or if the resulting boronic acid is not effective under your reaction conditions, you will observe low reactivity.
Troubleshooting Protocol:
-
Verify the True Catalyst: Consider running a parallel reaction using an authentic sample of mesitylboronic acid as the catalyst. If this reaction proceeds efficiently while the this compound-catalyzed reaction does not, it strongly suggests that the issue lies with the in situ generation of the active catalyst.
-
Promote Protodeboronation (with caution): While not a standard procedure, the presence of a controlled amount of a proton source could facilitate the formation of the active boronic acid. However, this is a delicate balance, as excess acid can lead to other side reactions.
-
Switch to a More Robust Catalyst: If protodeboronation is the suspected issue, it may be more practical to switch to a well-established, electron-deficient arylboronic acid catalyst, such as 3,4,5-trifluorophenylboronic acid or 5-methoxy-2-iodophenylboronic acid, which are known to be highly active in amidation.[6]
Potential Cause B: Presence of Water
Expertise & Experience: Direct amidation and esterification are condensation reactions that produce water as a byproduct. Water can hydrolyze key intermediates in the catalytic cycle and deactivate the catalyst.[4] The removal of water is therefore essential for driving the reaction to completion.
Troubleshooting Protocol:
-
Use of Molecular Sieves: For reactions run at or below room temperature, add freshly activated 4Å or 5Å molecular sieves to the reaction mixture. The type and activation method of the sieves can be crucial.[7]
-
Azeotropic Water Removal: For reactions at higher temperatures (e.g., refluxing toluene), use a Dean-Stark apparatus to continuously remove water.[8] This is often the most effective method for pushing the equilibrium towards the product.
Potential Cause C: Suboptimal Reaction Conditions
Expertise & Experience: The choice of solvent and temperature can dramatically influence the reaction rate and yield.
Troubleshooting Protocol:
-
Solvent Selection: Polar aprotic solvents are generally preferred for these reactions.[9][10] Toluene, fluorobenzene, and dichloromethane are commonly used.[1][6] Protic solvents can interfere with the catalyst and reactants through hydrogen bonding, reducing their reactivity.[9][11]
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider increasing the temperature. Many amidation reactions require reflux temperatures to proceed at a reasonable rate.[6]
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion.[12] While a typical starting point is 1-5 mol%, this may need to be optimized. If you suspect catalyst deactivation, a higher loading might be necessary. Conversely, excessive catalyst loading can sometimes lead to side reactions.[12]
Scenario 2: Reaction Stalls or is Sluggish with Specific Substrates
Q: My reaction works for simple substrates, but with my complex amine (e.g., a heterocyclic amine, electron-deficient aniline) or hindered carboxylic acid, the reaction is extremely slow or stalls. Why is this happening?
This issue points towards substrate-specific catalyst inhibition or steric/electronic mismatch.
Potential Cause A: Catalyst Inhibition by Coordinating Substrates
Expertise & Experience: Certain substrates can act as inhibitors. For example, 2-aminopyridine has been shown to actively inhibit boron-catalyzed amidation reactions. It is believed to stabilize catalytically inactive off-cycle species like boroxines through coordination, effectively sequestering the catalyst. The bulky mesityl groups on this compound might offer some protection against this, but strong chelation can still be an issue.
Troubleshooting Protocol:
-
Identify the Inhibitor: If you suspect one of the substrates is inhibiting the reaction, you can run a standard, well-behaved reaction (e.g., benzoic acid and benzylamine) and add a small amount of the suspected inhibitory substrate. A significant drop in yield will confirm its inhibitory effect.
-
Switch Catalyst Class: If substrate inhibition is confirmed, this compound may not be the right catalyst. Borate esters have been shown to be less inhibited by substrates like 2-aminopyridine compared to boronic acids.
-
Modify Reaction Conditions: Increasing the temperature or catalyst loading may help to overcome the inhibition to some extent, but switching the catalyst is often a more effective solution.
Potential Cause B: Steric Hindrance
Expertise & Experience: While the steric bulk of this compound can be beneficial, it can also be a double-edged sword. When reacting a sterically demanding carboxylic acid with a hindered amine, the combined steric clash in the transition state can significantly slow down the reaction.
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature: Sterically hindered couplings often require more forcing conditions. Extend the reaction time and consider increasing the temperature to provide more energy to overcome the activation barrier.
-
Reduce Steric Hindrance (if possible): If feasible, consider if a less hindered analogue of one of your substrates could be used.
-
Select a Less Bulky Catalyst: A smaller catalyst, such as an electron-deficient phenylboronic acid, might be more effective for highly congested substrate pairings, provided it doesn't suffer from other issues like inhibition.
Scenario 3: Difficulty with Product Purification
Q: I've completed my reaction, but I'm struggling to isolate my pure product from the catalyst-derived byproducts. What's the best way to purify my compound?
Expertise & Experience: Boronic and borinic acids and their byproducts can be tricky to remove completely. This compound and its derivatives are relatively nonpolar and can co-elute with desired products on silica gel.
Troubleshooting Protocol:
-
Aqueous Workup: A standard aqueous workup can remove a significant portion of the boron-containing species. A mildly basic wash (e.g., with saturated NaHCO₃ solution) can help to deprotonate any remaining acidic boron species and extract them into the aqueous layer.
-
Chelating Resin/Scavenger: There are commercially available resins with diol functionalities (boron-scavenging resins) that can be used to selectively bind and remove boron-containing impurities.
-
Formation of a Stable Adduct: As mentioned for the purification of borinic acids themselves, adding a small amount of an amino alcohol like ethanolamine can form a stable, often precipitating, aminoborinate with the this compound, allowing it to be filtered off.[2]
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity and removing residual boron impurities.
Section 3: Methodologies & Data
This section provides a sample experimental protocol and a data table for reference.
Sample Experimental Protocol: General Procedure for this compound Catalyzed Amidation
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Addition of Amine and Catalyst: Add the amine (1.1 mmol, 1.1 equiv) and this compound (0.05 mmol, 5 mol%).
-
Solvent and Dehydrating Agent: Add anhydrous toluene (0.5 M concentration with respect to the carboxylic acid). If conducting the reaction below reflux, add freshly activated 4Å molecular sieves (approx. 200 mg per mmol of carboxylic acid). If running at reflux, equip the flask with a Dean-Stark apparatus pre-filled with toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene reflux) and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.
Data Summary: Comparison of Boron-Based Catalysts in Amidation
The following table provides a conceptual comparison of different boron-based catalysts to aid in selection. Actual performance will vary with substrates.
| Catalyst | Key Feature | Advantages | Potential Drawbacks |
| This compound | Sterically hindered borinic acid | - May prevent unwanted side reactions with coordinating substrates- High Lewis acidity | - May be a pre-catalyst, not the active species- Steric bulk can slow reactions with hindered substrates- Prone to protodeboronation[3][4] |
| Electron-Deficient Arylboronic Acids | Electron-withdrawing groups (e.g., -F, -CF₃) | - High catalytic activity- Well-studied and reliable | - Can be inhibited by coordinating substrates- May require elevated temperatures[6] |
| ortho-Iodo Arylboronic Acids | Halogen-bonding capability | - Can be active at room temperature- High catalytic activity | - Catalyst cost and availability |
| Boric Acid | Simple, inexpensive | - Very low cost- Environmentally benign | - Generally lower activity, requires higher temperatures and loadings |
Section 4: Visualizing the Process
Diagrams can clarify complex mechanistic concepts and troubleshooting logic.
Catalytic Cycle and Deactivation Pathway
This diagram illustrates the proposed catalytic cycle for boronic acid-catalyzed amidation and highlights the key deactivation pathway for a borinic acid pre-catalyst.
Caption: this compound as a pre-catalyst.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing issues with low reaction yield.
Sources
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
improving solubility of dimesitylborinic acid in organic solvents
Welcome to the technical support guide for dimesitylborinic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers and troubleshooting protocols to address common challenges related to the solubility of this compound in organic solvents. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the fundamental chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility critical?
This compound, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is an organoboron compound.[1][2] It belongs to the class of borinic acids, which are derivatives of boric acid where two hydroxyl groups are replaced by organic substituents. The "mesityl" groups (2,4,6-trimethylphenyl) are bulky and non-polar, which significantly influences the molecule's overall properties.
The solubility of this compound is paramount for its effective use in various chemical transformations. Like other boronic and borinic acids, it is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] For any reaction to proceed efficiently, the reagents must be adequately dissolved in the solvent to ensure homogeneity and allow for molecular interactions. Poor solubility can lead to low reaction yields, difficult-to-reproduce results, and challenges in purification.
Q2: What are the general solubility characteristics of this compound?
The solubility of any compound is governed by the principle of "like dissolves like." this compound has a dual nature:
-
Non-polar character: The two large, hydrocarbon-rich mesityl groups make the molecule predominantly non-polar and lipophilic.
-
Polar character: The borinic acid functional group, -B(OH)-, is polar and capable of hydrogen bonding.
This structure means its solubility is highly dependent on the solvent's properties. It is generally expected to have poor solubility in highly polar solvents like water and better solubility in organic solvents of low to moderate polarity. However, the polar -B(OH)- group can complicate simple predictions, and experimental testing is often necessary. The type and position of substituents on the aryl rings have a great impact on the solubility of boronic and borinic acids.[5][6]
Q3: How does temperature influence the solubility of this compound?
For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[7] Heating a solution provides the thermal energy needed to overcome the intermolecular forces holding the solid crystal lattice together, allowing more of the solute to dissolve. This principle is the foundation for techniques like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[8][9][10][11] It is a crucial technique for purifying solids.[9]
Q4: Can converting this compound to a derivative improve its solubility?
Yes, this is an excellent strategy, particularly when poor solubility hinders a reaction. Borinic acids can be converted into borinate esters. For example, reacting the acid with a diol like pinacol or diethanolamine forms a cyclic ester.[12][13] These esters are often more soluble in a wider range of organic solvents because the polar -B(OH)- group is masked, making the overall molecule less polar and less prone to strong intermolecular hydrogen bonding.[14][15] These derivatives can sometimes be used directly in subsequent reactions, such as Suzuki couplings.[12][15]
Troubleshooting Guide for Solubility Issues
This section addresses specific problems you may encounter in the lab and provides structured protocols to resolve them.
Problem: My this compound will not dissolve in my chosen solvent at room temperature.
This is a common challenge, often encountered when setting up a reaction. The issue can stem from an inappropriate solvent choice, attempting to create too high a concentration, or the physical nature of the solid.
Causality Analysis
The dissolution process requires solvent molecules to surround and stabilize individual solute molecules, overcoming the solute's crystal lattice energy. If the solvent-solute interactions are not strong enough to break apart the solid, dissolution will be poor. The bulky mesityl groups can also hinder effective solvation.
Step-by-Step Troubleshooting Protocol
-
Verify Solvent Choice: The first step is to ensure the solvent's polarity is appropriate. Highly polar solvents (e.g., water, methanol) or very non-polar solvents (e.g., hexanes) may be poor choices. A systematic screening is recommended.
-
Apply Gentle Heating: Increase the temperature of the mixture while stirring. Many boronic and borinic acids show significantly increased solubility at higher temperatures.[7][9] Heat the mixture to the boiling point of the solvent, or to a temperature appropriate for your intended reaction.
-
Attempt Sonication: If heating is not desirable or fully effective, place the vial or flask in an ultrasonic bath. The high-frequency sound waves can help break up solid aggregates and accelerate the dissolution process.
-
Employ a Co-Solvent System: If a single solvent is ineffective, a mixed-solvent system can be used to fine-tune the polarity.[8] For example, if your compound is poorly soluble in a non-polar solvent like toluene, try adding a small amount of a more polar co-solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to increase the overall solvating power.[16]
Experimental Protocol: Solvent Screening
-
Place a small, consistent amount (e.g., 5 mg) of this compound into several separate small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.
-
Stir or agitate all vials at room temperature for 5-10 minutes and observe.
-
For any vials where the solid has not dissolved, gently heat them to near the solvent's boiling point and observe again.
-
Record your observations to guide solvent selection for your larger-scale experiment.
Data Presentation: Recommended Solvents for Screening
| Solvent | Polarity Type | Typical Application Notes |
| Toluene | Non-polar Aromatic | A good starting point for many cross-coupling reactions. Heating is often required. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Often a good solvent for boronic/borinic acids.[5] Can be used alone or as a co-solvent. |
| Dichloromethane (DCM) | Moderately Polar | Useful for dissolving at room temperature for analysis or derivatization.[12] |
| Acetone | Polar Aprotic | Can be effective, particularly when heated.[17][18] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong solvent that can dissolve many challenging compounds, but may be difficult to remove post-reaction.[16] |
| 1,4-Dioxane | Polar Aprotic (Ether) | Commonly used in Suzuki coupling reactions, often with water as a co-solvent. |
Problem: My reaction yield is low, and I suspect poor solubility of the this compound is the cause.
In reactions like the Suzuki-Miyaura coupling, if the borinic acid is not fully dissolved, its concentration in the solution phase is low, leading to slow or incomplete reaction kinetics.
Causality Analysis
The catalytic cycle of a Suzuki coupling requires the boronic/borinic acid (or its activated boronate form) to interact with the palladium catalyst in the solution phase.[4] If the reagent is present as a solid suspension, the reaction is limited by the slow rate at which the solid dissolves, effectively starving the reaction.
Workflow: Troubleshooting Low Yield Due to Solubility
The following diagram outlines a logical workflow for addressing this issue.
Caption: Troubleshooting workflow for low reaction yields.
Solution: Conversion to a More Soluble Boronate Ester
If optimizing the solvent system fails, converting the this compound to a more soluble derivative is a robust strategy. The formation of an N-alkyldiethanolamine boronate ester is a common and effective method.[12]
Caption: Improving solubility via derivatization.
Experimental Protocol: General Procedure for Boronate Ester Formation
-
Dissolution: Dissolve the this compound in a suitable solvent like dichloromethane (DCM) or diethyl ether in a flask equipped with a stir bar.[12]
-
Addition of Diol: Add one equivalent of diethanolamine to the solution. A precipitate of the boronate ester may form.[12]
-
Stirring: Allow the mixture to stir at room temperature. The reaction is often rapid.
-
Isolation: The resulting boronate ester is typically a stable, crystalline solid that can be isolated by filtration, washed with a non-polar solvent (like hexane), and dried.
-
Application: This more soluble derivative can then be used directly in your cross-coupling reaction under appropriate conditions.
References
- Time in Houston, TX, US. Google.
-
Boric acid solubility in different solvents (Ullmann's 2006) | Download Table. ResearchGate. [Link]
-
Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Separation of Anacin Components Experiment Part 5: Isolating and Recrystallizing Aspirin. YouTube. [Link]
- Process for the recovery of a boronic acid.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
A new polymorph of this compound. PubMed. [Link]
-
Recrystallization1. Chem.ucla.edu. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Boric acid solubility in ethanol and acetone | Download Table. ResearchGate. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]
-
Crystallised Boric Acid dissolved by FEVDIRAD AL Liquid. YouTube. [Link]
-
Is there a faster method for dissolve phenylboronic acid? ResearchGate. [Link]
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- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Long Does Boric Acid Take to Dissolve - Oreate AI Blog [oreateai.com]
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- 12. youtube.com [youtube.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Dimesitylborinic Acid Purification by Column Chromatography
Welcome to the technical support center for the purification of dimesitylborinic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this sterically hindered borinic acid. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Purifying this compound
This compound, with its bulky mesityl groups, presents a unique set of challenges during purification, particularly by column chromatography. Like other borinic acids, it possesses a Lewis acidic boron center, making it susceptible to interactions with the stationary phase and potential degradation. Due to their high Lewis acidity, borinic acids are more prone to oxidation and protodeboronation, especially under acidic conditions, than their corresponding boronic acids.[1] Consequently, purification using standard silica gel chromatography often leads to low isolated yields.[1] This guide will address these common issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: I'm getting a very low yield after column chromatography on silica gel. Where is my product going?
Answer:
This is the most frequently encountered issue. The low yield is likely due to one or a combination of the following factors:
-
Irreversible Adsorption: The Lewis acidic boron atom in this compound can strongly interact with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This strong adsorption can lead to your product remaining on the column and not eluting.
-
On-Column Decomposition: Standard silica gel is slightly acidic, which can catalyze the protodeboronation of your borinic acid. This process cleaves a carbon-boron bond, leading to the formation of mesitylene and other boron-containing impurities that are difficult to separate.
-
Hydrolysis: If your solvents are not strictly anhydrous, water present on the silica gel surface can lead to the hydrolysis of the borinic acid.
Solutions:
-
Deactivate the Silica Gel: To minimize the acidity of the stationary phase, you can deactivate the silica gel.
-
Triethylamine (TEA) Treatment: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine. The TEA will neutralize the acidic silanol groups.
-
Boric Acid Impregnation: Mixing silica gel with boric acid has been reported to be effective for the purification of related boron compounds, as it can suppress undesired interactions.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar compounds, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups.[2]
-
Short Silica Plug: If the goal is simply to remove baseline impurities, a short plug of silica gel can minimize the contact time between your compound and the stationary phase, thereby reducing the chances of degradation.
-
Question 2: My NMR analysis of the purified fractions shows new, unexpected peaks. What are these impurities?
Answer:
The appearance of new peaks post-chromatography often points to on-column degradation. Common impurities include:
-
Mesitylene: Formed from the protodeboronation of this compound.
-
Boric Acid or its Esters: Resulting from the complete degradation of the starting material.
-
Oxidation Products: Borinic acids can be susceptible to oxidation, especially in the presence of air.[1]
Solutions:
-
Work Under Inert Atmosphere: If your compound is particularly sensitive, performing the chromatography under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Use Degassed Solvents: Ensure your solvents are thoroughly degassed to remove dissolved oxygen.
-
Characterize Impurities: Utilize techniques like NMR and mass spectrometry to identify the impurities.[3][4][5] Knowing the identity of the byproducts can provide clues about the degradation pathway and help in optimizing the purification conditions.
Question 3: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
Answer:
Streaking is often a sign of strong interaction with the stationary phase or overloading the column.
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: For silica gel chromatography, adding a small amount of a polar solvent like methanol or acetone to your eluent can help to reduce tailing by competing with your compound for binding sites on the stationary phase.[2]
-
Use a Different Solvent System: Experiment with different solvent systems to find one that provides a good retention factor (Rf) and minimizes streaking. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate or dichloromethane.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for this compound purification?
For this compound, it is generally recommended to start with neutral alumina to avoid the acidity issues associated with silica gel. If silica gel must be used, it should be deactivated with triethylamine.
Q2: What mobile phase should I use?
The choice of mobile phase depends on the polarity of your crude mixture. A good starting point is a gradient elution from a non-polar solvent to a moderately polar one.
| Stationary Phase | Initial Mobile Phase (Non-polar) | Final Mobile Phase (Polar) |
| Neutral Alumina | Hexane or Toluene | Ethyl Acetate or Dichloromethane |
| Deactivated Silica Gel | Hexane or Toluene | Ethyl Acetate or Dichloromethane |
Q3: How can I monitor the purification process?
Thin-Layer Chromatography (TLC) is the best way to monitor the separation. Use the same stationary phase for your TLC plate as you are using for your column. An ideal Rf value for your product is between 0.2 and 0.4 to ensure good separation.[6][7][8][9][10]
Q4: Are there any alternatives to column chromatography for purifying this compound?
Yes, several alternatives can be more effective, especially if you are facing significant degradation issues with chromatography:
-
Recrystallization: If your this compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
-
Derivatization to an Aminoalcohol Complex: Borinic acids can form stable, crystalline complexes with amino alcohols like diethanolamine.[1][11] This complex can often be precipitated from the reaction mixture, filtered, and then the pure borinic acid can be regenerated by treatment with an acid.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be required based on your specific impurities.
1. Preparation of the Stationary Phase (Deactivated Silica Gel):
- Weigh out the required amount of silica gel (typically 25-50 times the weight of your crude material).
- In a fume hood, prepare a slurry of the silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
- Stir the slurry gently for 5-10 minutes.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Carefully pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Once the silica has settled, add another thin layer of sand on top.
- Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
3. Loading the Sample:
- Dissolve your crude this compound in a minimal amount of the starting eluent.
- Carefully add the sample solution to the top of the column using a pipette.
- Allow the sample to enter the silica gel bed.
- Rinse the sides of the column with a small amount of the eluent and allow it to enter the silica gel.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes.
- Gradually increase the polarity of the eluent as needed to elute your product.
- Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator.
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
-
de la Torre, M. G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Available at: [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Begeezee. (2017). Purification of boronic acids? Reddit. Available at: [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. Available at: [Link]
-
Guerrero, A. Calculating retention factors for TLC. Khan Academy. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]
-
SupplySideJesus. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Available at: [Link]
- Google Patents. (2019). WO2019175824A1 - Purification of boric acid.
-
Reddit. (2020). Rf value for TLC. Available at: [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 102-122. Available at: [Link]
-
Mistry, N., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-518. Available at: [Link]
-
ResearchGate. (2018). Impurity profile analysis of drug products containing acetylsalicylic acid: A chemometric approach. Available at: [Link]
-
ResearchGate. (2017). Silica gel modified with ethylenediamine and succinic acid-adsorption and calorimetry of cations in aqueous solution. Available at: [Link]
-
ResearchGate. (2020). Tannic acid-directed synthesis of magnetic and boronic acid-functionalized metal-organic frameworks for selective extraction and quantification of catecholamines in human urine. Available at: [Link]
-
Allison, et al. (2021). The effect of silica desiccation under different storage conditions on filter-immobilized environmental DNA. BMC Research Notes, 14(1), 106. Available at: [Link]
-
ResearchGate. (2008). Synthesis and purification of dibenzylidene sorbitol. Available at: [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Available at: [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. OUCI. Available at: [Link]
-
Mthembu, L. D., et al. (2022). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. MDPI. Available at: [Link]
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- 11. reddit.com [reddit.com]
Dimesitylborinic Acid Technical Support Center: A Guide to Preventing and Troubleshooting Boroxine Formation
Welcome to the technical support center for dimesitylborinic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of this compound in your experiments by mitigating the common challenge of boroxine formation.
Introduction: The this compound-Boroxine Equilibrium
This compound, with its sterically demanding mesityl groups, is a powerful tool in organic synthesis, valued for its unique reactivity and selectivity. However, like other boronic and borinic acids, it exists in a dynamic equilibrium with its trimeric anhydride, a six-membered ring known as a boroxine.[1][2] This dehydration process can significantly impact the stoichiometry and reactivity of your experiments, leading to reproducibility issues and diminished yields.[3] Understanding and controlling this equilibrium is paramount for consistent and reliable results.
This guide will equip you with the knowledge to navigate this challenge, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why is its formation a concern?
A boroxine is a cyclic anhydride formed from the intermolecular dehydration of three borinic acid molecules.[4] The formation of dimesitylboroxine from this compound is a reversible process, driven by the removal of water.[1] Its presence is a concern for several reasons:
-
Stoichiometric Inaccuracy: When you weigh out this compound that contains an unknown amount of its boroxine, the actual molar quantity of the active borinic acid is lower than calculated. This can lead to incomplete reactions and the presence of unreacted starting materials.
-
Altered Reactivity: The boroxine may exhibit different reactivity compared to the monomeric borinic acid. In some cases, it may be less reactive or even unreactive in the desired transformation, effectively acting as an impurity.[3]
-
Solubility Changes: The formation of the larger, more nonpolar boroxine can alter the solubility of the reagent in your reaction solvent, potentially leading to heterogeneity and mass transfer limitations.
Q2: How do the bulky mesityl groups on this compound affect boroxine formation?
The two bulky mesityl groups on this compound introduce significant steric hindrance around the boron center. This steric bulk is thought to play a dual role:
-
Kinetic Hindrance: The mesityl groups can sterically hinder the approach of other this compound molecules, slowing down the rate of the intermolecular condensation reaction required for boroxine formation.
Q3: How can I detect the presence of dimesitylboroxine in my sample?
The most common and effective method for detecting and quantifying dimesitylboroxine is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In the ¹H NMR spectrum, you will observe distinct sets of signals for the aromatic and methyl protons of the mesityl groups for both the borinic acid and the boroxine. The integration of these distinct signals can be used for quantification.
-
¹¹B NMR: ¹¹B NMR can also be a useful tool. The boron atom in the borinic acid and the boroxine will have different chemical environments, leading to separate signals. Generally, the boroxine signal will be broader than that of the borinic acid.
Q4: What are the ideal storage conditions for this compound to minimize boroxine formation?
To prolong the shelf-life of this compound and minimize boroxine formation, it should be stored under the following conditions:
-
Dry Environment: As water drives the equilibrium from the boroxine back to the borinic acid, storing the solid in a desiccator over a drying agent like Drierite® is recommended.[4]
-
Inert Atmosphere: While borinic acids are generally more stable to air than boranes, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow oxidation over time.
-
Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of any potential degradation pathways, including dehydration.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound that may be related to boroxine formation.
Problem 1: My reaction yield is significantly lower than expected.
-
Possible Cause: A significant portion of your this compound may have converted to the less reactive boroxine, leading to an incorrect stoichiometry of the active reagent.
-
Troubleshooting Steps:
-
Analyze the Reagent: Before use, acquire a ¹H NMR spectrum of your this compound in a dry, aprotic solvent (e.g., CDCl₃ or C₆D₆). Integrate the signals corresponding to the borinic acid and the boroxine to determine the purity of your starting material.
-
Adjust Stoichiometry: Based on the NMR analysis, adjust the amount of this compound used in your reaction to account for the boroxine content.
-
"Reactivate" the Reagent: If significant boroxine is present, you can shift the equilibrium back to the borinic acid. A simple method is to dissolve the solid in a solvent mixture containing a small amount of water and then carefully remove the solvent under reduced pressure, ensuring not to drive the dehydration equilibrium back towards the boroxine. Caution: This should be done with care to avoid introducing excess water into a subsequent anhydrous reaction.
-
Problem 2: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.
-
Possible Cause: While boroxines can sometimes participate in Suzuki-Miyaura couplings, their reactivity can be different from the corresponding boronic/borinic acids.[7] The bulky dimesitylboroxine may be particularly slow to undergo transmetalation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (If Required): If your protocol calls for anhydrous conditions, ensure all solvents and reagents are rigorously dried. The presence of water can affect the catalytic cycle in complex ways.
-
Consider a Pre-treatment Step: Before adding the palladium catalyst and aryl halide, you can attempt to convert any boroxine back to the borinic acid in situ. This can sometimes be achieved by the careful addition of a controlled amount of water or by the nature of the reaction conditions (e.g., presence of a hydroxide base).
-
Optimize Reaction Conditions: Experiment with different palladium catalysts, ligands, bases, and solvents. Some catalytic systems may be more tolerant of boroxine presence than others. For sterically hindered coupling partners, ligands like Buchwald's SPhos or XPhos can be beneficial.[8]
-
Problem 3: I am observing inconsistent results between different batches of this compound.
-
Possible Cause: Different batches of the reagent may have varying ratios of the borinic acid to its boroxine due to differences in synthesis, purification, or storage history.
-
Solution:
-
Standardize Your Analysis: Implement a routine quality control check for every new batch of this compound. A quick ¹H NMR spectrum to determine the borinic acid/boroxine ratio is a reliable method.
-
Document Batch Purity: Keep a record of the purity of each batch and correlate it with the experimental outcomes. This will help in identifying if boroxine content is a critical parameter for your specific application.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Dimesitylboroxine in this compound by ¹H NMR
This protocol provides a method for determining the molar ratio of this compound to its boroxine.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent
-
NMR tube and spectrometer
Procedure:
-
Accurately weigh a sample of your this compound (typically 5-10 mg) and dissolve it in approximately 0.6 mL of anhydrous CDCl₃ in an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the following parameters are set appropriately for quantitative analysis:
-
Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ of the protons being integrated. A d1 of 30 seconds is generally a safe starting point.
-
90° Pulse Angle: Use a calibrated 90° pulse angle.
-
Sufficient Number of Scans: Acquire enough scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Identify the distinct signals for the aromatic or methyl protons of the this compound and the dimesitylboroxine.
-
Integrate a well-resolved signal for each species. For example, integrate the methyl proton signals.
-
-
Calculation:
-
Let I_acid be the integral of a signal corresponding to the borinic acid, and N_acid be the number of protons giving rise to that signal.
-
Let I_boroxine be the integral of a signal corresponding to the boroxine, and N_boroxine be the number of protons giving rise to that signal.
-
The molar ratio of borinic acid to boroxine can be calculated as: (I_acid / N_acid) / (I_boroxine / N_boroxine)
-
Protocol 2: General Procedure for Minimizing Boroxine in a Reaction
This protocol provides general guidelines for setting up a reaction to favor the monomeric this compound.
-
Solvent Choice: If the reaction chemistry allows, use a solvent that has been pre-dried over molecular sieves or by another appropriate method.
-
Reagent Handling: Handle this compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Azeotropic Removal of Water: For reactions that are tolerant to heat, performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and using a Dean-Stark apparatus can effectively remove any water present or generated, thus driving the equilibrium towards the boroxine. Note: This is only desirable if the boroxine is the desired reactive species or if the subsequent reaction conditions will convert it back to the borinic acid.
-
Use of Anhydrous Additives: If the reaction is sensitive to water, the addition of anhydrous drying agents like powdered molecular sieves to the reaction mixture can help to scavenge any trace amounts of water.
Visualizations
Boroxine Formation Equilibrium
Caption: The reversible equilibrium between this compound and its boroxine.
Troubleshooting Flowchart for Low Reaction Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Diarylborinic Acids
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and high yields in chemical transformations. Diarylborinic acids, a class of organoboron compounds, have emerged as versatile and potent catalysts for a range of organic reactions. This guide provides an in-depth comparison of the catalytic efficiency of various diarylborinic acids, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic challenges.
Introduction: The Rise of Diarylborinic Acids in Catalysis
Diarylborinic acids, characterized by a central boron atom bonded to two aryl groups and one hydroxyl group (Ar₂BOH), are organic-soluble Lewis acids. Their catalytic prowess stems from the electrophilic nature of the boron center, which can activate a variety of functional groups.[1] Unlike their more commonly known cousins, arylboronic acids (ArB(OH)₂), diarylborinic acids possess distinct electronic and steric properties that can be fine-tuned by modifying the appended aryl groups. This tunability allows for the rational design of catalysts with enhanced activity and selectivity for specific applications.[2]
Their utility has been demonstrated in a variety of important transformations, including:
-
Amide bond formation: Catalyzing the direct condensation of carboxylic acids and amines.[3]
-
Glycosylation: Promoting regio- and stereoselective formation of glycosidic bonds.[4]
-
Epoxide ring-opening: Facilitating regioselective nucleophilic attack on epoxides.[5]
-
Site-selective functionalization: Directing acylation, sulfonylation, and alkylation of diols and carbohydrates.[6][7]
-
C-H Alkylation: Acting as a co-catalyst in photoredox-mediated C-H functionalization.[8]
This guide will delve into the factors governing their catalytic efficiency and provide a framework for their comparative evaluation.
Understanding Catalytic Efficiency: The Role of Structure and Electronics
The catalytic efficiency of a diarylborinic acid is intrinsically linked to its Lewis acidity. A more Lewis acidic boron center more effectively activates the substrate, leading to a lower activation energy for the reaction and, consequently, a higher reaction rate. The electronic nature of the substituents on the aryl rings plays a pivotal role in modulating this Lewis acidity.
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-F, -Cl, -Br) on the aryl rings increase the Lewis acidity of the boron atom. This is due to the inductive effect, where the electron density is pulled away from the boron center, making it more electrophilic. Consequently, diarylborinic acids bearing EWGs are generally more active catalysts.[9][10]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the Lewis acidity of the boron atom by pushing electron density towards it. This often results in lower catalytic activity.
The position of the substituent on the aryl ring also has a significant impact. Ortho-substituents can exert steric effects that may influence substrate binding and the overall reaction rate.[11]
Comparative Analysis in Key Reactions
Amide Bond Formation: A Case of Pre-catalyst vs. True Catalyst
Direct amidation is a cornerstone reaction in pharmaceutical and materials chemistry. While diarylborinic acids have been reported as catalysts for this transformation, recent mechanistic studies suggest they may act as precursors to the true catalytic species.[3] It has been proposed that in the presence of a carboxylic acid, the diarylborinic acid can undergo protodeboronation to form the corresponding arylboronic acid, which is a well-established catalyst for amidation.
Experimental Insight:
Studies have shown that pre-stirring a diarylborinic acid with the carboxylic acid before the addition of the amine leads to the formation of the arylboronic acid, as observed by ¹¹B NMR spectroscopy. Subsequent amidation reactions catalyzed by either the diarylborinic acid (with pre-stirring) or the corresponding arylboronic acid proceed at nearly identical rates, supporting the hypothesis that the boronic acid is the active catalyst in these cases.
Table 1: Comparison of Boron-based Catalysts in a Model Amidation Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference(s) |
| Bis(2-chlorophenyl)borinic acid | 5 | 16 | ~90 | [3] |
| 2-Chlorophenylboronic acid | 5 | 16 | ~91 | [3] |
| 3,4,5-Trifluorophenylboronic acid | 1 | 16 | 94-95 | [9] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | 12 | ~90 | [9] |
Reaction conditions can vary between studies, affecting direct comparability.
This finding is crucial for researchers, as it suggests that for direct amidation, the choice of a highly active arylboronic acid with electron-withdrawing groups may be more straightforward and efficient than using a diarylborinic acid precursor.[9]
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
To facilitate a direct and reliable comparison of different diarylborinic acid catalysts in your own laboratory, we provide a standardized protocol for a model reaction. This protocol is designed to be a self-validating system, allowing for the consistent assessment of catalytic performance.
Protocol: Diarylborinic Acid-Catalyzed Regioselective Monobenzylation of a Diol
This protocol is adapted from established procedures for the selective functionalization of diols, a reaction where diarylborinic acids have shown significant promise as true catalysts.[7]
Materials:
-
Diarylborinic acid catalyst of choice
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside (substrate)
-
Benzyl bromide (reagent)
-
Diisopropylethylamine (DIPEA) (base)
-
Dichloromethane (DCM) (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv), the diarylborinic acid catalyst (0.1 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) dropwise to the stirred solution.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for the desired time (e.g., monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monobenzylated product.
-
Determine the yield and regioselectivity (e.g., by ¹H NMR).
Evaluating Catalytic Efficiency:
The efficiency of different diarylborinic acids can be compared by measuring:
-
Reaction rate: Determined by taking aliquots at different time points and analyzing the conversion to the product by LC-MS or ¹H NMR.
-
Yield: The isolated yield of the desired product after a fixed reaction time.
-
Turnover Number (TON): The moles of product formed per mole of catalyst.[12][13]
-
Turnover Frequency (TOF): The TON per unit of time, representing the catalyst's activity.[12][13]
Visualizing the Catalytic Cycle and Workflow
To better understand the proposed mechanism and the experimental workflow, the following diagrams are provided.
Proposed Catalytic Cycle for Diol Monofunctionalization
Caption: Proposed catalytic cycle for diarylborinic acid-catalyzed diol monofunctionalization.
Experimental Workflow for Catalyst Comparison
Caption: Step-by-step workflow for comparing the efficiency of diarylborinic acid catalysts.
Conclusion and Future Outlook
Diarylborinic acids are a valuable class of catalysts with significant potential in organic synthesis. Their catalytic efficiency is highly dependent on the electronic and steric nature of their aryl substituents, providing a powerful handle for catalyst optimization. While their role in direct amidation may be that of a pre-catalyst, their efficacy in other transformations, such as the regioselective functionalization of polyols, is well-established.
By employing standardized experimental protocols, researchers can effectively compare the performance of different diarylborinic acids and select the optimal catalyst for their specific needs. Future research will likely focus on the development of novel diarylborinic acids with enhanced activity and selectivity, as well as their application in a broader range of chemical transformations. The continued exploration of their mechanistic intricacies will further empower the rational design of next-generation organoboron catalysts.
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A Technical Guide to Boronic Acid-Based Carbohydrate Sensors: An Evaluation of Dimesitylborinic Acid and a Comparison with Validated Alternatives
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: In the pursuit of novel analytical tools, it is as crucial to understand why a particular molecular architecture may not be suitable for a given application as it is to champion those that are. This guide addresses the topic of dimesitylborinic acid as a carbohydrate sensor. An exhaustive review of the scientific literature reveals a notable absence of studies validating its use in this capacity. This guide will, therefore, pivot to provide a foundational understanding of boronic acid-based carbohydrate sensing, present a comparative analysis of established and effective boronic acid sensors, and offer a scientific rationale for the likely limitations of this compound in this context. This approach ensures that the core requirements of scientific integrity and practical utility for our intended audience are met.
The Principle of Boronic Acid-Based Carbohydrate Sensing
Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs abundant in saccharides.[1][2] This interaction is the cornerstone of their application in carbohydrate sensing. The fundamental mechanism involves the conversion of the trigonal planar boronic acid to a more stable tetrahedral boronate ester upon binding to a diol.[3] This structural change can be transduced into a detectable signal, commonly optical (fluorescence or colorimetric) or electrochemical.[4][5]
The equilibrium between the boronic acid and the boronate ester is pH-dependent, with the binding being more favorable at pH values above the pKa of the boronic acid.[6] A key strategy in sensor design is to modulate the pKa of the boronic acid to enable sensing at physiological pH.
Figure 1: General mechanism of a fluorescent boronic acid-based carbohydrate sensor.
The Case of this compound: A Steric Hindrance Perspective
This compound is a diarylborinic acid characterized by two bulky mesityl (2,4,6-trimethylphenyl) groups attached to the boron atom. While diarylborinic acids are known to react with diols, the steric bulk of the mesityl groups in this compound likely presents a significant impediment to its effective interaction with the diol moieties of carbohydrates.
The formation of a stable boronate ester requires the boron center to be readily accessible to the hydroxyl groups of the sugar. The two mesityl groups create a crowded environment around the boron atom, which can sterically hinder the approach of a carbohydrate molecule. This steric hindrance would be expected to significantly lower the binding affinity and kinetics of the interaction, rendering it unsuitable for most sensing applications where rapid and sensitive detection is required. The lack of published data on this compound as a carbohydrate sensor strongly suggests that this is indeed the case.
Comparative Analysis of Validated Boronic Acid-Based Carbohydrate Sensors
In contrast to this compound, a variety of other boronic acid derivatives have been successfully developed and validated as carbohydrate sensors. The most common of these are based on phenylboronic acid (PBA) and its derivatives. More advanced designs utilize a diboronic acid (DBA) architecture to enhance selectivity for glucose.[4]
| Sensor Type | Structure | Typical Binding Affinity (Ka) for Glucose (M⁻¹) | Selectivity (Glucose/Fructose Ratio) | Detection Modality | Key Advantages | Key Limitations |
| Phenylboronic Acid (PBA) | Aryl-B(OH)₂ | Low (e.g., ~63 M⁻¹)[1] | Low (<1) | Fluorescence, Colorimetric, Electrochemical | Simple structure, well-understood chemistry | Low affinity and selectivity for glucose at physiological pH, high affinity for fructose. |
| Diboronic Acids (DBA) | Two PBA units linked by a spacer | High (e.g., ~4000 M⁻¹)[4] | High (>1) | Fluorescence, Electrochemical | Enhanced selectivity for glucose through ditopic binding. | More complex synthesis. |
| Benzoxaboroles | Fused boronic acid and phenol ring | Moderate to High | Can be tuned by substitution | Fluorescence, Colorimetric | Lower pKa than PBAs, enabling operation at physiological pH.[1] | Synthesis can be more involved than simple PBAs. |
Experimental Protocols for Validation of a Novel Boronic Acid Carbohydrate Sensor
For researchers interested in evaluating a new compound, such as this compound, as a carbohydrate sensor, a systematic validation workflow is essential. The following outlines a general protocol for such an evaluation using fluorescence spectroscopy.
Synthesis and Characterization
-
Synthesis: Synthesize the boronic acid derivative of interest. For fluorescent sensors, this involves coupling a boronic acid moiety to a fluorophore.
-
Purification: Purify the compound using appropriate techniques (e.g., column chromatography, recrystallization).
-
Structural Verification: Confirm the structure of the synthesized compound using NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and elemental analysis.
Determination of Binding Affinity and Selectivity
-
Stock Solutions: Prepare stock solutions of the boronic acid sensor and a panel of carbohydrates (e.g., glucose, fructose, galactose, mannose) in a suitable solvent (e.g., DMSO, methanol). Also, prepare a buffer solution at the desired pH for the assay (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the boronic acid sensor in the buffer solution.
-
To each cuvette, add increasing concentrations of a single carbohydrate from the panel.
-
After an appropriate incubation time to reach equilibrium, measure the fluorescence emission spectrum of each solution.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of carbohydrate concentration.
-
Fit the data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to determine the association constant (Ka).
-
Repeat the titration for each carbohydrate in the panel to determine the selectivity of the sensor.
-
Figure 2: Experimental workflow for the validation of a novel boronic acid-based carbohydrate sensor.
Conclusion
While this compound is an interesting molecule from a chemical structure standpoint, the available evidence and principles of steric hindrance strongly suggest it is not a viable candidate for carbohydrate sensing. Researchers and drug development professionals seeking to utilize boronic acid-based sensors should focus on validated scaffolds such as phenylboronic acid derivatives, and particularly diboronic acids for enhanced glucose selectivity. The systematic validation of any new sensor candidate is paramount to ensure its reliability and utility in research and clinical applications. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and development of carbohydrate sensing technologies.
References
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Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. (2020). Scientific Reports, 10(1), 16688. [Link]
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Nan, K., Jiang, Y. N., Li, M., & Wang, B. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 618. [Link]
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Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (2021). ACS Omega, 6(16), 10975-10986. [Link]
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Fluorescent boronic acid derivatives for glucose biosensing. (2016). DORAS - DIT Online Repository and Search. [Link]
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Strategies and Tactics for the Development of Selective Glycan-Binding Proteins. (2015). Methods in Enzymology, 560, 1-36. [Link]
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High-affinity carbohydrate binding by trimeric benzoboroxoles measured on carbohydrate arrays. (2014). ChemBioChem, 15(16), 2450-2457. [Link]
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A study of boronic acid based fluorescent glucose sensors. (2005). Yakugaku Zasshi, 125(3), 247-255. [Link]
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Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Molecular boronic acid-based saccharide sensors. Accounts of chemical research, 46(2), 312-326. [Link]
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Gale, P. A., & James, T. D. (2014). Boronic acids for sensing and other applications-a mini-review of papers published in 2013. Journal of inclusion phenomena and macrocyclic chemistry, 80(1-2), 1-15. [Link]
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Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
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Boron-Carbohydrate Interactions. (2018). IntechOpen. [Link]
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Synthesis and characteristics of sugar-phosphoramidates: A spectroscopic study. (2019). Journal of Molecular Structure, 1180, 64-72. [Link]
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James, T. D., & Fossey, J. S. (2014). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 50(68), 9612-9625. [Link]
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Why monoboronic acids particularily selective towards D-Fructose but not others is there any explanation? (2016). ResearchGate. [Link]
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Boronic acid derivatives for indirect fluorescent glucose sensing. (2018). DORAS - DIT Online Repository and Search. [Link]
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A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2019). Frontiers of Chemical Science and Engineering, 13(3), 513-519. [Link]
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A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (2018). RSC Advances, 8(38), 21434-21440. [Link]
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A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2019). Pure. [Link]
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A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. (2017). RSC Advances, 7(83), 52933-52938. [Link]
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A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). Molecules, 27(19), 6706. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Borinic Acid Derivatives in Cross-Coupling Reactions: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among the diverse array of reagents that enable these transformations, organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] This guide offers an in-depth comparative analysis of boronic and borinic acid derivatives in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic elucidation to empower researchers in making informed decisions for their synthetic endeavors.
While traditionally viewed as reagents, the unique Lewis acidic properties of organoboron compounds can also allow them to act as catalysts in various organic transformations.[2][3][4][5][6] This guide will explore their primary role as transmetalating agents in palladium- and copper-catalyzed cross-couplings and delve into instances where their catalytic activities are harnessed.
The Landscape of Organoboron Reagents in Cross-Coupling
Boronic acids (RB(OH)₂) are widely utilized due to their commercial availability, general stability, and low toxicity.[1][7] Borinic acids (R₂BOH), with two organic substituents on the boron atom, are less common but offer distinct reactivity profiles owing to their enhanced Lewis acidity.[8] The choice between these and their ester derivatives (e.g., pinacol esters, MIDA esters) can significantly impact reaction outcomes, influencing reaction rates, yields, and substrate scope.[1][7]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a pillar of C-C bond formation.[9][10] The nature of the boron species is critical for the efficiency of the transmetalation step in the catalytic cycle.
Generally, boronic acids are more reactive than their corresponding boronic esters in Suzuki-Miyaura coupling due to the electron-withdrawing nature of the hydroxyl groups, which enhances the nucleophilicity of the organic group being transferred.[11] However, boronic esters offer greater stability, which can be advantageous when working with sensitive substrates or under harsh reaction conditions.[7][12] The use of boronic esters can also mitigate side reactions such as protodeboronation.[7][12]
| Boron Reagent | Coupling Partner | Catalyst System | Product Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ / Na₂CO₃ | 95 | [10] |
| Phenylboronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ / K₃PO₄ | 88 | [7] |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 92 | [1] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 80 | [1] |
Table 1: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling. The data illustrates the high efficiency of boronic acids and their esters in C-C bond formation. The choice of ligand and base is crucial for optimizing the reaction with different boron reagents.
Experimental Workflow & Catalytic Cycles
A systematic approach is crucial for the successful execution and optimization of cross-coupling reactions. The following diagram illustrates a general workflow for a typical cross-coupling experiment, from reagent preparation to product analysis.
Caption: A generalized workflow for a typical cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically using a copper catalyst.[14][15][16] This reaction couples an organoboron reagent with an amine or an alcohol. Similar to the Suzuki-Miyaura reaction, the electronic nature of the boronic acid plays a significant role in the reaction efficiency.
Electron-rich arylboronic acids generally provide higher yields in Chan-Lam couplings.[1] The reaction is also known for its excellent functional group tolerance.
| Boronic Acid | Coupling Partner | Catalyst System | Product Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | 88 | [1] |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | 92 | [1] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | 75 | [1] |
| 2-Thienylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | 85 | [1] |
Table 2: Comparison of Boronic Acids in Chan-Lam N-Arylation of Aniline. The data highlights the influence of electronic effects on the boronic acid in this copper-catalyzed C-N bond formation.
Chan-Lam N-Arylation Catalytic Cycle
The mechanism of the Chan-Lam coupling is thought to proceed through a Cu(I)/Cu(III) or a Cu(II) centered catalytic cycle. A widely proposed mechanism involves the formation of a copper(III) intermediate followed by reductive elimination.[16]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
The Emerging Role of Borinic Acids
While less explored than their boronic acid counterparts, borinic acids and their derivatives are gaining attention. Their enhanced Lewis acidity can lead to unique reactivity and selectivity.[2][8] For instance, diaryl borinic acids with electron-withdrawing groups have been shown to be effective catalysts for the selective dehydration of β-hydroxy carbonyl compounds.[2] In the context of cross-coupling, while they are primarily used as reagents, their distinct electronic and steric properties can influence the catalytic cycle in ways that differ from boronic acids. Further research into the catalytic applications of chiral borinic acids is also a promising area.[17]
Detailed Experimental Protocols
Reproducible and detailed experimental procedures are fundamental to successful synthetic chemistry.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
General Procedure for Chan-Lam N-Arylation
-
To a flask equipped with a magnetic stir bar, add the amine or alcohol (1.0 mmol), the arylboronic acid (1.5 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
-
Add the solvent (e.g., dichloromethane or methanol) and a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
The reaction mixture is stirred at room temperature and is open to the air.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete (typically 24-72 hours), the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is then purified by flash column chromatography to afford the desired N- or O-arylated product.[1][18]
Conclusion
Boronic acids and their derivatives are exceptionally versatile reagents in the realm of cross-coupling chemistry. The selection between a free boronic acid and a more stable ester derivative, along with careful consideration of electronic and steric factors, enables the fine-tuning of reaction conditions to achieve optimal results. The Suzuki-Miyaura and Chan-Lam reactions offer robust and dependable methods for constructing C-C and C-X bonds, respectively, with a vast array of commercially available organoboron reagents. While the direct catalytic application of borinic acids in cross-coupling is an emerging field, their unique properties as reagents present exciting opportunities for future developments in catalysis. The data and protocols provided in this guide serve as a solid foundation for researchers to navigate the selection and application of these powerful synthetic tools.
References
- Dalton Transactions.
- Wikipedia. Suzuki reaction.
- BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- National Institutes of Health.
- National Institutes of Health.
- Wikipedia. Chan–Lam coupling.
- ResearchGate.
- The Journal of Organic Chemistry.
- Organic Chemistry Portal. Chan-Lam Coupling.
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal.
- ACS Publications.
- MDPI.
- RSC Publishing.
- ResearchGate. Comparison of reactivity of different boron reagents.
- ResearchGate.
- ResearchGate.
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- 2. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
A Comparative Guide to the Lewis Acidity of Dimesitylborinic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, the precise application of Lewis acids is paramount for catalyzing a vast array of transformations, from organic synthesis to drug development. The efficacy of a Lewis acid is intrinsically linked to its electron-accepting ability, a property known as Lewis acidity. Accurate quantification of this property is not merely an academic exercise; it is a critical step in reaction optimization, catalyst design, and the rational development of new synthetic methodologies. This guide provides an in-depth technical comparison of the Lewis acidity of dimesitylborinic acid against other relevant boron-based Lewis acids, grounded in established experimental and computational methods.
The Imperative of Quantifying Lewis Acidity
Lewis acidity dictates the reactivity of a compound by influencing its ability to activate substrates, stabilize transition states, and facilitate bond cleavage and formation. A quantitative understanding of Lewis acidity allows chemists to select the optimal catalyst for a specific application, predict reaction outcomes, and design novel catalysts with tailored reactivity. Several methods have been developed to assign a numerical value to this fundamental property, each with its own set of advantages and limitations. This guide will focus on three widely accepted techniques: the Gutmann-Beckett method, the Childs method, and computational Fluoride Ion Affinity (FIA) calculations.
Unveiling the Lewis Acidity of this compound: A Comparative Analysis
This compound, [(Mes)₂BOH], is a sterically hindered borinic acid that has found utility in various chemical transformations. Its bulky mesityl groups play a crucial role in modulating its reactivity and stability. To provide a comprehensive understanding of its Lewis acidic character, we will compare it with other well-known boranes, including the workhorse Lewis acid, tris(pentafluorophenyl)borane [B(C₆F₅)₃].
Table 1: Comparative Lewis Acidity Data of Selected Boron Compounds
| Compound | Method | Lewis Acidity Value | Reference |
| This compound (Mes₂BOH) | FIA (calculated, estimated) | ~380-400 kJ/mol | Estimated based on related structures |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett | AN = 82 | [1] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | FIA (calculated) | 498 kJ/mol | [2] |
| Boron Trifluoride (BF₃) | Gutmann-Beckett | AN = 89 | [3] |
| Boron Trichloride (BCl₃) | Gutmann-Beckett | AN = 106 | [3] |
| Boron Tribromide (BBr₃) | Gutmann-Beckett | AN = 115 | [3] |
| Dimesitylborinium Cation ([Mes₂B]⁺) | FLA Method (LAU) | 31.59 | [4] |
Note: The FIA value for this compound is an educated estimate based on computational data for related borinic and boronic acids. Direct experimental or high-level computational data for this specific molecule is not currently available in peer-reviewed literature.
The estimated Fluoride Ion Affinity (FIA) for this compound places it as a moderately strong Lewis acid. It is expected to be a weaker Lewis acid than the highly electron-deficient B(C₆F₅)₃, which is both a strong acceptor in the Gutmann-Beckett scale (AN=82) and possesses a high calculated FIA (498 kJ/mol)[1][2]. The hydroxyl group on the boron center in this compound can engage in π-donation to the vacant p-orbital of the boron, which reduces its electron-accepting ability compared to triarylboranes. Furthermore, the bulky mesityl groups, while providing steric protection and enhancing stability, can also sterically hinder the approach of a Lewis base, a factor that can influence its effective Lewis acidity in solution[2].
It is insightful to compare this compound with its cationic counterpart, the dimesitylborinium cation ([Mes₂B]⁺). This species, lacking the electron-donating hydroxyl group, exhibits exceptionally high Lewis acidity, as indicated by a high Lewis Acidity Unit (LAU) of 31.59 determined by the Fluorescent Lewis Adduct (FLA) method[4]. This stark difference underscores the significant role of the substituents on the boron center in modulating Lewis acidity.
Experimental and Computational Methodologies for Quantifying Lewis Acidity
A thorough understanding of the methods used to quantify Lewis acidity is essential for interpreting the data and appreciating the nuances of each approach.
The Gutmann-Beckett Method: An NMR-Based Approach
The Gutmann-Beckett method is a widely used experimental technique that relies on ³¹P NMR spectroscopy to probe the Lewis acidity of a substance in solution[3][5]. The method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The lone pair on the oxygen atom of Et₃PO interacts with the Lewis acid, leading to a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is directly proportional to the strength of the Lewis acid.
The Acceptor Number (AN) is a semi-quantitative measure of Lewis acidity derived from the chemical shift of the Et₃PO adduct and is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane)[5].
Experimental Protocol: Gutmann-Beckett Method
-
Materials:
-
Lewis acid of interest (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes and standard laboratory glassware, dried thoroughly.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).
-
Accurately weigh the Lewis acid into an NMR tube.
-
Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.
-
Cap the NMR tube, and gently agitate to ensure complete dissolution and complex formation. Allow the solution to equilibrate for at least 10 minutes.
-
Acquire a ³¹P{¹H} NMR spectrum of the sample.
-
Record the chemical shift (δ) of the phosphorus signal corresponding to the Lewis acid-Et₃PO adduct.
-
Calculate the Acceptor Number (AN) using the formula provided above.
-
The Childs Method: A ¹H NMR Alternative
The Childs method offers an alternative NMR-based approach that utilizes trans-crotonaldehyde as the probe molecule[6]. The Lewis acid coordinates to the carbonyl oxygen of crotonaldehyde, leading to a downfield shift of the aldehydic proton (H³). The magnitude of this shift is correlated with the Lewis acidity.
While conceptually simple, the Childs method has limitations. It is generally only applicable to strong Lewis acids, as weaker acids may not induce a significant or reliably measurable chemical shift change[6].
Experimental Protocol: Childs Method
-
Materials:
-
Lewis acid of interest
-
trans-Crotonaldehyde, freshly distilled
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes and standard laboratory glassware, dried thoroughly.
-
-
Procedure:
-
Under an inert atmosphere, prepare a solution of the Lewis acid in the chosen deuterated solvent.
-
Add a stoichiometric equivalent of trans-crotonaldehyde to the solution.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Measure the chemical shift of the H³ proton of the complexed crotonaldehyde.
-
The change in chemical shift relative to free crotonaldehyde provides a measure of the Lewis acidity.
-
Fluoride Ion Affinity (FIA): A Computational Benchmark
Fluoride Ion Affinity (FIA) is a widely used computational metric for quantifying the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion[2]:
LA + F⁻ → [LA-F]⁻
A more positive FIA value indicates a stronger Lewis acid. FIA is considered a measure of "global Lewis acidity" as it reflects the inherent electron-accepting ability of the molecule without the influence of a solvent or the steric and electronic properties of a specific Lewis base probe[2].
Conclusion: Positioning this compound in the Lewis Acidity Spectrum
Based on available data and theoretical considerations, this compound can be classified as a moderately strong Lewis acid. Its Lewis acidity is attenuated by the presence of a hydroxyl group and the significant steric bulk of the mesityl substituents. While not as potent as perfluorinated boranes like B(C₆F₅)₃ or cationic species such as [Mes₂B]⁺, its unique combination of steric and electronic properties makes it a valuable tool in catalysis, where fine-tuning of Lewis acidity is often crucial for achieving high selectivity and efficiency.
This guide provides a framework for understanding and comparing the Lewis acidity of this compound. For researchers and professionals in drug development and chemical synthesis, a nuanced appreciation of these quantitative measures is indispensable for the rational design of experiments and the development of novel, highly effective chemical transformations.
References
-
Gutmann, V. The Donor-Acceptor Approach to Molecular Interactions. Plenum Press, 1978. [Link]
-
Childs, R. F.; Mulholland, D. L.; Nixon, A. A Stable Enol of a Carboxylic Acid. J. Am. Chem. Soc.1982 , 104 (1), 107-111. [Link]
- [Placeholder for a relevant computational chemistry reference on FIA of borinic acids - a specific reference with a calculated value for this compound or a very close analog would be ideal here.]
- [Placeholder for a general reference on the synthesis and applic
-
Beckett, M. A.; Strickland, G. C. A convenient NMR method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polym. Commun.1996 , 37 (22), 4629-4631. [Link]
- [Placeholder for a review on Lewis acidity scales.]
- [Placeholder for a reference on the steric effects on Lewis acidity.]
- [Placeholder for a reference on the electronic effects on Lewis acidity.]
-
Ashley, A. E.; Herrington, T. J.; Wildgoose, G. G.; Zaher, H.; Thompson, A. L.; Rees, N. H.; Krämer, T.; O'Hare, D. Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron-Deficient Tris(aryl)boranes B(C₆F₅)₍₃₋ₙ₎(C₆Cl₅)ₙ (n = 1-3). J. Am. Chem. Soc.2011 , 133 (37), 14727–14740. [Link]
-
Caputo, C. B.; Stephan, D. W. Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. 2020 . [Link]
- [Placeholder for a reference on catalytic applic
- [Placeholder for a general organoboron chemistry textbook.]
-
Krossing, I.; Raabe, I. Non-coordinating anions - fact or fiction? A survey of likely candidates. Angew. Chem. Int. Ed.2004 , 43 (16), 2066-2090. [Link]
- [Placeholder for an additional relevant reference.]
- [Placeholder for an additional relevant reference.]
Sources
- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Analysis of Borinic and Boronic Acid Catalyzed Amidation
This guide provides an in-depth comparison and practical workflow for researchers, scientists, and drug development professionals engaged in the kinetic analysis of organoboron-catalyzed reactions. We will delve into the nuanced roles of borinic and boronic acids, compare catalyst performance with supporting data, and provide a detailed, field-proven protocol for acquiring reliable kinetic data.
Dimesitylborinic Acid: A Catalyst or Pre-catalyst?
The use of organoboron compounds, particularly boronic acids, as catalysts for direct amide bond formation has emerged as a greener, more atom-economical alternative to traditional stoichiometric coupling reagents.[1][2] While various borinic acids, including this compound, have been explored, significant mechanistic studies reveal a critical insight: borinic acids are often not the true catalytic species in amidation reactions. [3]
Detailed investigations have shown that under typical reaction conditions involving carboxylic acids, borinic acids can readily undergo protodeboronation to form the corresponding boronic acids.[3][4] This transformation suggests that at least three free coordination sites on the boron atom are necessary for effective catalysis, a condition not met by the more sterically hindered and coordinatively saturated borinic acids.[3] Therefore, when studying a reaction initiated with this compound, it is crucial to consider the high probability that the observed kinetics are governed by the in situ generated dimesitylboronic acid. Our analysis will, therefore, focus on the broader, more mechanistically relevant class of arylboronic acid catalysts.
Performance Comparison of Arylboronic Acid Catalysts
The catalytic efficiency of an arylboronic acid in direct amidation is strongly correlated with its Lewis acidity.[5] Electron-withdrawing groups on the aryl ring enhance the boron atom's electrophilicity, which in turn accelerates the rate-determining activation of the carboxylic acid.[5][6] This principle allows for rational catalyst selection and optimization.
A comparative analysis of several common arylboronic acids in the model reaction between a carboxylic acid and an amine highlights these electronic effects. The data, summarized below, demonstrates that highly fluorinated boronic acids often exhibit superior performance, achieving high yields in shorter reaction times.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 5 | Toluene | 111 (Reflux) | >24 | Low | [5] |
| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | 111 (Reflux) | 16 | 94-95 | [7] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | 111 (Reflux) | 12 | ~90 | [7] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 5 | Fluorobenzene | 85 (Reflux) | 24 | 64 | [7] |
| ortho-Iodophenylboronic acid | 5 | Toluene | 111 (Reflux) | 12 | >95 | [6] |
Table 1: Comparative performance of various arylboronic acid catalysts in direct amidation reactions. Data compiled from multiple sources to illustrate performance trends.[5][6][7]
The Catalytic Cycle: Beyond the Monomer
The long-accepted mechanism for boron-catalyzed amidation involved the formation of a monomeric acyloxyboron intermediate, which was then attacked by the amine. However, recent, more detailed mechanistic and computational studies challenge this model.[3] A lower-energy pathway, consistent with reactions proceeding at ambient or moderately elevated temperatures, is now proposed, involving the formation of dimeric B-X-B motifs (where X = O or NR).[1][3] This dimeric structure is believed to be uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine for nucleophilic attack.
Figure 1: A proposed catalytic cycle for boronic acid-catalyzed amidation involving a dimeric B-O-B boroxine intermediate for carboxylic acid activation.
A Practical Protocol for Kinetic Analysis
Acquiring accurate and meaningful kinetic data is essential for mechanistic elucidation and process optimization.[8] This section provides a robust, step-by-step methodology for performing a reaction progress kinetic analysis of a boronic acid-catalyzed amidation.
Experimental Rationale
The goal of this protocol is to monitor the concentration of reactants and products over time to determine reaction orders, rate constants, and potential catalyst deactivation.[9] We employ in situ monitoring (e.g., NMR) or regular sampling (e.g., HPLC) of a homogenous reaction mixture.[4][9] The use of a Dean-Stark apparatus or molecular sieves is critical, as the removal of water is essential to drive the thermodynamically unfavorable formation of the active acyloxyboron intermediates.[6]
Figure 2: Experimental workflow for conducting a reaction progress kinetic analysis of a catalytic amidation.
Step-by-Step Methodology
Objective: To determine the reaction order with respect to the catalyst. This requires running several experiments where only the initial catalyst concentration is varied.
-
Reactor Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, a temperature probe, and a septum for injections.
-
Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fill the Dean-Stark trap with a suitable anhydrous solvent (e.g., toluene, xylene).
-
-
Reagent Preparation:
-
To the flask, add the carboxylic acid (e.g., 1.0 mmol), the amine (e.g., 1.2 mmol), an internal standard (e.g., mesitylene, 0.5 mmol), and the anhydrous solvent (to achieve a starting concentration of ~0.1 M).
-
Rationale: The internal standard is crucial for accurate quantification by NMR or HPLC, as it is chemically inert and allows for the normalization of sample volumes and detector response.
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C) and allow it to equilibrate for 15-20 minutes.
-
-
Initiation and Monitoring:
-
Prepare a stock solution of the arylboronic acid catalyst in the same anhydrous solvent.
-
At time t=0, inject the desired volume of the catalyst stock solution (e.g., to achieve 2 mol%).
-
Immediately begin vigorous stirring and start monitoring the reaction.
-
For NMR Monitoring: If using an automated NMR setup, program the instrument to acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
For HPLC Monitoring: At each time point (t=0, 2, 5, 10, 20, 40, 60... min), withdraw a small aliquot (~50 µL) via syringe and immediately quench it in a prepared vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.
-
-
Data Processing and Analysis:
-
For each time point, calculate the concentration of the amide product by integrating its characteristic peak relative to the internal standard's peak.
-
Plot the concentration of the amide product versus time. The initial slope of this curve represents the initial reaction rate.
-
Repeat the entire experiment (Steps 1-4) using different catalyst loadings (e.g., 1, 3, 5, and 7 mol%).
-
-
Determining Reaction Order:
-
Calculate the initial rate for each experiment.
-
Plot the logarithm of the initial rate (log(rate)) versus the logarithm of the initial catalyst concentration (log([Cat])).
-
The slope of the resulting line will be the reaction order with respect to the catalyst. A slope of ~1 indicates a first-order dependence.
-
Conclusion
The kinetic analysis of this compound-catalyzed reactions requires a nuanced understanding that the active catalyst is likely the corresponding boronic acid. By focusing on the structure-activity relationships of arylboronic acids, researchers can rationally select catalysts with enhanced Lewis acidity to improve reaction rates. The provided experimental protocol, grounded in the principles of reaction progress kinetic analysis, offers a reliable framework for elucidating reaction mechanisms, determining rate laws, and ultimately accelerating the development of efficient and sustainable amidation processes for pharmaceutical and chemical synthesis.
References
- A Comparative Analysis of Boronic Acids in Catalytic Amidation for Pharmaceutical and Chemical Research. Benchchem. [Source: vertexaisearch.cloud.google.com]
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A Comparative Guide to the Spectroscopic Validation of Dimesitylborinic Acid-Diol Interactions
For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. Dimesitylborinic acid, a sterically hindered borinic acid, presents a unique scaffold for the recognition of diols, a functional group prevalent in biologically significant molecules such as carbohydrates. This guide provides an in-depth comparison of key spectroscopic techniques for the validation and quantification of the interaction between this compound and diols, offering insights into the causality behind experimental choices and providing actionable protocols.
The Fundamental Interaction: this compound and Diols
This compound, with its bulky mesityl groups, offers a distinct steric and electronic environment around the boron center. The fundamental principle behind its interaction with diols is the reversible formation of a boronate ester. This reaction involves the conversion of the trigonal planar sp²-hybridized boron of the borinic acid to a tetrahedral sp³-hybridized boronate ester upon binding with a diol. This change in hybridization and coordination environment is the cornerstone of the spectroscopic validation methods discussed herein.
The equilibrium of this interaction is sensitive to several factors, including pH, the pKa of the borinic acid, the stereochemistry of the diol, and solvent effects.[1][2] The bulky mesityl groups in this compound can influence the binding affinity and kinetics compared to less sterically hindered boronic acids.[1][3]
Caption: Reversible formation of a dimesitylborinate-diol ester.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique for validating the this compound-diol interaction depends on the specific information required, such as qualitative confirmation of binding, determination of binding constants, or structural elucidation of the complex.
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| ¹¹B NMR Spectroscopy | Direct observation of the ¹¹B nucleus. The chemical shift is highly sensitive to the coordination environment of the boron atom. | - Qualitative confirmation of boronate ester formation.- Quantitative determination of species in equilibrium.- Insights into the structure of the complex. | - Provides direct evidence of the change in boron hybridization.- Can distinguish between different boron species in solution. | - Lower sensitivity compared to other nuclei.- Requires higher concentrations of the sample. |
| UV-Vis Spectroscopy | Changes in the electronic absorption spectrum of a chromophoric boronic acid or a reporter dye upon diol binding. | - Determination of binding constants (Ka).- Determination of pKa of the borinic acid. | - Widely accessible.- Suitable for quantitative analysis through titrations. | - Requires a chromophore in the system (either on the borinic acid or as a competitive binder).- Indirect method for non-chromophoric species. |
| Fluorescence Spectroscopy | Changes in the fluorescence properties (intensity, wavelength) of a fluorophore-appended borinic acid or a fluorescent reporter upon diol binding. | - Highly sensitive determination of binding constants (Ka).- Development of fluorescent sensors. | - High sensitivity, allowing for the use of low concentrations.- Can be used in competitive binding assays for non-fluorescent borinic acids. | - Requires a fluorescent component.- Susceptible to environmental quenching effects. |
In-Depth Methodologies and Experimental Protocols
¹¹B NMR Spectroscopy: A Direct View of the Boron Center
Causality of Experimental Choice: ¹¹B NMR is the most definitive method for confirming the formation of a boronate ester because it directly probes the boron atom. The change in the chemical shift from the sp²-hybridized borinic acid (typically downfield) to the sp³-hybridized boronate ester (typically upfield) provides unambiguous evidence of the interaction.[4][5][6] This technique is particularly valuable for understanding the equilibrium between the free and bound states.
Caption: Workflow for ¹¹B NMR titration experiment.
Experimental Protocol: ¹¹B NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Prepare a stock solution of the diol of interest at a higher concentration (e.g., 100 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer a known volume of the this compound solution to an NMR tube.
-
Acquire a ¹¹B NMR spectrum. Note the chemical shift of the sp² boron signal. For this compound, this is expected to be in the downfield region.
-
-
Titration:
-
Add incremental aliquots of the diol stock solution to the NMR tube containing the this compound.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
-
Spectral Acquisition:
-
Acquire a ¹¹B NMR spectrum after each addition of the diol.
-
-
Data Analysis:
-
Monitor the appearance of a new upfield signal corresponding to the sp³-hybridized boronate ester and the corresponding decrease in the intensity of the initial borinic acid signal.
-
By integrating the signals of the free and bound species at different diol concentrations, the binding constant can be calculated.
-
Fluorescence Spectroscopy: High-Sensitivity Quantification
Causality of Experimental Choice: Fluorescence spectroscopy is an exceptionally sensitive technique for quantifying binding affinities, often at concentrations much lower than those required for NMR.[7] For non-fluorescent borinic acids like this compound, a competitive binding assay with a fluorescent reporter dye, such as Alizarin Red S (ARS), is a powerful approach.[1][3] ARS is a catechol, which binds to boronic and borinic acids, resulting in a significant increase in its fluorescence.[1] The displacement of ARS by a diol of interest leads to a decrease in fluorescence, which can be used to determine the binding affinity of the diol.
Caption: Workflow for fluorescence competitive binding assay.
Experimental Protocol: Fluorescence Competitive Binding Assay with ARS
-
Instrumentation:
-
Use a fluorescence spectrophotometer with appropriate excitation and emission wavelengths for the ARS-borinate complex.
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Alizarin Red S, and the diol in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
-
Determination of ARS-Borinic Acid Binding:
-
In a cuvette, place a solution of ARS.
-
Titrate with the this compound stock solution and measure the fluorescence increase after each addition until saturation is reached.
-
Calculate the association constant (K_ARS) for the this compound-ARS complex.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of this compound and ARS, based on the K_ARS determination, to ensure a significant portion of ARS is bound.
-
Titrate this solution with the diol stock solution.
-
Measure the fluorescence intensity after each addition. The fluorescence will decrease as the diol displaces ARS from the borinic acid.
-
-
Data Analysis:
UV-Vis Spectroscopy: A Versatile and Accessible Method
Causality of Experimental Choice: UV-Vis spectroscopy is a widely available technique that can be used to determine the pKa of the borinic acid and to quantify diol binding, often through a competitive assay similar to the fluorescence method.[1][8] Changes in the absorbance spectrum of a chromophoric reporter upon binding or displacement can be used to monitor the interaction. For this compound, which lacks a strong chromophore in the visible region, a competitive assay with a colored indicator is necessary.
Experimental Protocol: UV-Vis Titration for pKa Determination
-
Instrumentation:
-
Use a UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Measurement:
-
Add a small aliquot of the this compound stock solution to each buffer solution to a constant final concentration.
-
Record the UV-Vis spectrum for each pH.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the trigonal borinic acid and the tetrahedral boronate have different extinction coefficients.
-
Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[1]
-
Conclusion
The spectroscopic validation of the this compound-diol interaction is a multi-faceted process, with each technique offering unique advantages. ¹¹B NMR provides direct and unambiguous evidence of boronate ester formation. Fluorescence spectroscopy, particularly through a competitive binding assay with ARS, offers exceptional sensitivity for determining binding affinities. UV-Vis spectroscopy is a versatile and accessible tool for both pKa determination and binding studies.
For a comprehensive understanding, a combination of these techniques is often ideal. For instance, ¹¹B NMR can confirm the formation of the boronate ester, while fluorescence or UV-Vis spectroscopy can provide accurate quantitative data on the binding affinity. The choice of methodology should be guided by the specific research question, the available instrumentation, and the properties of the diol under investigation. By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the crucial interactions of this compound with diols, paving the way for advancements in sensor development, drug delivery, and materials science.
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A Senior Application Scientist's Guide to Dimesitylborinic Acid Catalysts: Assessing Substrate Scope and Performance
For researchers, scientists, and professionals in drug development, the quest for selective and efficient catalytic systems is perpetual. In the realm of regioselective functionalization of polyols, dimesitylborinic acid has emerged as a powerful and versatile catalyst. This guide provides an in-depth analysis of the substrate scope of this compound catalysts, offering a comparative perspective against traditional and alternative methods, supported by experimental data and mechanistic insights. Our focus is to equip you with the knowledge to effectively harness this catalyst in your synthetic endeavors.
The Rise of Diarylborinic Acids: A Paradigm Shift in Polyol Functionalization
The selective protection and functionalization of hydroxyl groups in polyols, particularly carbohydrates, is a cornerstone of complex molecule synthesis. Traditional methods often rely on stoichiometric organotin reagents, which, while effective, are hampered by toxicity concerns and the generation of stoichiometric waste.[1][2] Diarylborinic acids, and specifically this compound, have risen as a compelling alternative, offering a catalytic, organotin-free approach to achieving high regioselectivity in a variety of transformations.[3][4]
The efficacy of diarylborinic acid catalysts stems from their ability to form reversible covalent bonds with diols, activating one hydroxyl group for subsequent reaction.[5][6] The bulky mesityl groups of this compound play a crucial role in enhancing selectivity by creating a sterically defined pocket around the activated hydroxyl group.
Assessing the Substrate Scope: Where this compound Excels
Our extensive evaluation, supported by literature data, reveals that this compound catalysts exhibit a broad substrate scope, particularly in the regioselective functionalization of 1,2- and 1,3-diols found in carbohydrates and other polyols.[1][5]
Regioselective Acylation of Diols and Carbohydrates
This compound is highly effective in catalyzing the monoacylation of polyols, demonstrating a strong preference for the equatorial hydroxyl group in cis-1,2-diol pairings.[1][4] This selectivity is a significant advantage over many other methods that may require complex protecting group strategies.
Table 1: Performance of this compound in Regioselective Acylation of Methyl α-D-Galactopyranoside
| Entry | Acylating Agent | Product (Position of Acylation) | Yield (%) | Reference |
| 1 | Benzoyl chloride | 3-O-Benzoyl | 85 | [5] |
| 2 | Pivaloyl chloride | 3-O-Pivaloyl | 78 | [5] |
| 3 | Isobutyryl chloride | 3-O-Isobutyryl | 82 | [1] |
Regioselective Sulfonylation: A Gateway to Further Transformations
The introduction of a sulfonyl group, such as a tosyl group, is a valuable transformation for converting a hydroxyl group into a good leaving group. This compound catalyzes the monotosylation of diols with high regioselectivity and yields.[5][7]
Table 2: this compound-Catalyzed Regioselective Tosylation of Diols
| Substrate | Product (Position of Tosylation) | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | Mono-tosylated | 92 | [1] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 2-O-Tosyl | 88 | [5] |
| 1,2-Propanediol | 1-O-Tosyl | 85 | [7] |
Regioselective Alkylation of Carbohydrates
Beyond acylation and sulfonylation, this compound has proven to be a competent catalyst for the regioselective alkylation of unprotected carbohydrates.[8][9] This provides a direct route to selectively protected building blocks, avoiding multiple protection-deprotection steps.
Table 3: Substrate Scope in this compound-Catalyzed Benzylation of Carbohydrates
| Substrate | Position of Benzylation | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | 3-O-Benzyl | 75 | [8] |
| Methyl α-D-fucopyranoside | 3-O-Benzyl | 81 | [9] |
| Benzyl 2,3-di-O-benzyl-α-L-fucopyranoside | 4-O-Benzyl | 72 | [8] |
The this compound Advantage: A Comparative Analysis
To fully appreciate the utility of this compound, a comparison with alternative catalysts is essential.
This compound vs. Diphenylborinic Acid
While both are effective diarylborinic acid catalysts, the increased steric bulk of the mesityl groups in this compound often leads to higher regioselectivity, particularly with more complex substrates. The mesityl groups create a more constrained binding pocket, enforcing a more specific orientation of the substrate and the incoming electrophile.
This compound vs. Organotin Catalysts
The most significant advantage of this compound over organotin catalysts, such as dibutyltin oxide, is its significantly lower toxicity.[2][10] This makes it a more environmentally benign and safer alternative for both laboratory-scale synthesis and potential industrial applications. Furthermore, this compound catalysis often proceeds under milder conditions and can be more tolerant of a wider range of functional groups.[1]
Table 4: Comparison of this compound and Dibutyltin Oxide in Regioselective Acylation
| Feature | This compound | Dibutyltin Oxide |
| Toxicity | Low | High |
| Catalyst Loading | Typically 5-10 mol% | Often stoichiometric, catalytic variants exist |
| Reaction Conditions | Mild (often room temperature) | Often requires elevated temperatures |
| Substrate Scope | Broad, good functional group tolerance | Broad, but can be sensitive to certain functional groups |
| Work-up | Generally straightforward | Can be challenging due to tin byproducts |
Mechanistic Insights: Understanding the "Why"
The catalytic cycle of diarylborinic acid-catalyzed functionalization of diols is believed to proceed through the formation of a tetracoordinate borinate complex.[5][11] This understanding is crucial for optimizing reaction conditions and predicting selectivity.
Caption: Proposed catalytic cycle for this compound-catalyzed diol functionalization.
The initial step involves the reaction of this compound with the diol to form a cyclic tetracoordinate borinate complex.[11] This complexation activates one of the hydroxyl groups, making it more nucleophilic. The subsequent reaction with an electrophile occurs regioselectively, driven by the steric environment created by the mesityl groups. Finally, the product is released, and the catalyst is regenerated to continue the cycle.
Experimental Protocols: Putting Theory into Practice
To facilitate the adoption of this powerful catalytic system, we provide a detailed, step-by-step protocol for a representative reaction.
General Protocol for this compound-Catalyzed Regioselective Tosylation of a Diol
Caption: Experimental workflow for a typical this compound-catalyzed reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol substrate (1.0 equiv) and this compound (0.05 - 0.1 equiv).
-
Add anhydrous solvent (e.g., dichloromethane or acetonitrile) to achieve a concentration of 0.1 M with respect to the diol.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Add a suitable base, such as triethylamine or diisopropylethylamine (2.0 - 3.0 equiv).
-
Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 - 1.5 equiv) dropwise over 10-15 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-sulfonated product.
Limitations and Future Directions
While this compound is a highly effective catalyst, it is important to acknowledge its limitations. A notable limitation is its ineffectiveness as a catalyst for direct amidation reactions.[12] This is attributed to the formation of unreactive amino-carboxylate complexes.
Future research in this area will likely focus on the development of new chiral diarylborinic acid catalysts for enantioselective transformations and the expansion of the substrate scope to even more challenging polyol systems. The design of catalysts with tunable electronic and steric properties will undoubtedly lead to even more selective and efficient transformations.
Conclusion
This compound has established itself as a cornerstone catalyst for the regioselective functionalization of diols and carbohydrates. Its broad substrate scope, high selectivity, and low toxicity make it a superior alternative to traditional organotin-based methods. By understanding the underlying mechanistic principles and employing optimized experimental protocols, researchers can confidently apply this powerful tool to streamline the synthesis of complex molecules, accelerating discovery in drug development and other scientific disciplines.
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Pal, R. (2018). Boric acid in organic synthesis: Scope and recent developments. ARKIVOC, 2018(1), 346-371. [Link]
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Taylor, M. S., et al. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Organic Letters, 23(18), 7049-7054. [Link]
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Di Bussolo, V., et al. (1998). Regioselective acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside by means of bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl). Journal of the Chemical Society, Perkin Transactions 1, (11), 1793-1798. [Link]
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Di Bussolo, V., et al. (1998). Regioselective acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside by means of bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl). Scilit. [Link]
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Wang, C., et al. (2018). Regioselective, copper(i)-catalyzed, tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides. Organic Chemistry Frontiers, 5(12), 1901-1905. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimesitylborinic Acid
This document provides essential procedural guidance for the safe and compliant disposal of dimesitylborinic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste, grounded in the principles of causality, self-validation, and regulatory compliance. The procedures outlined herein are designed to empower laboratory personnel to manage this compound waste with confidence, ensuring personal safety and environmental stewardship.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the subject compound is critical. This compound is an organoboron compound that, while stable under recommended storage conditions, requires careful management based on its chemical properties and the general profile of related boronic and borinic acids.[1]
A lab-specific risk assessment is the foundational step for safety. While some sources classify this compound as a non-hazardous mixture under specific European regulations, other supplier information designates it as a combustible solid.[1][2] This discrepancy underscores a critical principle of chemical safety: always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using. General data for the class of boronic acids indicates potential for skin, eye, and respiratory irritation.[3][4][5] Therefore, a conservative approach that treats the compound as potentially hazardous is warranted.
Table 1: Key Properties and Safety Summary for this compound
| Parameter | Data | Source(s) |
| CAS Number | 20631-84-9 | [6] |
| Molecular Formula | [(CH₃)₃C₆H₂]₂BOH | [6] |
| Physical State | White to off-white powder/solid | |
| Melting Point | 144-146 °C | [1] |
| Potential Hazards | Combustible Solid, Potential Skin/Eye/Respiratory Irritant | [2][4][5] |
| Storage Class | 11 - Combustible Solids | [2] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. For this compound, the following must be employed:
-
Engineering Controls : All handling and disposal procedures, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne dust.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contamination.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are essential to protect against skin exposure and potential combustion hazards.
Section 3: Spill Management Protocol
In the event of an accidental release, a prepared response is crucial for minimizing exposure and environmental impact.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust has become airborne.
-
Post a warning sign to prevent others from entering the contaminated zone.
Step 2: Assemble Cleanup Materials
-
Don the appropriate PPE as described in Section 2.
-
Gather a chemical spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), a scoop/spatula, and a designated hazardous waste container.
Step 3: Contain and Clean
-
For solid spills, gently cover the material with an inert absorbent to prevent dust from becoming airborne.
-
Carefully sweep or scoop the spilled material and absorbent into a clearly labeled hazardous waste container. Avoid generating dust.
-
Do not use water to clean up the dry material, as this may create a solution that is more difficult to contain.
Step 4: Decontaminate
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Follow with a clean water rinse, and finally, a dry cloth.
-
All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed waste container.[7]
Step 5: Final Disposal
-
Seal and label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date.
-
Transfer the container to your institution's designated hazardous waste accumulation area for professional disposal.
Section 4: Waste Disposal Workflow
The proper disposal route for this compound depends on its form (solid or solution) and quantity. The following flowchart provides a high-level decision-making framework. The preferred and most common method for laboratory-scale waste is direct collection by a professional hazardous waste service.
Caption: Decision flowchart for this compound disposal.
Detailed Disposal Protocol
This protocol is a self-validating system; at its core is the unwavering requirement to adhere to your institution's specific guidelines, which are designed to comply with local, state, and federal laws.[8]
1. Waste Segregation and Containerization (The Universal First Step)
-
Never mix this compound waste with other chemical waste streams unless explicitly instructed by your facility's Environmental Health & Safety (EHS) department. [9][10] Incompatible materials can lead to dangerous chemical reactions.
-
Solid Waste : Collect pure, unused this compound and any contaminated materials (e.g., weighing paper, gloves, spill cleanup debris) in a dedicated, robust container with a secure lid, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar.
-
Liquid Waste : Collect solutions of this compound in a dedicated, chemically compatible container (glass or HDPE). If the solvent is flammable, a safety can may be required.
-
Labeling : Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For solutions, list all components, including solvents and their approximate concentrations.
-
An indication of the primary hazards (e.g., "Combustible Solid," "Irritant").
-
2. On-Site Accumulation
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your main hazardous waste storage area.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[10]
3. Pre-Treatment Considerations (Advanced Procedure) In some instances, for larger volumes of acidic solutions, neutralization may be considered as a pre-treatment step to reduce reactivity. This procedure should only be performed after a thorough risk assessment and with explicit approval from your EHS department.
-
Objective : To neutralize the acidic borinic acid functionality, converting it to a less reactive borinate salt.[9][11]
-
Procedure :
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitably large container equipped with a magnetic stirrer.
-
Slowly and carefully add the this compound solution dropwise to the stirring basic solution. The reaction may be exothermic and could release gas (CO₂ if using bicarbonate); control the addition rate to prevent excessive foaming or temperature increase.[11]
-
Monitor the pH of the solution, aiming for a neutral range (pH 6-8).
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container as described in Step 1.
-
4. Final Disposal
-
Do not dispose of this compound, in any form, down the drain or in the regular trash. [9] Boron compounds can be harmful to aquatic life.[12]
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a contracted, certified hazardous waste disposal company. This ensures the waste is transported and disposed of in compliance with all regulations, including those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[13][14]
Section 5: Regulatory Compliance and Institutional Oversight
Proper chemical disposal is a legal requirement. In the United States, several federal agencies establish the framework for hazardous waste management.
-
The Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[8][14] This includes generation, transportation, treatment, storage, and disposal.
-
The Occupational Safety and Health Administration (OSHA) : OSHA sets standards for worker safety, including training on hazardous materials, emergency action plans, and the use of PPE during waste handling operations.[13][15]
Your most critical resource for navigating these regulations is your institution's Environmental Health & Safety (EHS) department . They provide the specific, actionable guidance tailored to your location and facility. Always operate in accordance with your laboratory's Chemical Hygiene Plan and institutional waste disposal policies.[10]
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Comprehensive Safety and Handling Guide for Dimesitylborinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Dimesitylborinic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound [(CH₃)₃C₆H₂]₂BOH is a sterically hindered organoboron compound. While some safety data sheets (SDS) may present conflicting information, a conservative approach is paramount. The primary hazards to consider are:
-
Combustible Solid: As a fine powder, this compound is classified as a combustible solid.[1][2] When suspended in air in sufficient concentration, it can form an explosive mixture. Therefore, engineering controls and handling procedures must be designed to minimize dust generation.
-
Respiratory and Eye Irritation: Fine chemical dusts can cause mechanical irritation to the eyes and respiratory tract. Although specific toxicological data for this compound is not extensively published, the general recommendation for handling such powders is to avoid inhalation.[1][2]
-
Potential Genotoxicity of Arylboronic Acids: While this compound is a borinic acid, it belongs to the broader class of organoboron compounds. Some arylboronic acids have shown weak mutagenicity in in vitro bacterial assays.[3][4] However, subsequent in vivo studies on several arylboronic acid scaffolds did not find evidence of mutagenicity, suggesting the risk may not translate to whole organisms.[1] Given this, it is prudent to handle the compound as a substance of unknown long-term toxicological effects and minimize exposure.
| Hazard | Associated Risk | Mitigation Strategy |
| Combustible Dust | Fire or explosion if dust is suspended in air with an ignition source. | Use engineering controls (fume hood, glovebox), minimize dust generation during handling, and eliminate ignition sources. |
| Inhalation | Potential respiratory tract irritation. Unknown long-term effects. | Handle in a ventilated enclosure. Use respiratory protection if dust cannot be controlled. |
| Eye Contact | Mechanical irritation and potential chemical irritation. | Wear safety glasses with side shields or chemical splash goggles. |
| Skin Contact | Unknown dermal toxicity. Potential for absorption with certain solvents. | Wear appropriate chemical-resistant gloves and a lab coat. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic process based on the specific procedure being performed.
The following PPE is mandatory for all handling operations involving this compound:
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or during procedures with a higher risk of splashing.
-
-
Hand Protection:
-
Incidental Contact (Solids): Disposable nitrile gloves are the minimum requirement for handling the solid compound. Nitrile offers good general resistance and visibly indicates punctures.[5]
-
Extended Contact or Handling Solutions: The choice of glove for handling solutions of this compound depends on the solvent. Since this compound is an aromatic compound, solvents like toluene are often used.
-
Double Gloving: For enhanced protection, especially when handling solutions, wearing a pair of nitrile gloves underneath a more robust glove (like butyl rubber) is a best practice.
-
-
Body Protection:
-
A flame-resistant (FR) lab coat is recommended due to the combustible dust hazard. At a minimum, a standard, long-sleeved laboratory coat must be worn and fully buttoned.
-
-
Respiratory Protection:
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: From Storage to Solution
Safe handling requires a combination of engineering controls and meticulous technique.
-
Primary Control: All manipulations of solid this compound and its solutions should be performed inside a certified chemical fume hood or in a glovebox under an inert atmosphere.[8][9][10] This serves the dual purpose of containing dust and protecting the compound from atmospheric moisture and oxygen, if it is air-sensitive.
-
Static Control: In areas where the solid is handled, ensure equipment is bonded and grounded to prevent static discharge, which could be an ignition source for combustible dust.
This protocol outlines the procedure for weighing the solid and preparing a solution.
Caption: Workflow for handling and preparing this compound solutions.
Detailed Steps:
-
Workspace Preparation: Ensure the chemical fume hood is clean, uncluttered, and the airflow is verified. Assemble all necessary oven-dried glassware, spatulas, and septa.
-
Don PPE: Put on the full, required PPE as determined by the workflow in section 2.2.
-
Weighing:
-
To minimize dust exposure, do not weigh the powder on an open balance.
-
Tare a clean, dry vial with a screw cap on an analytical balance located near the fume hood.
-
Inside the fume hood, carefully scoop the desired amount of this compound into the vial. Avoid creating dust clouds by using slow, deliberate movements.
-
Securely cap the vial before removing it from the fume hood.
-
Wipe the exterior of the vial with a damp cloth to remove any adhering dust before placing it back on the balance to obtain the final mass.
-
-
Dissolution:
-
Place the capped vial containing the weighed solid and a flask with a stir bar (sealed with a septum) inside the fume hood.
-
If preparing an air-sensitive solution, flush the flask with an inert gas (e.g., Argon or Nitrogen).
-
Transfer the desired volume of dry, deoxygenated solvent into the flask via syringe or cannula.
-
Briefly remove the septum and quickly add the solid this compound to the solvent against a positive flow of inert gas to prevent air from entering the flask. Reseal the flask immediately.
-
Spill and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Spill Cleanup:
For a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE, including an N95 respirator.
-
Clean the Spill:
-
Do not dry sweep, as this will create dust clouds.
-
Gently cover the spill with a damp paper towel to wet the powder and prevent it from becoming airborne.
-
Alternatively, cover with an inert absorbent material like sand or vermiculite.
-
Carefully scoop the mixture into a labeled container for hazardous waste.
-
-
Decontaminate: Wipe the spill area with a wet cloth, followed by soap and water. Place all cleaning materials into the hazardous waste container.
Disposal Plan
All waste containing this compound, including grossly contaminated PPE, spill cleanup materials, and residual solutions, must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Collect organic solvent waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.
-
-
Quenching of Reactive Residues (for empty containers or trace amounts):
-
While this compound is not pyrophoric, it is good practice to quench any reactive organoboron residues before cleaning glassware. This should be done in a fume hood.
-
Rinse the container with a high-boiling hydrocarbon solvent like toluene to dissolve any remaining material.
-
Slowly add a protic solvent like isopropanol to the rinse solution with stirring.
-
After the reaction (if any) subsides, slowly add water.
-
Neutralize the mixture (if necessary) and dispose of the liquid as hazardous waste.[11] The triple-rinsed container can then be washed normally.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[12]
References
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
